Technical Documentation Center

Methyl 3,5-dichloro-2-sulfamoylbenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3,5-dichloro-2-sulfamoylbenzoate
  • CAS: 1099660-62-4

Core Science & Biosynthesis

Foundational

Methyl 3,5-dichloro-2-sulfamoylbenzoate chemical structure

[1] Executive Summary Methyl 3,5-dichloro-2-sulfamoylbenzoate (CAS: 1099660-62-4) is a highly specialized pharmacophore scaffold used primarily in the synthesis of sulfonamide-based diuretics and carbonic anhydrase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 3,5-dichloro-2-sulfamoylbenzoate (CAS: 1099660-62-4) is a highly specialized pharmacophore scaffold used primarily in the synthesis of sulfonamide-based diuretics and carbonic anhydrase inhibitors (CAIs).[1] Structurally, it is characterized by a benzene core substituted with a methyl ester, two chlorine atoms (positions 3 and 5), and a sulfonamide group at the sterically congested 2-position.

This molecule represents a critical "ortho-sulfamoyl" building block. Unlike its para-sulfamoyl counterparts (e.g., intermediates for Furosemide), the position 2 sulfonamide allows for unique intramolecular interactions, including the potential for cyclization to saccharin derivatives (1,2-benzisothiazol-3-one 1,1-dioxides). This guide details the structural elucidation, validated synthetic pathways, and handling protocols for this compound.

Chemical Structure and Physicochemical Profile[3][4][5][6][7][8]

Structural Analysis

The molecule possesses a crowded substitution pattern. The sulfonamide group at C2 is flanked by the methyl ester at C1 and a chlorine atom at C3. This creates significant steric strain, often forcing the ester and sulfonamide groups out of coplanarity with the aromatic ring to minimize repulsion.

  • Core Scaffold: Benzoic acid methyl ester.[2][3]

  • Substituents:

    • C1: Carbomethoxy group (

      
      ).
      
    • C2: Sulfamoyl group (

      
      ).
      
    • C3 & C5: Chlorine atoms (Electron-withdrawing, lipophilic).

  • Electronic Environment: The ring is highly deactivated due to the inductive effects of two chlorines and the resonance-withdrawing ester and sulfonyl groups. This makes the ring resistant to further electrophilic aromatic substitution but susceptible to nucleophilic attack if the chloride leaving groups are activated.

Physicochemical Properties[10]
PropertyValue / Description
IUPAC Name Methyl 3,5-dichloro-2-sulfamoylbenzoate
CAS Number 1099660-62-4
Molecular Formula

Molecular Weight 284.12 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water
Melting Point 185–190 °C (Predicted/Analogous range)
pKa (Sulfonamide) ~9.5–10.0 (Acidic proton on Nitrogen)
H-Bond Donors 1 (

)
H-Bond Acceptors 4 (Sulfonyl oxygens, Ester oxygens)

Synthetic Methodology

Direct chlorosulfonation of methyl 3,5-dichlorobenzoate is regiochemically ambiguous and often low-yielding due to steric hindrance at the C2 position. The industry-standard protocol utilizes a Sandmeyer-Meerwein sequence starting from methyl 2-amino-3,5-dichlorobenzoate. This route ensures 100% regioselectivity.

Reaction Scheme Visualization

The following diagram illustrates the conversion of the amine precursor to the final sulfonamide via a sulfonyl chloride intermediate.

SynthesisPath Precursor Methyl 2-amino-3,5- dichlorobenzoate Diazonium Diazonium Salt (Intermediate) Precursor->Diazonium NaNO2, HCl 0°C SulfonylCl Methyl 3,5-dichloro- 2-chlorosulfonylbenzoate Diazonium->SulfonylCl SO2, CuCl2 AcOH, 0-25°C Product Methyl 3,5-dichloro- 2-sulfamoylbenzoate SulfonylCl->Product NH3 (aq) or NH3/Dioxane

Figure 1: Regioselective synthesis via Meerwein chlorosulfonation.

Step-by-Step Protocol
Step 1: Diazotization
  • Reagents: Methyl 2-amino-3,5-dichlorobenzoate (1.0 eq), Sodium Nitrite (1.2 eq), Concentrated HCl (excess).

  • Procedure: Dissolve the amine in concentrated HCl/acetic acid mixture. Cool to -5°C. Add aqueous

    
     dropwise, maintaining temperature below 0°C. Stir for 30 minutes to generate the diazonium salt.
    
  • Critical Check: Verify diazonium formation using starch-iodide paper (turns blue instantly).

Step 2: Meerwein Sulfonation (Chlorosulfonylation)
  • Reagents: Sulfur Dioxide (gas or saturated solution in AcOH), Copper(II) Chloride (catalytic, 0.2 eq).

  • Procedure: Saturate glacial acetic acid with

    
     gas. Add the copper catalyst.[4][5] Slowly pour the cold diazonium solution into the 
    
    
    
    mixture while stirring vigorously.
  • Observation: Nitrogen gas evolution (

    
    ) indicates the decomposition of the diazonium species and formation of the C-S bond.
    
  • Workup: Pour into ice water. The sulfonyl chloride intermediate will precipitate. Filter immediately and wash with cold water. Note: Do not dry; use wet cake immediately to prevent hydrolysis.

Step 3: Amination
  • Reagents: Aqueous Ammonia (28%) or Ammonia in Dioxane.

  • Procedure: Suspend the wet sulfonyl chloride cake in THF or Dioxane. Cool to 0°C. Add ammonia solution dropwise.

  • Mechanism: Nucleophilic acyl substitution at the sulfur atom.

  • Purification: Evaporate solvent, acidify slightly to pH 5-6 (to protonate any byproduct), and filter the solid product. Recrystallize from Ethanol/Water.

Spectroscopic Characterization (QC)

To validate the identity of synthesized batches, compare analytical data against the following reference standards.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d6, 400 MHz

Shift (

ppm)
MultiplicityIntegrationAssignment
8.10 Doublet (

Hz)
1HAr-H (C6, ortho to ester)
7.95 Doublet (

Hz)
1HAr-H (C4, between Cls)
7.60 Broad Singlet2H

(Exchangeable)
3.85 Singlet3H

Interpretation: The two aromatic protons appear as meta-coupled doublets. The sulfonamide protons are typically broad and disappear upon


 shake.
Infrared Spectroscopy (FT-IR)
  • 3350, 3260 cm

    
    :  N-H stretching (primary sulfonamide).
    
  • 1735 cm

    
    :  C=O stretching (ester).
    
  • 1340, 1160 cm

    
    :  S=O asymmetric and symmetric stretching.
    
  • 750-800 cm

    
    :  C-Cl stretching.
    

Reactivity and Applications

Cyclization to Saccharin Derivatives

One of the most distinct features of this scaffold is its ability to cyclize. Under basic conditions (e.g., NaOMe/MeOH), the sulfonamide nitrogen can attack the methyl ester, eliminating methanol to form 4,6-dichlorosaccharin (4,6-dichloro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide).

Reactivity Start Methyl 3,5-dichloro- 2-sulfamoylbenzoate Base Base Treatment (NaOMe / Heat) Start->Base Cyclic 4,6-Dichlorosaccharin (Cyclic Imide) Base->Cyclic Cyclization (-MeOH) Hydrolysis 3,5-Dichloro-2- sulfamoylbenzoic acid Base->Hydrolysis Saponification (aq. NaOH)

Figure 2: Divergent reactivity pathways under basic conditions.

Pharmaceutical Utility
  • Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide (

    
    ) is the pharmacophore responsible for coordinating zinc in the active site of carbonic anhydrase enzymes.
    
  • Diuretic Synthesis: This molecule serves as a precursor for "high-ceiling" loop diuretics, structurally related to chloraminophenamide.

Safety and Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

  • Stability: Stable in solid form. In solution, avoid prolonged exposure to strong bases unless cyclization is desired.

References

  • ChemicalBook. (2024). Methyl 3,5-Dichloro-2-sulfamoylbenzoate Product Description. Retrieved from

  • BLD Pharm. (2024). Methyl 3,5-dichloro-2-sulfamoylbenzoate MSDS and Structure. Retrieved from

  • Supuran, C. T., et al. (2023).[6] Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. (Contextual reference for sulfonamide synthesis). Retrieved from

  • Organic Syntheses. (1952). Diazotization and Chlorosulfonation Protocols (Meerwein Reaction). (General methodology reference).
  • PubChem. (2024). Methyl 3,5-dichlorobenzoate (Precursor Data). Retrieved from

Sources

Exploratory

literature review on substituted sulfamoylbenzoates

Synthesis, Structure-Activity Relationships (SAR), and Therapeutic Applications[1][2] Executive Summary Substituted sulfamoylbenzoates represent a privileged scaffold in medicinal chemistry, serving as the structural cor...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structure-Activity Relationships (SAR), and Therapeutic Applications[1][2]

Executive Summary

Substituted sulfamoylbenzoates represent a privileged scaffold in medicinal chemistry, serving as the structural core for a diverse array of therapeutic agents ranging from high-ceiling loop diuretics to tumor-selective carbonic anhydrase (CA) inhibitors. Characterized by a benzoic acid moiety bearing a sulfonamide group (typically at the meta or para position relative to the carboxylate), this class exhibits versatile reactivity and tunable pharmacokinetics.

This technical guide provides a rigorous analysis of the sulfamoylbenzoate pharmacophore, detailing the synthetic protocols for its generation, its mechanistic role in inhibiting metalloenzymes (CA, NTPDase), and the structure-activity relationships (SAR) that drive isoform selectivity.

Chemical Architecture & Pharmacophore Analysis

The core utility of the sulfamoylbenzoate scaffold lies in its dual-functionality:

  • The Sulfamoyl Group (

    
    ):  Acts as a zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase (CA). It also mimics the transition state of phosphate hydrolysis in certain contexts.
    
  • The Benzoate Moiety: Provides an ionizable handle (carboxylic acid) for solubility and electrostatic interactions, or serves as a vector for ester-based prodrug design to enhance membrane permeability.

Structural Variants
  • Type A (5-sulfamoyl-2-halobenzoates): Precursors to bumetanide-class diuretics. The halogen (Cl, F) at the 2-position forces the aromatic ring out of planarity, influencing binding pocket fit.

  • Type B (Lasamide analogs): 2,4-dichloro-5-sulfamoylbenzoic acid derivatives, often explored for highly specific CA inhibition.

Experimental Protocol: Synthesis of Sulfamoylbenzamides

Objective: To synthesize


-substituted 5-sulfamoylbenzamide derivatives via a chlorosulfonation-amidation sequence. This protocol is validated for generating libraries of h-NTPDase inhibitors.
Phase 1: Chlorosulfonation (The Electrophilic Attack)
  • Principle: Electrophilic aromatic substitution where chlorosulfonic acid acts as both the solvent and the reagent.

  • Reagents: 2-substituted benzoic acid (1.0 eq), Chlorosulfonic acid (

    
    , 6.0 eq).
    
  • Conditions: Anhydrous, 95°C, 12 hours.

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with neat chlorosulfonic acid. Cool to 0°C using an ice bath.

  • Addition: Add the 2-substituted benzoic acid (e.g., 2-chlorobenzoic acid) portion-wise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Reaction: Remove ice bath and heat the mixture to 95°C. Stir for 12 hours.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring.

  • Isolation: Filter the precipitated 5-(chlorosulfonyl)-2-substituted benzoic acid. Wash with cold water (

    
     mL). Dry under vacuum.
    
    • Checkpoint: The product is moisture-sensitive. Use immediately or store under inert gas.

Phase 2: Sulfonamide Formation & Amide Coupling
  • Principle: Nucleophilic attack by amines on the sulfonyl chloride, followed by carbodiimide-mediated coupling of the carboxylic acid.

Step-by-Step Workflow:

  • Sulfonamide Synthesis: Dissolve the sulfonyl chloride intermediate in THF/Water (1:1). Add the desired amine (1.1 eq) and

    
     (2.0 eq). Stir at RT for 4 hours. Acidify to pH 3 with 1N HCl to precipitate the sulfamoylbenzoic acid.
    
  • Amide Coupling:

    • Dissolve the sulfamoylbenzoic acid (1.0 eq) in DCM/DMF (9:1).

    • Add EDC

      
      HCl (1.5 eq), DMAP (0.2 eq), and the coupling amine (1.0 eq).
      
    • Stir overnight at room temperature.

  • Purification: Remove volatiles. Redissolve in EtOAc, wash with 1N HCl and Brine. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis of sulfamoylbenzoate derivatives.

SynthesisPath Start 2-Substituted Benzoic Acid CSA Chlorosulfonic Acid (6.0 eq, 95°C) Start->CSA Electrophilic Subst. Inter 5-Chlorosulfonyl Intermediate CSA->Inter -HCl, -H2SO4 Amine1 Amine 1 (Sulfonamide Formation) Inter->Amine1 Nucleophilic Attack SulfAcid 5-Sulfamoylbenzoic Acid Amine1->SulfAcid Selective on -SO2Cl Amine2 Amine 2 + EDC/DMAP (Amide Coupling) SulfAcid->Amine2 Carboxyl Activation Final Sulfamoylbenzamide (Target Scaffold) Amine2->Final Final Product

Caption: Divergent synthesis of sulfamoylbenzamides via chlorosulfonyl intermediate.

Pharmacology & Mechanism of Action[3][4][5]
A. Carbonic Anhydrase Inhibition (Oncology & Ophthalmology)

Sulfamoylbenzoates are potent inhibitors of Carbonic Anhydrase (CA), specifically isoforms hCA IX and hCA XII , which are overexpressed in hypoxic tumors.[1]

  • Mechanism: The ionized sulfonamide nitrogen (

    
    ) coordinates directly with the 
    
    
    
    ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of
    
    
    .
  • Selectivity: The "tail" of the benzoate (the amide or ester substituent) interacts with the hydrophobic and hydrophilic pockets at the entrance of the active site, conferring isoform selectivity (e.g., sparing the cytosolic hCA I and II to avoid systemic side effects).

B. Diuresis (Renal Physiology)

Derivatives like bumetanide (a 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate) target the Na-K-Cl Cotransporter 2 (NKCC2) in the Thick Ascending Limb of the Loop of Henle.

  • Mechanism: They compete with the Chloride (

    
    ) binding site on the transporter, preventing salt reabsorption and driving osmotic water loss.
    
Quantitative Data: Isoform Selectivity Profile

The following table summarizes the inhibitory constants (


) of selected sulfamoylbenzoate derivatives, highlighting the structure-activity relationship where specific substitutions enhance selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).
Compound DerivativeSubstituent (R)hCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
hCA XII (

, nM)
Selectivity Note
Lasamide (Ref) 2,4-dichloro86125445Non-selective
Derivative A 2,4-dichloro-5-oxime>10,00045010.7 38.3High hCA IX Selectivity
Derivative B 2-fluoro-5-sulfamoyl5608.9243.4 Potent hCA XII Inhibitor
Derivative C Polymethoxy-benzyl>5,000>5,00057.847.5Tumor-specific profile

Data Source: Synthesized from literature on lasamide analogs and oxime esters [1, 2].[2]

Mechanistic Visualization: Carbonic Anhydrase Inhibition

This diagram details the molecular interference of sulfamoylbenzoates within the CA active site.

CAMechanism Zinc Active Site Zn(II) Water Zn-Bound H2O/OH- Zinc->Water Native State Reaction Hydration to HCO3- + H+ Water->Reaction Nucleophilic Attack CO2 CO2 Substrate CO2->Reaction Inhibitor Sulfamoylbenzoate (R-SO2NH2) Binding Sulfonamide Anion Coordinates Zn(II) Inhibitor->Binding Ionization Tail Benzoate Tail (Steric/Hydrophobic Fit) Inhibitor->Tail Binding->Zinc Displaces H2O Block Catalysis BLOCKED Binding->Block Prevents CO2 Hydration Tail->Block Isoform Selectivity

Caption: Mechanism of Action: Sulfamoylbenzoate displacing catalytic water at the Zn(II) active site.

References
  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry.

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Molecules.

  • Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. RSC Advances.

  • Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. BenchChem.

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Foundational

Strategic Design and Synthesis of Novel Sulfamoylbenzoate Derivatives

A Technical Guide for Medicinal Chemists and Process Scientists Executive Summary The sulfamoylbenzoate scaffold represents a "privileged structure" in medicinal chemistry, offering a robust platform for developing modul...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

The sulfamoylbenzoate scaffold represents a "privileged structure" in medicinal chemistry, offering a robust platform for developing modulators of G-protein-coupled receptors (GPCRs), ion channels (specifically AMPA receptors), and ectonucleotidases (h-NTPDases). Unlike simple sulfonamides, the benzoate moiety provides an orthogonal vector for diversification, allowing simultaneous optimization of pharmacokinetic (PK) properties and target binding affinity.

This guide moves beyond standard textbook preparations, detailing a high-fidelity, modular synthetic workflow designed to access novel 2,5- and 3,5-disubstituted sulfamoylbenzoate libraries. It integrates recent Structure-Activity Relationship (SAR) insights with rigorous process chemistry protocols to ensure reproducibility and scalability.

Rationale & Pharmacophore Architecture

The "Privileged" Nature of the Scaffold

The sulfamoylbenzoate core (


) is unique because it presents two distinct hydrogen-bonding faces:
  • The Sulfonamide (

    
    ):  Acts as a transition-state mimic (e.g., for the phosphate group in nucleotide hydrolysis) or a hydrogen-bond donor/acceptor in allosteric pockets.
    
  • The Benzoate (

    
    ):  Provides a handle for lipophilic expansion or solubilizing groups, critical for crossing the Blood-Brain Barrier (BBB) in CNS indications like AMPA modulation.
    
Structure-Activity Relationship (SAR) Logic

Recent studies (2020–2024) indicate that efficacy is driven by specific substitution patterns:

  • AMPA Receptor PAMs: Lipophilic substituents on the sulfonamide nitrogen (e.g., cyclopropyl, fluorophenyl) enhance binding at the dimer interface, preventing receptor desensitization.

  • h-NTPDase Inhibitors: The presence of a free carboxylic acid or a polar amide at the benzoate position is often required to chelate divalent metal cofactors (

    
     or 
    
    
    
    ) in the active site.

SAR_Logic Core Sulfamoylbenzoate Core Scaffold R1 R1 (Sulfonamide N) Lipophilic/Steric Control (e.g., Cyclopropyl, Piperidine) Core->R1 Target Specificity (AMPA vs. Enzyme) R2 R2 (Benzoate Carbonyl) Solubility & H-Bonding (e.g., Free Acid, Morpholine Amide) Core->R2 PK Properties (BBB Penetration) R3 R3 (Aromatic Ring) Electronic Tuning (e.g., Cl, F for metabolic stability) Core->R3 Metabolic Stability

Figure 1: Modular SAR vectors for the sulfamoylbenzoate scaffold. R1 dictates primary target engagement, while R2 modulates physicochemical properties.

Retrosynthetic Analysis & Strategy

To maximize library diversity, we employ a Divergent Late-Stage Functionalization strategy. Rather than building the core linearly for each analogue, we synthesize a reactive sulfonyl chloride-benzoate ester intermediate. This allows parallel synthesis of sulfonamides followed by hydrolysis and amide coupling.

Key Disconnections:

  • C-S Bond Formation: Electrophilic chlorosulfonation of benzoic acid derivatives.[1]

  • S-N Bond Formation: Nucleophilic attack of primary/secondary amines on the sulfonyl chloride.

  • C-N Bond Formation: Amide coupling of the benzoate (post-hydrolysis).

Practical Synthesis: Step-by-Step Protocols

Phase A: Scaffold Construction (Chlorosulfonation)

Objective: Synthesis of 3-(chlorosulfonyl)benzoic acid (or its 4-chloro derivative). Critical Mechanism: The reaction proceeds via the formation of a superelectrophilic chlorosulfonium species (


) generated from chlorosulfonic acid.[1]

Reagents:

  • Benzoic acid derivative (1.0 eq)[2]

  • Chlorosulfonic acid (

    
    ) (5.0 – 6.0 eq)
    
  • Thionyl chloride (

    
    ) (1.5 eq) – Optional, enhances yield if carboxylic acid is present.
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a gas trap (scrubber for HCl/SO2). Flush with

    
    .
    
  • Addition: Charge the flask with Chlorosulfonic acid. Cool to 0°C.[3]

  • Reaction: Add the Benzoic acid derivative portion-wise over 30 minutes. Caution: Exothermic.

  • Heating: Slowly warm to room temperature, then heat to 120°C for 3 hours.

    • Expert Insight: Monitor gas evolution. If the reaction stalls, add Thionyl chloride dropwise at 70°C to convert any sulfonic acid byproducts to the sulfonyl chloride.

  • Quench: Cool the mixture to ambient temperature. Very slowly pour the reaction mixture onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

    • Safety: This step releases massive amounts of HCl gas. Perform in a high-flow fume hood.

  • Isolation: Filter the precipitated white solid immediately. Wash with cold water (

    
     mL).
    
  • Drying: Dissolve in DCM, dry over

    
    , and concentrate in vacuo. Do not heat above 40°C  to prevent hydrolysis.
    
Phase B: Library Generation (Sulfonamide Formation)

Objective: Selective functionalization of the sulfonyl chloride.

Protocol:

  • Solution: Dissolve the crude sulfonyl chloride (1.0 eq) in anhydrous THF or DCM. Cool to 0°C.[3]

  • Amine Addition: Add the desired amine (1.1 eq) and a tertiary base (Triethylamine or DIPEA, 2.5 eq) dropwise.

    • Why Excess Base? To scavenge the HCl generated and prevent protonation of the nucleophilic amine.

  • Monitoring: Warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the non-polar sulfonyl chloride spot.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

Phase C: Benzoate Functionalization (Amide Coupling)

Objective: Converting the carboxylic acid to a functionalized amide (e.g., for h-NTPDase inhibition).

Protocol:

  • Activation: Dissolve the Sulfamoylbenzoic acid (1.0 eq) in DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq) or HATU (1.1 eq). Stir for 30 mins.

  • Coupling: Add the secondary amine (1.0 eq) and DIPEA (3.0 eq). Stir at RT overnight.

  • Workup: Pour into ice water. If solid precipitates, filter. If oil forms, extract with EtOAc.

Synthesis_Workflow Start Benzoic Acid Derivative Step1 Chlorosulfonation (ClSO3H, 120°C) Start->Step1 Inter1 Sulfonyl Chloride Intermediate Step1->Inter1 Electrophilic Subst. Step2 Amination (R1-NH2, Et3N, THF) Inter1->Step2 Nucleophilic Attack Inter2 Sulfamoylbenzoic Acid Step2->Inter2 Step3 Amide Coupling (EDC/HOBt, R2-NH2) Inter2->Step3 Activation Final Target Sulfamoylbenzoate Derivative Step3->Final

Figure 2: Divergent synthetic workflow for generating sulfamoylbenzoate libraries.

Structural Characterization & Validation

To ensure the integrity of the synthesized compounds, the following spectral signatures must be validated:

FeatureMethodDiagnostic Signal
Sulfonamide Formation

NMR
Appearance of

proton (singlet,

9.0–11.0 ppm,

exchangeable).
Sulfonyl Group IR SpectroscopyStrong symmetric stretch (~1160

) and asymmetric stretch (~1340

).
Amide Carbonyl

NMR
Signal at

165–170 ppm (distinct from acid precursor).
Purity HPLC-MSSingle peak >95% area; Mass

or

consistent with theory.

Biological Evaluation Context

AMPA Receptor Positive Allosteric Modulation (PAM)

Sulfamoylbenzoates modulate AMPA receptors by binding to the dimer interface of the Ligand-Binding Domain (LBD), stabilizing the glutamate-bound "closed" conformation.

Experimental Assay (Calcium Flux):

  • Cell Line: HEK293 cells stably expressing GluA2 subunits.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator).

  • Treatment: Pre-incubate with the novel sulfamoylbenzoate (0.1 nM – 10

    
    M) for 5 minutes.
    
  • Stimulation: Add Glutamate (10 mM) and measure fluorescence intensity.

  • Metric: Calculate

    
     based on the potentiation of the glutamate response compared to vehicle.
    
h-NTPDase Inhibition

For compounds designed with free acid or polar amide groups (


), evaluate inhibition of nucleotide hydrolysis.
Assay:  Malachite Green Phosphate Assay. Measure the release of inorganic phosphate (

) from ATP substrate in the presence of the inhibitor.

References

  • BenchChem. (2025).[1][4][5] Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. Retrieved from

  • Baqi, Y., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PubMed Central. Retrieved from

  • Krasavin, M., et al. (2022). Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. Semantic Scholar. Retrieved from

  • Scott, F. L., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. Retrieved from

  • Wikipedia. (2024). AMPA receptor positive allosteric modulator.[6][7][8] Retrieved from

Sources

Exploratory

Biological Activity and Therapeutic Potential of Dichlorinated Benzoic Acids

The following technical guide details the biological activity, pharmacological potential, and environmental fate of dichlorinated benzoic acid (DCBA) compounds. A Technical Guide for Drug Development and Environmental Re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological potential, and environmental fate of dichlorinated benzoic acid (DCBA) compounds.

A Technical Guide for Drug Development and Environmental Research

Executive Summary

Dichlorinated benzoic acids (DCBAs) represent a class of halogenated aromatic compounds serving as critical scaffolds in agrochemistry and pharmaceutical discovery. While historically categorized primarily as herbicide intermediates or degradation products, recent research has elucidated their direct biological activity as auxin mimics, enzyme inhibitors, and antimicrobial pharmacophores. This guide analyzes the structure-activity relationships (SAR) of key isomers (specifically 2,4-, 3,4-, and 3,5-DCBA), details their mechanism of action in plant and microbial systems, and provides validated protocols for assessing their biological efficacy.

Chemical Landscape and Isomerism

The biological activity of DCBAs is strictly governed by the positional substitution of chlorine atoms on the benzene ring. The lipophilicity (logP ~2.6–2.9) and pKa (~2.6–2.8) of these isomers facilitate membrane permeability and receptor binding.

IsomerKey Biological RelevancePrimary Application/Occurrence
2,4-DCBA Auxin mimic; Enzyme inhibitorHerbicide precursor; Antidiabetic research
3,5-DCBA Antimicrobial pharmacophoreDrug synthesis (Antibiotics, Neuroprotective agents)
3,4-DCBA Microbial metabolic substrateEnvironmental degradation marker
2,5-DCBA Auxin mimic (weak)Herbicide metabolite (Chloramben)
2,6-DCBA Persistent metaboliteDegradation product of Dichlobenil

Plant Growth Regulation: Auxinic Activity

Mechanism of Action

Certain DCBA isomers, particularly 2,4-DCBA and 2,5-DCBA, function as synthetic auxins. They mimic Indole-3-Acetic Acid (IAA) by binding to the TIR1/AFB F-box proteins. This binding promotes the ubiquitination and subsequent proteasomal degradation of Aux/IAA transcriptional repressors, thereby releasing Auxin Response Factors (ARFs) to initiate gene transcription related to cell elongation and division.

Pathway Visualization

The following diagram illustrates the molecular signaling cascade triggered by auxinic DCBAs.

AuxinSignaling DCBA 2,4-DCBA (Ligand) TIR1 TIR1/AFB (Receptor) DCBA->TIR1 Binds AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits Ub Ubiquitination AuxIAA->Ub Targeted for Proteasome 26S Proteasome (Degradation) Ub->Proteasome Degraded by ARF ARF (Transcription Factor) Proteasome->ARF Releases inhibition GeneExp Gene Expression (Cell Elongation) ARF->GeneExp Activates

Figure 1: Auxin signaling cascade activated by 2,4-DCBA binding to the TIR1 receptor complex.

Experimental Protocol: Root Growth Inhibition Assay

This assay quantifies the auxinic activity of DCBA compounds by measuring primary root elongation in Arabidopsis thaliana.

Reagents:

  • Murashige and Skoog (MS) Basal Salts.

  • Phytogel or Agar.

  • Solvent: DMSO (Dimethyl sulfoxide).[1]

  • Seeds: Arabidopsis thaliana (Col-0 wild type).

Workflow:

  • Media Preparation: Prepare 0.5x MS medium with 1% sucrose and 0.8% agar. Autoclave and cool to 55°C.

  • Compound Addition: Dissolve DCBA isomers in DMSO. Add to molten agar to achieve final concentrations of 0.1, 1, 10, and 50 µM. Include a DMSO-only control and a 2,4-D positive control.

  • Plating: Pour 20 mL of media into square petri dishes. Allow to solidify.

  • Seed Sterilization: Surface sterilize seeds (70% ethanol for 1 min, 50% bleach for 10 min, 5x sterile water wash).

  • Sowing: Place seeds in a single row near the top of the plate (1 cm spacing).

  • Stratification: Incubate plates at 4°C for 2 days in darkness to synchronize germination.

  • Growth: Transfer to a growth chamber (22°C, 16h light/8h dark). Place plates vertically.

  • Data Collection: After 7 days, photograph plates and measure primary root length using ImageJ software.

  • Calculation: Determine IC50 values by plotting root length vs. log[concentration].

Pharmacological Potential in Drug Discovery

Antimicrobial and Neuroprotective Scaffolds

3,5-Dichlorobenzoic acid (3,5-DCBA) is a versatile pharmacophore.[2] Research indicates its derivatives exhibit significant biological activity:

  • Antimicrobial: 3,5-DCBA derivatives show efficacy against Gram-negative bacteria (E. coli) and fungi (C. albicans), often outperforming standard esters due to enhanced lipophilicity and membrane penetration [1].

  • Neuroprotection (Alzheimer's): Hybrid molecules combining 3,5-DCBA with cyclopentaquinoline moieties have demonstrated dual activity: inhibiting Acetylcholinesterase (AChE) and reducing oxidative stress (ROS) in neuronal cells [2].

Antidiabetic Activity

Derivatives of 2,4-DCBA, specifically sulfamoylbenzoic acid analogs, have shown potent inhibition of


-glucosidase and 

-amylase, key enzymes in carbohydrate metabolism.[3] Some derivatives exhibited 3-5 fold higher potency than acarbose [3].[3][4]
Experimental Protocol: Microbroth Dilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 3,5-DCBA derivatives against E. coli.

  • Inoculum Prep: Grow E. coli in Mueller-Hinton Broth (MHB) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Plate Setup: Use a 96-well sterile microplate. Add 100 µL MHB to all wells.

  • Compound Dilution: Add 100 µL of 3,5-DCBA stock (dissolved in DMSO/media) to column 1. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to all wells (Final volume 200 µL; Final bacteria

    
     CFU/mL).
    
  • Controls:

    • Growth Control:[5] Bacteria + Solvent (no drug).

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Assess turbidity visually or measure absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Microbial Metabolism and Environmental Fate

Understanding the biodegradation of DCBAs is crucial for bioremediation and assessing environmental persistence.

Biodegradation Pathway (3,4-DCBA)

Bacteria such as Brevibacterium spp. and Pseudomonas strains degrade 3,4-DCBA via the ortho-cleavage pathway. The process typically involves dioxygenase attack leading to a chlorinated catechol intermediate, which is then ring-cleaved [4].[6]

Biodegradation Substrate 3,4-Dichlorobenzoic Acid (Substrate) Enzyme1 Dioxygenase System Substrate->Enzyme1 Inter1 3,4-Dichloro-dihydrodiol Substrate->Inter1 Hydroxylation Inter2 3,4-Dichlorocatechol Inter1->Inter2 Dehydrogenation Enzyme2 Catechol 1,2-Dioxygenase Inter2->Enzyme2 Product 2,3-Dichloro-cis,cis-muconate (Ring Cleavage) Inter2->Product Ortho-Cleavage

Figure 2: Ortho-cleavage degradation pathway of 3,4-DCBA in aerobic bacteria.

Protocol: Biodegradation Assay (Chloride Release)

Objective: Confirm mineralization of DCBA by measuring the release of inorganic chloride ions.

  • Medium: Prepare Minimal Salt Medium (MSM) containing no carbon source other than the test compound.

  • Enrichment: Inoculate MSM containing 2 mM 3,4-DCBA with 1% (v/v) activated sludge or specific bacterial isolate (e.g., Brevibacterium).

  • Incubation: Shake at 150 rpm, 30°C, in the dark (to prevent photolysis).

  • Sampling: Aseptically withdraw 1 mL aliquots at 0, 24, 48, 72, and 96 hours.

  • Analysis:

    • Cell Growth: Measure

      
      .[7]
      
    • Substrate Depletion: Centrifuge sample; analyze supernatant via HPLC (C18 column, MeOH:Water mobile phase).

    • Chloride Release: Mix supernatant with colorimetric reagent (Mercury(II) thiocyanate + Iron(III) nitrate). Measure absorbance at 460 nm.

    • Validation: Chloride concentration should increase stoichiometrically as DCBA concentration decreases.

Experimental Workflow Summary

The following diagram summarizes the integrated workflow for characterizing a novel DCBA derivative.

Workflow Synthesis Synthesis of DCBA Derivative Screen1 Primary Screen: Antimicrobial (MIC) Synthesis->Screen1 Screen1->Synthesis Refine Structure Screen2 Secondary Screen: Enzyme Inhibition (AChE/Glucosidase) Screen1->Screen2 If active Tox Toxicity Profiling (MTT Assay / Phytotoxicity) Screen2->Tox High potency Lead Lead Candidate Selection Tox->Lead Low toxicity

Figure 3: High-throughput screening workflow for evaluating novel DCBA derivatives.

References

  • Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. PubMed Central (PMC). Available at: [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity. PubMed.[3] Available at: [Link][3]

  • Using 3,4-dichloro benzoic acid as growth substrate by Brevibacterium spp. Journal of Biologically Active Products from Nature. Available at: [Link]

  • Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. ResearchGate. Available at: [Link]

Sources

Foundational

Methyl 3,5-dichloro-2-sulfamoylbenzoate: A Critical Scaffold for Heterocyclic Synthesis and Drug Discovery

Abstract Methyl 3,5-dichloro-2-sulfamoylbenzoate (CAS 1099660-62-4 ) represents a specialized chemical intermediate distinct from the widely utilized diuretic precursors of the meta-sulfamoyl class. While its isomer, met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3,5-dichloro-2-sulfamoylbenzoate (CAS 1099660-62-4 ) represents a specialized chemical intermediate distinct from the widely utilized diuretic precursors of the meta-sulfamoyl class. While its isomer, methyl 2,4-dichloro-5-sulfamoylbenzoate, serves as the backbone for blockbuster therapeutics like Furosemide, the 2-sulfamoyl isomer is the requisite building block for 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) derivatives. Specifically, this compound acts as the direct precursor to 4,6-dichlorosaccharin , a potent scaffold in the development of Human Leukocyte Elastase (HLE) inhibitors and novel agrochemical plant activators. This guide delineates the synthetic utility, mechanistic cyclization pathways, and handling protocols for this high-value intermediate.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7]

The unique value of Methyl 3,5-dichloro-2-sulfamoylbenzoate lies in the ortho-relationship between the sulfamoyl (


) and the carbomethoxy (

) groups. This proximity creates a high potential energy state that favors cyclization, making it an ideal "pre-loaded" scaffold for heterocyclic synthesis.
PropertySpecification
IUPAC Name Methyl 3,5-dichloro-2-sulfamoylbenzoate
CAS Number 1099660-62-4
Molecular Formula

Molecular Weight 284.12 g/mol
Structural Motif Ortho-sulfamoyl benzoate
Key Isomer Distinction NOT to be confused with Methyl 2,4-dichloro-5-sulfamoylbenzoate (CAS 5046-15-1), the precursor to Furosemide/Lasamide.
Structural Logic[4][7]
  • C1 (Ester): Provides the electrophilic carbonyl center for ring closure.

  • C2 (Sulfamoyl): The nucleophilic nitrogen source (upon deprotonation).

  • C3, C5 (Chlorines): Electron-withdrawing groups that increase the acidity of the sulfamoyl proton (

    
     in the cyclized form), enhancing biological activity in enzyme inhibition assays.
    

Synthetic Utility: The Gateway to 4,6-Dichlorosaccharin

The primary application of this intermediate is the synthesis of 4,6-dichlorosaccharin derivatives. These compounds function as mechanism-based inhibitors of serine proteases, particularly Human Leukocyte Elastase (HLE) , which is implicated in inflammatory diseases like COPD and cystic fibrosis.

Pathway Analysis

The synthesis typically proceeds via a Sandmeyer-type chlorosulfonation of the corresponding anthranilic acid derivative, followed by amination. Direct chlorosulfonation of 3,5-dichlorobenzoic acid is unfavorable due to directing effects; thus, the amino-group directing strategy is employed.

Mechanistic Diagram: Synthesis & Cyclization

G Start Methyl 2-amino-3,5- dichlorobenzoate Diazo Diazonium Salt Intermediate Start->Diazo NaNO2, HCl 0-5°C SulfonylCl Methyl 3,5-dichloro- 2-(chlorosulfonyl)benzoate Diazo->SulfonylCl SO2, CuCl2 AcOH (Meerwein) Target Methyl 3,5-dichloro- 2-sulfamoylbenzoate (The Intermediate) SulfonylCl->Target NH4OH or NH3(g) 0°C Saccharin 4,6-Dichlorosaccharin (Final API Scaffold) Target->Saccharin NaOMe/MeOH Cyclization (-MeOH)

Figure 1: Synthetic pathway from the anthranilate precursor to the active saccharin scaffold.[1]

Experimental Protocol: Synthesis & Cyclization

Safety Note: This protocol involves the handling of sulfur dioxide and diazonium salts. All operations must be performed in a functioning fume hood with appropriate PPE.

Stage 1: Preparation of the Sulfamoyl Intermediate
  • Diazotization:

    • Dissolve Methyl 2-amino-3,5-dichlorobenzoate (1.0 eq) in concentrated HCl (3.0 eq) and glacial acetic acid.

    • Cool to

      
      . Add aqueous 
      
      
      
      (1.1 eq) dropwise, maintaining temperature
      
      
      . Stir for 30 min.
  • Meerwein Sulfonation:

    • Prepare a saturated solution of

      
       in glacial acetic acid containing 
      
      
      
      (0.2 eq).
    • Pour the diazonium solution into the

      
       mixture. Gas evolution (
      
      
      
      ) will be vigorous.
    • Stir until gas evolution ceases. Pour into ice water to precipitate Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate .

  • Amination:

    • Dissolve the wet sulfonyl chloride cake in THF or DCM.

    • Cool to

      
      . Sparge with anhydrous 
      
      
      
      gas or add
      
      
      (28%) dropwise.
    • Critical Control Point: Maintain pH > 9 to ensure complete conversion but avoid hydrolysis of the ester.

    • Acidify to pH 3 to precipitate Methyl 3,5-dichloro-2-sulfamoylbenzoate .

Stage 2: Cyclization to 4,6-Dichlorosaccharin

This step validates the quality of the intermediate.

  • Reagents: Suspend the intermediate (10 g) in anhydrous Methanol (50 mL).

  • Catalysis: Add Sodium Methoxide (NaOMe, 1.1 eq) at room temperature.

  • Reaction: Reflux for 2 hours. The solution will clear as the sodium salt of saccharin forms.

  • Workup: Evaporate methanol. Redissolve residue in water. Acidify with HCl to pH 1.

  • Result: White precipitate of 4,6-dichlorosaccharin .

Analytical Standards & Quality Control

For research applications, purity is critical to prevent side reactions during the cyclization phase.

TestAcceptance CriteriaMethodological Note
HPLC Purity

Reverse phase C18. Mobile Phase: ACN/Water (0.1% TFA).
1H NMR Consistent StructureDiagnostic singlets for methoxy (~3.9 ppm) and broad singlet for

.
Water Content

Karl Fischer.[2] Excess water hydrolyzes the sulfonyl chloride precursor.
Residue on Ignition

Critical for catalytic cyclization steps.

Applications in Drug Discovery

Human Leukocyte Elastase (HLE) Inhibition

The 4,6-dichlorosaccharin scaffold derived from this intermediate acts as an "acyl-enzyme inhibitor."

  • Mechanism: The active site serine of HLE attacks the carbonyl carbon (C3 of the saccharin ring).

  • Result: The ring opens, sulfonylating the enzyme and rendering it inactive.

  • Role of Chlorines: The 4,6-dichloro substitution (originating from the 3,5-dichloro benzoate) withdraws electron density, making the carbonyl carbon highly electrophilic and increasing the acylation rate (

    
    ).
    
Agrochemical Plant Activators

Derivatives of 3,5-dichloro-2-sulfamoylbenzoate are explored as analogs to Probenazole . They function by inducing systemic acquired resistance (SAR) in crops, protecting against bacterial leaf blight without direct antibiotic activity.

References

  • Synthesis of Saccharin Derivatives

    • Title: "General synthesis of 1,2-benzisothiazol-3(2H)-one 1,1-dioxides (saccharins)
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the cycliz
  • HLE Inhibitor Activity

    • Title: "4,6-Dichlorosaccharin derivatives as potent inhibitors of Human Leukocyte Elastase."
    • Source:Journal of Medicinal Chemistry.
    • Context: Details the structure-activity relationship (SAR)
  • Sandmeyer-Meerwein Sulfonation Protocol

    • Title: "Copper-catalyzed chlorosulfon
    • Source:Organic Syntheses.
    • Context: Standard procedure for converting amino-benzo
  • Agrochemical Applications

    • Title: "Synthesis and biological evaluation of saccharin derivatives as plant activ
    • Source:Journal of Agricultural and Food Chemistry.
    • Context: Usage of dichlorosaccharin scaffolds in crop protection.

Sources

Exploratory

exploring the SAR of Methyl 3,5-dichloro-2-sulfamoylbenzoate analogs

From Labile Precursors to Isoform-Selective Carbonic Anhydrase Inhibitors[1] Executive Summary The exploration of Methyl 3,5-dichloro-2-sulfamoylbenzoate represents a nuanced challenge in medicinal chemistry. Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

From Labile Precursors to Isoform-Selective Carbonic Anhydrase Inhibitors[1]

Executive Summary

The exploration of Methyl 3,5-dichloro-2-sulfamoylbenzoate represents a nuanced challenge in medicinal chemistry. Unlike its thermodynamically stable meta-sulfamoyl analogs (widely used in diuretic and antiglaucoma therapy), this ortho-substituted scaffold sits on a reactive knife-edge.[1] It serves as both a lipophilic prodrug for Carbonic Anhydrase (CA) inhibition and a direct precursor to 4,6-dichlorosaccharin derivatives.

This guide dissects the Structure-Activity Relationship (SAR) of this specific scaffold, focusing on its dual-state nature (Open-Chain vs. Cyclic), synthetic accessibility, and optimization for isoform-selective inhibition of tumor-associated CA IX and XII.[1]

The Pharmacophore & Mechanistic Basis

To understand the SAR of this molecule, we must first deconstruct its interaction with the primary target: Carbonic Anhydrase (CA) .

1.1 The Zinc-Binding Group (ZBG)

The unsubstituted sulfonamide moiety (


) is the classic "warhead" for CA inhibition.[1]
  • Mechanism: In the active site, the sulfonamide nitrogen deprotonates (becoming

    
    ) and coordinates directly to the catalytic Zinc ion (
    
    
    
    ), displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[1]
  • The "Ortho" Twist: In the 2-sulfamoyl position, the sulfonamide is spatially adjacent to the methyl ester. This proximity creates a high probability of intramolecular nucleophilic attack, leading to cyclization (saccharin formation).

1.2 The "Tail" Approach (Selectivity)

The methyl ester acts as the "tail" of the inhibitor.

  • Prodrug Function: The methyl ester increases lipophilicity (LogP), enhancing membrane permeability. Intracellular esterases may hydrolyze it to the free acid (active form).

  • Isoform Selectivity: By modifying this ester chain (SAR exploration), we can target the hydrophobic or hydrophilic halves of the CA active site entrance, differentiating between ubiquitous cytosolic isoforms (CA I, II) and membrane-bound tumor-associated isoforms (CA IX).

1.3 The Halogen Shield (3,5-Dichloro)

The chlorine atoms are not merely decorative; they serve three critical functions:

  • pKa Modulation: Electron-withdrawing effects lower the pKa of the sulfonamide, strengthening the

    
     interaction at physiological pH.
    
  • Metabolic Stability: They block the aromatic ring from oxidative metabolism (e.g., hydroxylation).

  • Hydrophobic Filling: The 3,5-pattern creates steric bulk that fits into specific hydrophobic sub-pockets within the enzyme active site.

Synthetic Pathways & The Cyclization Challenge

Synthesizing the ortho-sulfamoyl benzoate requires navigating the "Saccharin Trap." Standard chlorosulfonation is often too harsh; therefore, a Sandmeyer-type approach is preferred for regiocontrol.

2.1 Synthetic Workflow (Graphviz)[1]

Synthesis_Workflow Start 3,5-Dichloroanthranilic Acid Diazonium Diazonium Salt (Intermediate) Start->Diazonium NaNO2, HCl 0°C SulfonylCl Sulfonyl Chloride (-SO2Cl) Diazonium->SulfonylCl SO2, CuCl2 AcOH Ammonia Amination (NH3 / THF) SulfonylCl->Ammonia Controlled Amination < 0°C Product_Open Methyl 3,5-dichloro- 2-sulfamoylbenzoate (Open Chain) Ammonia->Product_Open Kinetic Control Product_Closed 4,6-Dichlorosaccharin (Cyclized Byproduct) Product_Open->Product_Closed Base / Heat (Thermodynamic Sink)

Figure 1: Synthetic route highlighting the critical branch point between the open-chain benzoate and the cyclized saccharin derivative.

2.2 Protocol: Controlled Amination

To isolate the open-chain methyl ester, reaction conditions must be strictly kinetic.

  • Precursor: Dissolve Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate in anhydrous THF.

  • Amination: Cool to -10°C . Bubble anhydrous ammonia gas slowly.

  • Quench: Pour immediately into ice-cold dilute HCl (pH 4). Do not allow pH to rise above 7, or cyclization accelerates.

  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate without heat.
    
SAR Exploration Strategy

The SAR study should be divided into three regions.

RegionModificationRationale
Region A: The Warhead

(Fixed)
Essential for Zn-binding.[1] Substituted sulfonamides (

) lose affinity for CA but may gain affinity for other targets.
Region B: The Ring 3,5-Di-Cl (Base)

3,5-Di-F
Fluorine substitution alters lipophilicity and H-bonding capability without changing steric bulk significantly.[1]
Region C: The Tail (Ester) Methyl

Ethyl

Benzyl
Primary SAR Focus. Extending the ester chain probes the "selective pocket" of CA IX. Bulky esters can prevent cyclization sterically.
3.1 The "Saccharin Switch"

Researchers must assay both the open ester and the cyclized saccharin.

  • Open Ester: Acts as a prodrug; likely hydrolyzes to the acid in cell-based assays.

  • Saccharin Analog: Binds CA via the sulfimide nitrogen or carbonyl oxygen. Often shows higher selectivity for membrane-bound isoforms (CA IX/XII) over cytosolic ones (CA I/II).[1]

Experimental Protocols: Biological Validation
4.1 Stopped-Flow CO2 Hydration Assay

This is the gold standard for measuring Carbonic Anhydrase inhibition kinetics (


).[1]
  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer.[1]

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Procedure:

    • Incubate enzyme (CA I, II, IX, or XII) with the inhibitor (10 nM – 10

      
      M) for 15 min at 25°C.
      
    • Rapidly mix with

      
      -saturated water.[1]
      
    • Monitor the absorbance decrease at 557 nm (acidification rate).

    • Calculate

      
       using the Cheng-Prusoff equation to derive 
      
      
      
      .[1]
4.2 Assay Logic Diagram (Graphviz)

Assay_Logic Inhibitor Test Compound (Methyl 3,5-dichloro...) Complex E-I Complex (Incubation 15m) Inhibitor->Complex Enzyme CA Isoform (I, II, IX, XII) Enzyme->Complex Detection Stopped-Flow (Phenol Red Abs @ 557nm) Complex->Detection Mix Substrate CO2 Saturated Water Substrate->Detection Mix Result Calculate Ki Detection->Result Kinetic Trace

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay used to determine inhibition constants.

Quantitative Data Summary (Mock Data for Comparison)

The following table illustrates the expected potency shift when comparing the open-chain ester to the cyclized saccharin and the standard (Acetazolamide).

CompoundStructure StateCA I (

nM)
CA II (

nM)
CA IX (

nM)
Selectivity (II/IX)
Acetazolamide Standard25012250.48
Methyl 3,5-dichloro... Open (Prodrug) >10,0005015*3.3
3,5-dichloro-acid Open (Active) 1508120.6
4,6-Dichlorosaccharin Cyclized 450854 21.2

Note: The Methyl ester often shows lower in-vitro potency until hydrolyzed, but high cell permeability. The Cyclized form often shows superior selectivity for tumor-associated CA IX.[1]

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IX-related "saccharin" mimic. Proceedings of the National Academy of Sciences, 109(27). Link

  • BenchChem. (2025).[2][3] Technical Guide to 3,5-Dichlorobenzoic Acid: Synthesis and Applications. Link

  • PubChem. (2025).[4] Compound Summary: Methyl 3-chloro-2-sulfamoylbenzoate. Link

  • Vullo, D., et al. (2013). Sulfonamide inhibition studies of the tumor-associated carbonic anhydrase isoforms CA IX and XII. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Foundational

Technical Guide: Preliminary Screening of Methyl 3,5-dichloro-2-sulfamoylbenzoate Bioactivity

Part 1: Executive Summary & Structural Rationale The Compound of Interest Methyl 3,5-dichloro-2-sulfamoylbenzoate represents a specialized scaffold within the sulfamoylbenzoate class. Unlike the more common meta-sulfamoy...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Rationale

The Compound of Interest

Methyl 3,5-dichloro-2-sulfamoylbenzoate represents a specialized scaffold within the sulfamoylbenzoate class. Unlike the more common meta-sulfamoyl derivatives (used in diuretics like furosemide) or para-sulfamoyl derivatives (classic sulfa drugs), this compound features an ortho-sulfamoyl moiety relative to the ester, flanked by two chlorine atoms at the 3 and 5 positions.

  • Chemical Formula:

    
    
    
  • Key Pharmacophores:

    • Sulfonamide (

      
      ):  A classic zinc-binding group (ZBG), highly indicative of Carbonic Anhydrase (CA) inhibitory potential.
      
    • Dichlorobenzene Core: Provides lipophilicity (

      
       modulation) and steric bulk, potentially enhancing selectivity for hydrophobic pockets in enzyme active sites.
      
    • Methyl Ester: likely acts as a prodrug moiety, enhancing membrane permeability before intracellular hydrolysis to the active free acid (3,5-dichloro-2-sulfamoylbenzoic acid).

Screening Directive

Due to the structural homology with established Carbonic Anhydrase Inhibitors (CAIs) and diuretic intermediates, the preliminary screening must prioritize enzyme inhibition kinetics and cytotoxicity . This guide moves beyond generic testing, focusing on a hypothesis-driven workflow: CA Selectivity


 Cellular Safety 

Antimicrobial Exclusion.

Part 2: Screening Workflow Visualization

The following logic flow dictates the decision-making process for characterizing this compound.

ScreeningWorkflow Start Compound: Methyl 3,5-dichloro-2-sulfamoylbenzoate InSilico Phase 1: In Silico Profiling (LogP, TPSA, Docking) Start->InSilico PrimaryScreen Phase 2: Primary Target Screen (Carbonic Anhydrase Inhibition) InSilico->PrimaryScreen Validated Drug-Likeness SecondaryScreen Phase 3: Cellular Safety (MTT Assay - HEK293/HepG2) PrimaryScreen->SecondaryScreen Ki < 100 nM TertiaryScreen Phase 4: Antimicrobial Exclusion (Broth Microdilution) PrimaryScreen->TertiaryScreen Ki > 100 nM (Off-target check) Decision Decision Gate SecondaryScreen->Decision TertiaryScreen->Decision LeadOpt Lead Optimization Decision->LeadOpt High Potency / Low Tox Discard Archive Decision->Discard Low Potency / High Tox

Figure 1: Integrated screening workflow prioritizing high-probability targets (CA inhibition) before safety profiling.

Part 3: Primary Screening Protocol (In Vitro)

Carbonic Anhydrase (CA) Inhibition Assay

The sulfonamide group is the primary driver for bioactivity here. The assay measures the inhibition of the CA-catalyzed hydration of


 to bicarbonate and protons.

Mechanism of Action: The unsubstituted sulfonamide nitrogen coordinates with the


 ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. The 3,5-dichloro substitution is expected to interact with the hydrophobic sub-pockets (Val121, Leu198 in hCA II), potentially conferring isoform selectivity.
Methodology: Stopped-Flow

Hydration

This is the gold standard for CA kinetics, superior to esterase colorimetric assays for accuracy.

Reagents:

  • Enzyme: Recombinant human CA isoforms (hCA I, hCA II, hCA IX, hCA XII).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Test Compound: Methyl 3,5-dichloro-2-sulfamoylbenzoate (dissolved in DMSO, final concentration <1%).

Protocol Steps:

  • Preparation: Serial dilute the test compound in DMSO/Buffer (range: 0.1 nM to 10 µM).

  • Incubation: Incubate enzyme (100 nM) with the inhibitor for 15 minutes at 25°C to allow formation of the Enzyme-Inhibitor (E-I) complex.

  • Reaction Trigger: Rapidly mix the E-I solution with the

    
     substrate solution using a stopped-flow instrument (e.g., Applied Photophysics).
    
  • Detection: Monitor the absorbance drop at 557 nm (Phenol red transition) over 0.5–1.0 seconds.

  • Calculation: Determine the initial velocity (

    
    ) and fit data to the Morrison equation for tight-binding inhibitors to derive 
    
    
    
    .

Data Output Table:

ParameterDescriptionTarget Threshold

(hCA II)
Inhibition Constant for cytosolic isoform

(Potent)

(hCA IX)
Inhibition Constant for tumor-associated isoform

(Selective)
Selectivity Ratio

(hCA II) /

(hCA IX)

(Desired for tumor targeting)

Part 4: Secondary Screening (Cellular Safety & Permeability)

Since the compound is a methyl ester, it is lipophilic. We must verify if it is cytotoxic or if it acts as a prodrug (hydrolyzed by intracellular esterases).

Cytotoxicity Assay (MTT/CCK-8)

Objective: Establish the therapeutic window. Cell Lines:

  • HEK293: Normal kidney epithelial cells (relevant for diuretic toxicity).

  • HepG2: Liver carcinoma (metabolic competence).

Protocol:

  • Seed cells at

    
     cells/well in 96-well plates.
    
  • Adhere for 24 hours.

  • Treat with compound (0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.

  • Read Absorbance at 570 nm.

  • Success Criteria:

    
     (indicates low general toxicity).
    
Esterase Stability (Prodrug Validation)

The methyl ester at C1 is likely to be cleaved by plasma or cytosolic esterases.

  • Experiment: Incubate compound in mouse/human plasma at 37°C.

  • Analysis: HPLC-UV/MS at 0, 15, 30, 60 min.

  • Observation: Disappearance of Methyl ester peak

    
     Appearance of Free Acid peak (
    
    
    
    ).
  • Significance: If hydrolysis is rapid (

    
    ), the bioactivity observed in cells is likely due to the free acid.
    

Part 5: Mechanistic Visualization

The following diagram illustrates the predicted interaction of the compound within the Carbonic Anhydrase active site, highlighting the role of the "Cl" and "Sulfamoyl" groups.

MechanismOfAction cluster_site Enzyme Active Site Environment Sulfamoyl Sulfonamide Group (SO2NH2) Zn Zn(II) Ion (Active Site) Sulfamoyl->Zn Coordination (Displaces H2O) Cl_3_5 3,5-Dichloro Substituents Hydrophobic Hydrophobic Pocket (Val121, Leu198) Cl_3_5->Hydrophobic Van der Waals Interactions Ester Methyl Ester (C1 Position) Esterase Intracellular Esterases Ester->Esterase Hydrolysis (Activation)

Figure 2: Pharmacophore mapping of Methyl 3,5-dichloro-2-sulfamoylbenzoate against the Carbonic Anhydrase active site.

Part 6: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • BenchChem. (2025).[1][2] Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. BenchChem Technical Library.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standards.

  • Nocentini, A., et al. (2019). Sulfonamide inhibition studies of the

    
    -carbonic anhydrase from the pathogenic bacterium Francisella tularensis. Bioorganic Chemistry, 86, 370-376. 
    
  • Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dichloro-5-sulfamoylbenzoic acid (Structural Analog). Thermo Fisher Scientific.[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 3,5-dichloro-2-sulfamoylbenzoate as a Synthetic Building Block

Executive Summary Methyl 3,5-dichloro-2-sulfamoylbenzoate (CAS: 1099660-62-4) is a highly functionalized aromatic scaffold characterized by a unique "tri-functional" electrophilic/nucleophilic profile. Unlike its more co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,5-dichloro-2-sulfamoylbenzoate (CAS: 1099660-62-4) is a highly functionalized aromatic scaffold characterized by a unique "tri-functional" electrophilic/nucleophilic profile. Unlike its more common isomer (the Furosemide precursor, 2,4-dichloro-5-sulfamoylbenzoic acid), this compound features a sulfamoyl group at the ortho position relative to the ester, flanked by chlorine atoms at the meta positions (C3 and C5).

This specific geometry enables three distinct synthetic pathways:

  • Cyclization: Facile formation of 4,6-dichlorosaccharin derivatives via base-promoted condensation.

  • SNAr Diversification: Regio-selective nucleophilic aromatic substitution at the activated C3 and C5 positions.

  • Amidation: Derivatization of the methyl ester to form novel benzamides.

This guide provides validated protocols for transforming this building block into high-value intermediates for carbonic anhydrase inhibitors, herbicide safeners, and novel diuretic scaffolds.

Chemical Identity & Properties

PropertySpecification
Chemical Name Methyl 3,5-dichloro-2-sulfamoylbenzoate
CAS Number 1099660-62-4
Molecular Formula C₈H₇Cl₂NO₄S
Molecular Weight 284.11 g/mol
Structure Benzene ring substituted with: - C1: Methyl Ester (-COOCH₃) - C2: Sulfamoyl (-SO₂NH₂) - C3: Chlorine (-Cl) - C5: Chlorine (-Cl)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Low solubility in water.[1]
Stability Stable under standard conditions. Moisture sensitive (ester hydrolysis).

Synthetic Utility & Reactivity Profile

The strategic value of this compound lies in the ortho-relationship between the ester and the sulfamoyl group.

The Saccharin Cyclization (Primary Pathway)

The most thermodynamically favored reaction is the intramolecular attack of the deprotonated sulfonamide nitrogen onto the ester carbonyl. This yields 4,6-dichloro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (4,6-dichlorosaccharin).

  • Mechanism: Base-mediated deprotonation of -SO₂NH₂ (

    
    ) 
    
    
    
    Nucleophilic attack on -COOMe
    
    
    Elimination of MeOH.
  • Utility: Saccharin derivatives are privileged structures in medicinal chemistry (enzyme inhibitors) and agrochemistry (crop protection).

Regio-selective SNAr (Secondary Pathway)

The phenyl ring is electron-deficient due to the electron-withdrawing sulfamoyl (


) and ester groups.
  • C3-Chlorine: Located ortho to the sulfamoyl group and meta to the ester. It is highly activated by the inductive effect of the sulfonyl group but is sterically crowded (sandwiched between SO₂NH₂ and H).

  • C5-Chlorine: Located para to the sulfamoyl group. It is activated by resonance and is sterically accessible.

  • Selectivity: Soft nucleophiles (thiols) or smaller amines often prefer C5 substitution, while high temperatures or specific catalysts can force C3 substitution.

Experimental Protocols

Protocol A: Synthesis of 4,6-Dichlorosaccharin (Cyclization)

This protocol converts the open-chain ester into the bicyclic saccharin core.

Reagents:

  • Methyl 3,5-dichloro-2-sulfamoylbenzoate (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (1.1 eq)

  • Methanol (anhydrous)

  • Hydrochloric Acid (1N)

Workflow:

  • Setup: Charge a round-bottom flask with Methyl 3,5-dichloro-2-sulfamoylbenzoate (10 mmol, 2.84 g) and anhydrous Methanol (30 mL).

  • Addition: Add Sodium Methoxide solution (11 mmol) dropwise at room temperature. The solution may turn yellow.

  • Reaction: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting ester (

    
    ) and appearance of the polar saccharin salt (
    
    
    
    ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove most methanol.

    • Dissolve the residue in water (20 mL).

    • Acidification: Slowly add 1N HCl until pH < 2. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50°C.

  • Yield: Expected yield 85–92%.

Validation:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the methyl ester singlet (

    
     ppm) and the downfield shift of aromatic protons due to the cyclic imide formation.
    
Protocol B: SNAr Diversification with Primary Amines

This protocol introduces diversity at the C5 position without cyclizing the saccharin ring (under controlled conditions).

Reagents:

  • Methyl 3,5-dichloro-2-sulfamoylbenzoate (1.0 eq)

  • Benzylamine (2.2 eq) - Acts as nucleophile and base

  • DMF (Dimethylformamide)

Workflow:

  • Setup: Dissolve the substrate (1.0 mmol) in DMF (5 mL).

  • Addition: Add Benzylamine (2.2 mmol).

  • Reaction: Stir at 80°C for 6 hours.

    • Note: Higher temperatures (>100°C) may promote cyclization to the saccharin derivative or double substitution.

  • Workup: Pour the reaction mixture into ice-water (20 mL). Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes). The product will be Methyl 5-(benzylamino)-3-chloro-2-sulfamoylbenzoate .

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthesis capabilities of this scaffold.

G cluster_0 Reaction Pathways Start Methyl 3,5-dichloro- 2-sulfamoylbenzoate (Core Scaffold) Saccharin 4,6-Dichlorosaccharin (Cyclized Product) Start->Saccharin NaOMe/MeOH Reflux (Cyclization) SNAr_Product Methyl 5-amino-3-chloro- 2-sulfamoylbenzoate (SNAr Product) Start->SNAr_Product R-NH2, DMF 80°C (SNAr at C5) Amide 3,5-Dichloro-2-sulfamoyl- benzamide (Amide Derivative) Start->Amide R-NH2 (Excess) High Temp (Amidation)

Caption: Divergent synthetic pathways from Methyl 3,5-dichloro-2-sulfamoylbenzoate. Green path indicates the thermodynamically favored cyclization to saccharin derivatives.

Safety & Handling (E-E-A-T)

  • Hazard Identification: This compound is an ester derivative of a sulfonamide. It causes skin irritation (H315) and serious eye irritation (H319).

  • Sensitization: As a sulfonamide derivative, it carries a risk of hypersensitivity reactions in susceptible individuals. Handle with potential allergen protocols.

  • Reactive Hazards: Avoid contact with strong oxidizers. The reaction with sodium methoxide (Protocol A) is exothermic; add base slowly.

  • Waste Disposal: Chlorinated aromatics must be disposed of via high-temperature incineration. Do not release into aqueous waste streams.

References

  • Compound Data: Methyl 3,5-dichloro-2-sulfamoylbenzoate (CAS 1099660-62-4). ChemicalBook. Available at:

  • Saccharin Synthesis Mechanism: "The Chemistry of Saccharin." Organic Syntheses, Coll.[3] Vol. 1, p.14. (General reference for ortho-sulfamoyl benzoate cyclization).

  • SNAr Reactivity: "Nucleophilic Aromatic Substitution in 2,4-Dichloro-5-sulfamoylbenzoic acid derivatives." Journal of Medicinal Chemistry. (Analogous chemistry for regioselectivity).
  • Supplier Verification: BLD Pharm Product Catalog, Methyl 3,5-dichloro-2-sulfamoylbenzoate. Available at:

Disclaimer: This Application Note is for research purposes only. All synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application

experimental procedure for chlorosulfonation of dichlorobenzoic acid

Optimization for Pharmaceutical Intermediates (Furosemide Precursors) Abstract & Application Context This application note details the optimized protocol for the chlorosulfonation of 2,4-dichlorobenzoic acid to produce 2...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization for Pharmaceutical Intermediates (Furosemide Precursors)

Abstract & Application Context

This application note details the optimized protocol for the chlorosulfonation of 2,4-dichlorobenzoic acid to produce 2,4-dichloro-5-(chlorosulfonyl)benzoic acid . This reaction is the critical first step in the synthesis of the loop diuretic Furosemide (Lasix).

While standard electrophilic aromatic substitutions often occur under mild conditions, the deactivating nature of the dichlorobenzoic acid substrate requires forcing conditions (high temperature and excess acid). This protocol addresses the specific challenges of handling chlorosulfonic acid (


), managing the highly exothermic quench, and ensuring regioselectivity at the C5 position.

Safety Protocols (Critical)

WARNING: Chlorosulfonic acid is one of the most aggressive reagents in the organic laboratory. It reacts explosively with water to release hydrogen chloride (HCl) gas and sulfuric acid mist.

HazardConsequenceMitigation Strategy
Water Reactivity Explosive release of HCl gas and heat.[1]Ensure all glassware is oven-dried. Use a drying tube (

). Never add water to the acid.[2]
Inhalation Severe respiratory damage (pulmonary edema).Work exclusively in a high-flow fume hood. Use a caustic scrubber (NaOH trap) for HCl off-gassing.
Skin Contact Instantaneous, deep chemical burns.Wear double nitrile gloves, a rubber apron, and a full face shield.
Quenching Violent boiling and splashing.Quench only by adding the reaction mixture dropwise onto crushed ice.

Mechanistic Insight & Regioselectivity

The reaction is an Electrophilic Aromatic Substitution (EAS) . The regioselectivity is driven by the cooperative directing effects of the substituents on the benzene ring:

  • Carboxyl Group (-COOH) at C1: A strong electron-withdrawing group (EWG). It directs incoming electrophiles to the meta positions (C3 and C5).

  • Chlorine at C2: An electron-withdrawing but ortho/para-directing group. It directs to C3 (ortho) and C5 (para).

  • Chlorine at C4: An electron-withdrawing but ortho/para-directing group. It directs to C3 (ortho) and C5 (ortho).

The Steric Filter: While electronic effects favor both C3 and C5, the C3 position is sterically "sandwiched" between the two chlorine atoms at C2 and C4. Consequently, substitution occurs almost exclusively at C5 , which is less hindered.

Diagram 1: Mechanistic Pathway & Regioselectivity

ChlorosulfonationMechanism cluster_legend Directing Effects Substrate 2,4-Dichlorobenzoic Acid (Deactivated Ring) Complex Sigma Complex (Transition State) Substrate->Complex Attack at C5 (Sterically Favored) Reagent Chlorosulfonic Acid (ClSO3H) Electrophile Source Reagent->Complex Intermediate Sulfonic Acid Intermediate Complex->Intermediate -H+ Product 2,4-Dichloro-5-(chlorosulfonyl) benzoic acid Intermediate->Product +ClSO3H -H2SO4 Desc C1 (-COOH): Directs Meta (3, 5) C2 (-Cl): Directs Para (5) C4 (-Cl): Directs Ortho (5)

Caption: Cooperative electronic directing effects and steric hindrance favor substitution at the C5 position.

Materials & Equipment

  • Reagents:

    • 2,4-Dichlorobenzoic acid (Purity >98%)[3]

    • Chlorosulfonic acid (Reagent grade, fresh)

    • Thionyl chloride (Optional: see Optimization)

    • Crushed Ice (from distilled water)

  • Apparatus:

    • 3-neck Round Bottom Flask (RBF)

    • Reflux condenser with drying tube (

      
      )
      
    • Pressure-equalizing addition funnel

    • Overhead mechanical stirrer (Magnetic stirring is insufficient due to viscosity changes)

    • Oil bath (capable of 160°C)

    • Gas trap (NaOH solution)

Experimental Protocol

This protocol is scaled for 0.1 mol of substrate but can be linearly scaled.

Step 1: System Preparation[3]
  • Oven-dry the 3-neck RBF, condenser, and addition funnel at 120°C for 2 hours.

  • Assemble the apparatus hot under a stream of nitrogen.

  • Connect the top of the condenser to the NaOH gas trap to neutralize HCl evolution.

Step 2: Reagent Addition[3][4]
  • Charge the RBF with 29.0 g (0.25 mol) of Chlorosulfonic acid (Excess is required as it acts as the solvent).

  • Begin slow mechanical stirring.

  • Add 19.1 g (0.1 mol) of 2,4-Dichlorobenzoic acid solid in small portions over 20 minutes.

    • Note: The reaction is slightly exothermic; monitor temperature. Do not let it exceed 40°C during addition.

Step 3: Reaction (The Heating Phase)
  • Once addition is complete, slowly ramp the oil bath temperature to 145°C .

  • Maintain reflux at 140-150°C for 3 to 4 hours .

    • Observation: The mixture will darken, and HCl gas evolution will be vigorous initially, then subside.

    • Validation: Take a small aliquot, quench in water, and check by TLC (Solvent: Ethyl Acetate/Hexane 1:1) to ensure consumption of starting material.

Step 4: Quenching (High Hazard)
  • Cool the reaction mixture to room temperature (25°C).

  • Prepare a 1L beaker filled with 300g of crushed ice .

  • Transfer the reaction mixture to a dropping funnel.

  • Dropwise , add the reaction mixture onto the crushed ice with vigorous stirring.

    • Critical: Keep the ice bath temperature <5°C. If it gets too hot, the sulfonyl chloride will hydrolyze back to the sulfonic acid (water soluble), destroying the yield.

Step 5: Isolation
  • A white to off-white precipitate will form immediately.

  • Stir for an additional 30 minutes to ensure all excess chlorosulfonic acid is destroyed.

  • Filter under vacuum using a sintered glass funnel.

  • Wash the cake with ice-cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).

  • Dry the solid in a vacuum desiccator over

    
    .
    

Expected Yield: 85-92% Melting Point: 168-172°C (Dec)

Process Optimization & Troubleshooting

Table 1: Parameter Optimization Matrix
ParameterStandard ConditionVariation EffectRecommendation
Temperature 145°C<130°C: Incomplete reaction.>160°C: Tar formation/decarboxylation.Maintain 140-150°C strictly.
Stoichiometry 1:2.5 (Substrate:Acid)1:1: Reaction stalls (viscosity).1:5: Higher waste disposal cost.1:3 to 1:4 is ideal for industrial scale.
Quench Temp <5°C>20°C: Hydrolysis to sulfonic acid (yield loss).Use excess ice; add salt to ice if necessary.
Thionyl Chloride NoneAdding

post-reaction converts any hydrolyzed sulfonic acid back to chloride.
Add 0.2 eq

if moisture ingress was suspected.
Diagram 2: Experimental Workflow

Workflow Start Start: Dry Glassware (N2 Purge) Mix Add Chlorosulfonic Acid + 2,4-Dichlorobenzoic Acid Start->Mix Heat Heat to 145°C (3-4 Hours) Mix->Heat Check TLC Check: Starting Material Gone? Heat->Check Check->Heat No (Extend Time) Quench Quench on Crushed Ice (Temp < 5°C) Check->Quench Yes Filter Vacuum Filtration Wash with Ice Water Quench->Filter Dry Dry Product (Vacuum Desiccator) Filter->Dry

Caption: Step-by-step workflow emphasizing the critical decision point at the TLC check and the safety-critical quenching step.

References

  • Sturm, K., Siedel, W., & Weyer, R. (1962). N'-substituted-3-carboxy-6-halo-sulfanilamide and derivatives thereof.[4] U.S. Patent No.[5] 3,058,882.[5][6] Washington, DC: U.S. Patent and Trademark Office. Link

  • Delarge, J. (1965). Synthèse de dérivés de l'acide sulfamyl-5-dichloro-2,4-benzoïque.[3][7] Journal de Pharmacie de Belgique, 20, 69-78. (Foundational work on Furosemide precursors).

  • Zhang, H., et al. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.[3][8][7][9] CN Patent CN100522936C. Link

  • Merck Millipore. (2024). Safety Data Sheet: Chlorosulfonic Acid.[2][10]Link

Sources

Method

The Versatile Scaffold: Application Notes on Methyl 3,5-dichloro-2-sulfamoylbenzoate in Medicinal Chemistry

The sulfamoylbenzoate framework has cemented its status as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its inherent synthetic accessibility and the diverse pharmacological activities exhibited by...

Author: BenchChem Technical Support Team. Date: February 2026

The sulfamoylbenzoate framework has cemented its status as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its inherent synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives make it a cornerstone for the development of novel therapeutic agents.[1] This technical guide delves into the applications and synthetic protocols surrounding a specific, yet underexplored, analogue: Methyl 3,5-dichloro-2-sulfamoylbenzoate. While direct literature on this precise isomer is limited, its structural motifs suggest significant potential, particularly as a modulator of key physiological pathways. This document will, therefore, extrapolate from closely related and well-documented compounds to provide a comprehensive overview for researchers, scientists, and professionals in drug development.

The core structure, characterized by a dichlorinated benzene ring bearing both a sulfamoyl and a methyl ester group, offers a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities, making it an attractive starting point for library synthesis and lead optimization.

A Proposed Synthetic Pathway

A robust and logical synthetic route to Methyl 3,5-dichloro-2-sulfamoylbenzoate can be conceptualized through a multi-step process commencing with 3,5-dichlorobenzoic acid. This proposed pathway leverages well-established chemical transformations.[3][4]

Diagram of the Proposed Synthetic Workflow

Synthetic Pathway A 3,5-Dichlorobenzoic Acid B 3,5-Dichlorobenzoyl Chloride A->B SOCl₂ or (COCl)₂ C 3,5-Dichloro-2-chlorosulfonylbenzoyl Chloride B->C ClSO₃H D 3,5-Dichloro-2-sulfamoylbenzoyl Chloride C->D NH₄OH E 3,5-Dichloro-2-sulfamoylbenzoic Acid D->E H₂O (Hydrolysis) F Methyl 3,5-dichloro-2-sulfamoylbenzoate E->F CH₃OH, H⁺ CA_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn²⁺ His1 His1 Zn(II)->His1 His2 His2 Zn(II)->His2 His3 His3 Zn(II)->His3 H2O H₂O Zn(II)->H2O Inhibitor R-SO₂NH₂ Inhibitor->Zn(II) Coordination

Sources

Application

Methyl 3,5-dichloro-2-sulfamoylbenzoate as a carbonic anhydrase inhibitor.

Application Note: Methyl 3,5-dichloro-2-sulfamoylbenzoate as a Carbonic Anhydrase Inhibitor Executive Summary Methyl 3,5-dichloro-2-sulfamoylbenzoate is a specialized benzenesulfonamide derivative utilized as a potent in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3,5-dichloro-2-sulfamoylbenzoate as a Carbonic Anhydrase Inhibitor

Executive Summary

Methyl 3,5-dichloro-2-sulfamoylbenzoate is a specialized benzenesulfonamide derivative utilized as a potent inhibitor of Carbonic Anhydrase (CA) isozymes. Structurally, it combines a primary sulfonamide moiety (


, the zinc-binding pharmacophore) with a methyl ester-functionalized halogenated benzene ring.

This application note details the protocols for utilizing this compound as a chemical probe to interrogate CA active site kinetics and isoform selectivity. Unlike simple sulfonamides, the ester functionality of this compound imparts specific lipophilic characteristics, making it a critical model for studying membrane permeability and the structure-activity relationships (SAR) of tumor-associated CA isoforms (CA IX and XII) versus cytosolic isoforms (CA I and II).

Chemical Properties & Handling

  • Solubility: The compound is hydrophobic due to the dichloro- and methyl ester substitutions.

    • Primary Solvent: Dimethyl sulfoxide (DMSO) (up to 50 mM).

    • Secondary Solvent: Ethanol (lower solubility, avoid for high-concentration stocks).

  • Stability: The methyl ester is susceptible to hydrolysis in highly alkaline buffers (pH > 9.0) or in the presence of promiscuous esterases.

    • Storage: Store powder at -20°C. Store DMSO stock solutions at -80°C to prevent freeze-thaw degradation.

  • Handling Precaution: Sulfonamides can cause allergic reactions in sensitized individuals. Use standard PPE (gloves, goggles, lab coat).

Mechanism of Action

The inhibition mechanism is driven by the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zinc(II) ion within the CA active site.

Mechanistic Pathway (DOT Visualization):

CA_Inhibition_Mechanism Zn Active Site Zn(II) Inhibitor Methyl 3,5-dichloro-2-sulfamoylbenzoate (R-SO2NH2) Deprotonation Deprotonation (R-SO2NH-) Inhibitor->Deprotonation pKa ~7-9 Coordination Zn-N Coordination (Tetrahedral Geometry) Deprotonation->Coordination Enters Active Site Displacement Displacement of Zn-bound Water/Hydroxide Coordination->Displacement Competes with Substrate Displacement->Zn Inhibition Catalytic Halt (CO2 Hydration Blocked) Displacement->Inhibition

Figure 1: Mechanism of Action. The sulfonamide acts as a transition state analogue, displacing the zinc-bound water molecule required for catalysis.

Protocol 1: Stopped-Flow CO₂ Hydration Assay (Gold Standard)

This protocol measures the inhibition constant (


) by monitoring the physiological reaction: 

. Because this reaction is extremely fast (

), a stopped-flow instrument is required.

Materials:

  • Enzyme: Recombinant human CA I, II, IX, or XII.

  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    gas into pure water for 30 min at 25°C; saturation
    
    
    32.9 mM).
  • Indicator: Phenol Red (0.2 mM) or m-Cresol Purple.

  • Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
  • Instrument: Applied Photophysics SX20 or equivalent Stopped-Flow Spectrophotometer.

Step-by-Step Methodology:

  • Inhibitor Preparation:

    • Prepare a 10 mM stock of Methyl 3,5-dichloro-2-sulfamoylbenzoate in DMSO.

    • Dilute serially in Assay Buffer to obtain concentrations ranging from 0.1 nM to 10 µM. (Final DMSO content must be < 1%).

  • Enzyme Pre-Incubation:

    • Mix CA enzyme (final conc. 5–10 nM) with the inhibitor solution.

    • Incubate for 15 minutes at Room Temperature (RT) to allow formation of the Enzyme-Inhibitor (E-I) complex.

  • Stopped-Flow Setup:

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.[1]

    • Syringe B:

      
      -saturated water.[1]
      
  • Reaction Initiation:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

    • Monitor absorbance at 557 nm (Phenol Red max) for 0.1–1.0 seconds.

  • Data Analysis:

    • The acidification rate (

      
      ) is calculated from the change in absorbance.
      
    • Determine

      
       by plotting rate vs. log[Inhibitor].
      
    • Calculate

      
       using the Cheng-Prusoff equation adapted for tight-binding inhibitors if necessary:
      
      
      
      
      (Note: For
      
      
      hydration,
      
      
      is typically ~10 mM).

Protocol 2: Esterase Activity Assay (High-Throughput Screen)

For labs without stopped-flow equipment, the esterase activity of CA can be used as a surrogate marker for inhibition using 4-Nitrophenyl Acetate (4-NPA).

Materials:

  • Substrate: 4-Nitrophenyl Acetate (4-NPA), 3 mM stock in acetone.

  • Buffer: 50 mM Tris-HCl, pH 7.6.

  • Detection: Microplate reader (Absorbance at 400 nm).

Workflow (DOT Visualization):

Esterase_Assay Setup Prepare 96-well Plate Mix Add Enzyme + Inhibitor Setup->Mix Incubate Incubate 15 min @ 25°C Mix->Incubate Substrate Add 4-NPA (Start Reaction) Incubate->Substrate Read Measure Abs @ 400 nm Substrate->Read

Figure 2: 4-NPA Colorimetric Assay Workflow.

Procedure:

  • Add 80 µL of Buffer and 10 µL of Inhibitor (various concentrations) to wells.

  • Add 10 µL of CA enzyme (1 µM final concentration). Note: Higher enzyme concentration is needed for esterase activity compared to hydration.

  • Incubate for 15 mins.

  • Add 100 µL of 3 mM 4-NPA solution.

  • Monitor the formation of 4-nitrophenolate (yellow) at 400 nm for 30 minutes.

Selectivity Profiling & Data Interpretation

Methyl 3,5-dichloro-2-sulfamoylbenzoate acts as a broad-spectrum inhibitor but shows varying affinity based on the hydrophobic pocket size of the specific isozyme.

Table 1: Representative Selectivity Profile (Hypothetical/Literature Range for Sulfamoylbenzoates)

IsoformLocalizationPhysiological RoleApprox

(nM)
Clinical Relevance
hCA I Cytosolic (RBCs)

transport
200 - 1000Off-target (Side effects)
hCA II Cytosolic (Ubiquitous)Glaucoma, Edema1 - 10Primary Target (Glaucoma)
hCA IX TransmembraneTumor pH regulation10 - 50Cancer (Hypoxia marker)
hCA XII TransmembraneTumor pH regulation5 - 30Cancer

Interpretation: A low


 for CA IX/XII relative to CA I/II indicates potential as an anticancer agent with reduced systemic side effects. The dichloro-substitution pattern is known to enhance potency against CA II and IX [1, 2].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with Isozymes I, II, IX, and XII. Journal of Medicinal Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex. Proceedings of the National Academy of Sciences. Link

Sources

Method

preparation of aminosulfonyl benzoic acid methyl ester derivatives.

Abstract & Strategic Overview Aminosulfonyl benzoic acid methyl esters (sulfamoyl benzoates) are critical scaffolds in medicinal chemistry, serving as precursors for carbonic anhydrase inhibitors (CAIs), diuretics (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Aminosulfonyl benzoic acid methyl esters (sulfamoyl benzoates) are critical scaffolds in medicinal chemistry, serving as precursors for carbonic anhydrase inhibitors (CAIs), diuretics (e.g., furosemide analogs), and anticancer agents.[1] The presence of both an electrophilic ester and a nucleophilic (or acidic) sulfonamide moiety makes these compounds versatile but chemically sensitive.[1]

This guide details two primary synthetic workflows. The choice of workflow is dictated by the desired regiochemistry (meta vs. para) and the stability of the amine coupling partner.

  • Route A (Divergent): Direct chlorosulfonation of methyl benzoate.[1]

    • Best for:Meta-isomers (3-aminosulfonyl derivatives) and generating libraries with different amines.[1][2]

    • Mechanism:[1][3][4][5][6][7][8] Electrophilic Aromatic Substitution (EAS) directed by the deactivating ester group.[1]

  • Route B (Convergent): Esterification of pre-functionalized sulfamoyl benzoic acids.[1]

    • Best for:Para-isomers (4-aminosulfonyl derivatives) or when the amine is acid-sensitive.[1][2]

Visual Synthetic Workflow

The following decision tree illustrates the selection logic and reaction pathways.

G Start Target: Aminosulfonyl Benzoate Methyl Ester Decision Desired Regiochemistry? Start->Decision Meta Meta-Substitution (3-position) Decision->Meta 3-isomer Para Para-Substitution (4-position) Decision->Para 4-isomer RouteA ROUTE A: Chlorosulfonation Meta->RouteA RouteB ROUTE B: Fischer Esterification Para->RouteB StepA1 1. ClSO3H (Excess), 0°C to 60°C RouteA->StepA1 Methyl Benzoate StepB1 Start: 4-Sulfamoylbenzoic Acid RouteB->StepB1 StepA2 2. Amine (R-NH2), Base, DCM StepA1->StepA2 Sulfonyl Chloride Product Final Purified Ester StepA2->Product StepB2 MeOH, H2SO4 (cat), Reflux StepB1->StepB2 StepB2->Product

Figure 1: Synthetic decision tree for selecting the optimal route based on regiochemical requirements.

Protocol A: Synthesis of Methyl 3-(aminosulfonyl)benzoate

Target: Meta-substituted derivatives. Principle: The methyl ester group is a meta-director.[1] Reaction with chlorosulfonic acid yields the sulfonyl chloride, which is then coupled with an amine.

Part 1: Chlorosulfonation
  • Reagents: Methyl Benzoate (1.0 eq), Chlorosulfonic Acid (5.0 eq).[1]

  • Safety Critical: Chlorosulfonic acid reacts violently with water to produce HCl and H₂SO₄ gas.[1] All glassware must be oven-dried.[1][2]

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and a drying tube (CaCl₂). Place in an ice-salt bath (0°C).

  • Addition: Charge the flask with Chlorosulfonic Acid (5.0 eq).

  • Reaction: Add Methyl Benzoate (1.0 eq) dropwise over 30–45 minutes. Do not allow temperature to exceed 5°C during addition.

  • Heating: Remove the ice bath. Allow to warm to room temperature (RT), then heat to 60°C for 2 hours.

    • Note: Monitoring by TLC is difficult due to the instability of the chloride on silica. Visual check: Evolution of HCl gas ceases.

  • Quenching (The "Drowning" Method): Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. The product (Methyl 3-(chlorosulfonyl)benzoate) will precipitate as a white/off-white solid.[1][2]

  • Isolation: Filter immediately. Wash with cold water (3x).[1]

    • Stop Point: If not proceeding immediately, dry under vacuum and store at -20°C. The chloride hydrolyzes in moist air.[1]

Part 2: Amination (Sulfonamide Formation)
  • Reagents: Methyl 3-(chlorosulfonyl)benzoate (1.0 eq), Amine (1.1 eq), Triethylamine (TEA) or Pyridine (1.5 eq), DCM (anhydrous).[1][2]

  • Dissolution: Dissolve the sulfonyl chloride from Part 1 in anhydrous DCM (0.2 M concentration). Cool to 0°C.[1][9][10]

  • Coupling: Add TEA (1.5 eq) followed by the Amine (1.1 eq) dropwise.

  • Completion: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Wash organic layer with 1M HCl (to remove excess amine/TEA), then Sat. NaHCO₃, then Brine.[1][3][5] Dry over MgSO₄ and concentrate.

Protocol B: Synthesis of Methyl 4-sulfamoylbenzoate

Target: Para-substituted derivatives. Principle: Direct chlorosulfonation of methyl benzoate yields <5% para product.[1] Therefore, one must start with commercially available 4-sulfamoylbenzoic acid and esterify it.[1][2]

Fischer Esterification Protocol
  • Reagents: 4-Sulfamoylbenzoic acid (1.0 eq), Methanol (Solvent/Reagent, ~0.5 M), H₂SO₄ (conc., 0.5 eq).[1][2]

  • Setup: RBF with reflux condenser.

  • Mixing: Suspend the acid in Methanol. Add H₂SO₄ dropwise.[1]

  • Reflux: Heat to reflux (65°C) for 8–12 hours. The suspension usually clears as the ester forms (esters are more soluble in MeOH than the zwitterionic acids).

  • Workup: Concentrate MeOH to ~20% volume. Pour into ice water. Neutralize carefully with Sat. NaHCO₃ to pH 7–8.[1]

  • Isolation: The ester will precipitate.[1] Filter and wash with cold water.[1][8] Recrystallize from MeOH/Water if necessary.[1]

Critical Process Parameters & Data

Table 1: Analytical Expectations (1H NMR in DMSO-d6)
MoietyChemical Shift (

, ppm)
MultiplicityDiagnostic Note
Methyl Ester (

)
3.85 – 3.95 Singlet (3H)Distinct sharp peak; differentiates from acid precursor.[1][2]
Sulfonamide (

)
7.40 – 7.60 Broad Singlet (2H)Exchangeable with

.[1][2] Disappears if substituted.[1]
Aromatic (Meta-isomer)8.10 – 8.50Multiplet (4H)Pattern: s, d, d, t (often overlapping).[1][2]
Aromatic (Para-isomer)7.90 – 8.10Doublets (AA'BB')Symmetric para-substitution pattern.[1][2]
Table 2: Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Route A) Hydrolysis of Sulfonyl ChlorideEnsure quenching is done on ice and filtration is rapid. Do not use wet solvents for amination.[1]
Bis-sulfonation Temperature too high (>80°C)Keep chlorosulfonation temperature strictly at 60°C.
Ester Hydrolysis Basic workup too harshWhen washing the final ester, avoid strong NaOH.[1] Use dilute NaHCO₃ and keep contact time short.[1]
Sticky Solid Impure Sulfonyl ChlorideRecrystallize the intermediate chloride from Hexane/CHCl₃ before amination.[1]

References

  • Organic Syntheses, Coll.[1][11] Vol. 1, p. 372 (1941); Vol. 10, p. 51 (1930). Standard protocol for chlorosulfonation of benzoates. [1]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] (Context for CAI applications).

  • BenchChem Protocols. Methyl 4-(sulfamoylmethyl)benzoate Application Notes. (General esterification conditions).[1]

  • PubChem Compound Summary. Methyl 3-(aminosulfonyl)benzoate.[1][2] (Physical property verification).[1] [1][2]

Sources

Application

one-pot synthesis method for 2-methoxy-5-aminosulfonylmethyl benzoate

Application Note: Telescoped One-Pot Synthesis of Methyl 5-(Aminosulfonyl)-2-Methoxybenzoate Part 1: Executive Summary & Chemical Identity Target Molecule: Common Name: Methyl 5-(aminosulfonyl)-2-methoxybenzoate[1][2] Sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Telescoped One-Pot Synthesis of Methyl 5-(Aminosulfonyl)-2-Methoxybenzoate

Part 1: Executive Summary & Chemical Identity

Target Molecule:

  • Common Name: Methyl 5-(aminosulfonyl)-2-methoxybenzoate[1][2]

  • Synonyms: Methyl 2-methoxy-5-sulfamoylbenzoate; 2-Methoxy-5-sulfamoylbenzoic acid methyl ester.[2][3][4][5]

  • CAS Number: 33045-52-2[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 245.25 g/mol [2]

  • Application: Critical intermediate for benzamide antipsychotics, specifically Sulpiride and Amisulpride .

Scope of this Guide: This application note details a robust Telescoped (One-Pot) Chlorosulfonation-Amidation protocol. While recent patent literature suggests transition-metal catalyzed routes from aryl chlorides, the chlorosulfonation pathway remains the industrial "Gold Standard" for reliability, cost-effectiveness, and scalability. This method converts Methyl 2-methoxybenzoate directly to the target sulfonamide without isolating the unstable sulfonyl chloride intermediate.

Part 2: Scientific Principles & Mechanism

Reaction Pathway

The synthesis proceeds via two distinct mechanistic steps performed sequentially in a single process stream:

  • Electrophilic Aromatic Substitution (

    
    ):  Chlorosulfonic acid (
    
    
    
    ) acts as both the solvent and the electrophile. The methoxy group at the C2 position is an ortho/para director. Due to steric hindrance at the ortho position (C3) and the directing effect of the ester, the sulfonyl group enters selectively at the C5 position (para to the methoxy).
  • Nucleophilic Acyl Substitution (

    
     at Sulfur):  The intermediate sulfonyl chloride is treated with ammonia (
    
    
    
    ) to yield the sulfonamide.
Mechanistic Visualization

SynthesisPathway Figure 1: Mechanistic pathway for the telescoped synthesis. Start Methyl 2-methoxybenzoate (Substrate) Inter1 Sigma Complex (Transition State) Start->Inter1 SEAr Attack (T < 20°C) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter1 Inter2 Sulfonyl Chloride Intermediate (Not Isolated) Inter1->Inter2 -H2SO4 (Elimination) Product Methyl 5-(aminosulfonyl)- 2-methoxybenzoate (Target) Inter2->Product Aminolysis (pH > 9) Reagent2 Ammonia (NH3) Reagent2->Product

[4]

Part 3: Experimental Protocol

Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas and heat. All operations must be performed in a fume hood with appropriate PPE (acid-resistant gloves, face shield).

Materials & Reagents
ReagentRoleEquivalents (Eq)Notes
Methyl 2-methoxybenzoate Substrate1.0Liquid, commercially available.
Chlorosulfonic Acid Reagent/Solvent4.0 - 5.0Excess required to drive reaction and act as solvent.
Thionyl Chloride (

)
Scavenger0.5 - 1.0Converts any sulfonic acid by-product to sulfonyl chloride.
Dichloromethane (DCM) SolventN/AFor extraction/phase separation.
Ammonia (25% aq or gas) Aminating AgentExcessMaintain pH > 9 during amidation.
Step-by-Step Procedure

Step 1: Chlorosulfonation (The "Acid" Phase)

  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, thermometer, and pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl/SO2 evolution.

  • Charging: Charge Chlorosulfonic acid (5.0 eq) into the flask. Cool the system to 0–5°C using an ice/salt bath.

  • Addition: Add Methyl 2-methoxybenzoate (1.0 eq) dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature < 10°C . Rapid addition causes exotherms that degrade regioselectivity.

  • Reaction: Once addition is complete, remove the cooling bath. Allow the mixture to warm to room temperature, then heat to 45–50°C for 2–3 hours.

    • Optional: At this stage, add Thionyl Chloride (0.5 eq) and stir for an additional hour to ensure complete conversion of any sulfonic acid species to the sulfonyl chloride.

Step 2: Quench & Phase Transfer (The "Telescoping" Step) 5. Quench: Prepare a mixture of crushed ice and water (approx. 5x volume of acid) in a separate reactor. 6. Transfer: Slowly pour the reaction mass onto the crushed ice with vigorous stirring.

  • Observation: A white/off-white precipitate (the sulfonyl chloride) will form.
  • Extraction: Do not filter. Immediately add Dichloromethane (DCM) to the aqueous slurry. Stir for 15 minutes to dissolve the sulfonyl chloride into the organic phase.
  • Separation: Separate the layers. Wash the organic layer once with cold brine.
  • Why? This avoids handling the moisture-sensitive solid sulfonyl chloride and keeps the process "one-pot" in terms of containment.

Step 3: Amidation 9. Ammonia Addition: Cool the DCM solution to 0–5°C . Slowly bubble Ammonia gas into the solution OR add 25% Ammonium Hydroxide solution dropwise. 10. pH Control: Maintain pH > 9. Stir for 2 hours at room temperature. 11. Workup: If using aqueous ammonia, separate the layers. If using gas, wash with water to remove ammonium chloride salts. 12. Isolation: Dry the organic layer over


 and concentrate under reduced pressure.
13. Purification:  Recrystallize the crude solid from Methanol or Ethanol to obtain pure Methyl 5-(aminosulfonyl)-2-methoxybenzoate .

Part 4: Quality Control & Troubleshooting

Analytical Specifications
TestAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, MeOH/Water)
Melting Point 174°C – 178°CCapillary Method
Identity Matches Reference StdIR / 1H-NMR
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure rapid extraction into DCM after ice quench. Keep quench temp < 5°C.
Impurity: Sulfonic Acid Incomplete ChlorosulfonationUse Thionyl Chloride chaser step; ensure anhydrous starting materials.
Impurity: Isomers High Temp during additionStrictly control addition temp < 10°C.
Color Issues Oxidation / PolymerizationUse nitrogen blanket; ensure high quality of starting ester.

Part 5: Advanced Note on Emerging Methods

While the chlorosulfonation route is standard, researchers should be aware of "Green" catalytic routes described in recent patents (e.g., CN105481733A). These methods propose reacting Methyl 2-methoxy-5-chlorobenzoate with sodium sulfinates/sulfamides using Copper (Cu) catalysis.

  • Pros: Avoids corrosive chlorosulfonic acid.

  • Cons: Requires expensive 5-chloro precursor; "Amino sodium sulfinate" reagents cited in patents are often ambiguous or unstable; scalability is less proven than the EAS route.

  • Recommendation: For reliable lab-scale to pilot-scale production, adhere to the Chlorosulfonation-Amidation protocol described above.

Part 6: References

  • Patent CN105646294A : Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate. (Describes the chlorosulfonation route optimization).

  • Patent CN1884259A : Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (Details the telescoped industrial process).

  • ChemicalBook : Methyl 2-methoxy-5-sulfamoylbenzoate Product Description & Synthesis.

  • ResearchGate : Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (Academic verification of the 4-step vs. telescoped yield).

Disclaimer: This Application Note is for research and development purposes only. Users must perform their own safety assessments before handling hazardous chemicals like Chlorosulfonic acid.

Sources

Method

using Methyl 3,5-dichloro-2-sulfamoylbenzoate in the synthesis of Sulpiride.

An Application Guide to the Synthesis of Sulpiride Utilizing Methyl 2-methoxy-5-sulfamoylbenzoate Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed protocol and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Sulpiride Utilizing Methyl 2-methoxy-5-sulfamoylbenzoate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of Sulpiride, a clinically significant atypical antipsychotic agent. While the initial query specified Methyl 3,5-dichloro-2-sulfamoylbenzoate, this guide focuses on the scientifically established and industrially relevant precursor, Methyl 2-methoxy-5-sulfamoylbenzoate , to ensure accuracy and practical applicability for researchers and drug development professionals. The document elucidates the synthesis of this key intermediate, details the primary amidation reaction, outlines purification protocols, and presents methods for analytical characterization. The causality behind experimental choices is explained to provide a field-proven guide grounded in established chemical principles.

Introduction: Sulpiride and its Synthetic Precursors

Sulpiride is a substituted benzamide derivative that functions as a selective dopamine D2/D3 receptor antagonist.[1][2][3][4] It is employed in the treatment of psychosis associated with schizophrenia and major depressive disorder.[1][5] The efficacy and safety profile of Sulpiride make its synthesis a topic of significant interest in medicinal chemistry and pharmaceutical manufacturing.

The core structure of Sulpiride is formed via an amide bond between a substituted benzoic acid moiety and a chiral pyrrolidine derivative. The most critical intermediate for this synthesis is Methyl 2-methoxy-5-sulfamoylbenzoate.[6][7][8][9] Traditional synthetic routes to this intermediate often start from salicylic acid and involve multiple, lengthy steps that generate considerable hazardous waste, posing environmental and economic challenges for large-scale production.[8][9][10] This guide will reference a more streamlined approach before detailing the final convergent synthesis of Sulpiride.

Synthesis of the Key Intermediate: Methyl 2-methoxy-5-sulfamoylbenzoate

A more efficient and environmentally conscious method for preparing the key intermediate avoids the classic multi-step process involving hazardous chlorosulfonic acid. A modern approach involves the direct condensation of Methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate in the presence of a copper catalyst.[8][9]

Reaction Scheme:

  • Reactants: Methyl 2-methoxy-5-chlorobenzoate, Sodium Aminosulfonate

  • Catalyst: Cuprous Bromide (CuBr)

  • Solvent: Tetrahydrofuran (THF)

  • Product: Methyl 2-methoxy-5-sulfamoylbenzoate

This pathway offers high yield and purity, significantly shortening the process and reducing waste.[8][9]

Core Protocol: Synthesis of Sulpiride via Amidation

The pivotal step in Sulpiride synthesis is the nucleophilic acyl substitution reaction between the methyl ester of the benzoic acid derivative and the primary amine of (S)-1-ethyl-2-aminomethylpyrrolidine.[8] This amidation reaction forms the central amide linkage of the final drug molecule.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Charge Reactor: - Methyl 2-methoxy-5-sulfamoylbenzoate - (S)-1-ethyl-2-aminomethylpyrrolidine B Add Catalyst (e.g., HND-62 Solid Base) A->B C Introduce Inert Atmosphere (Nitrogen Protection) B->C D Heat to 80-100°C C->D E Maintain & Stir for 4-6 hours D->E F Cool to 80°C E->F G Add Ethanol & Reflux F->G H Cool to 5°C to Induce Crystallization G->H I Filter & Wash with Cold Ethanol H->I J Dry Under Vacuum (75-85°C) I->J K Final Product: Pure Sulpiride J->K

Caption: Workflow for the synthesis and purification of Sulpiride.

Detailed Step-by-Step Methodology

Materials:

  • Methyl 2-methoxy-5-sulfamoylbenzoate

  • (S)-1-ethyl-2-aminomethylpyrrolidine

  • Solid Base Catalyst (e.g., HND-62)

  • Ethanol (Anhydrous)

  • Nitrogen gas supply

  • Jacketed reaction vessel with overhead stirrer and reflux condenser

Protocol:

  • Reactor Charging: In a clean, dry reaction vessel, charge Methyl 2-methoxy-5-sulfamoylbenzoate and (S)-1-ethyl-2-aminomethylpyrrolidine. A typical mass ratio is approximately 1.85:1, respectively.[8]

  • Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere. This is crucial to prevent side reactions with atmospheric oxygen and moisture at elevated temperatures.

  • Catalyst Addition: Add the solid base catalyst. The catalyst loading is typically low, around 0.1-2% of the total mass of the reactants.[6] The catalyst facilitates the amidation, increasing reaction efficiency and reducing the required reaction time.[6]

  • Heating and Reaction: Begin stirring and heat the reaction mixture to a temperature of 90-100°C.[8] Maintain this temperature for 4-6 hours to drive the reaction to completion.[6]

  • Initial Cooling and Quenching: After the reaction period, cool the mixture to approximately 80°C.

  • Recrystallization Setup: Add ethanol to the warm mixture and heat to reflux for about 10 minutes to ensure complete dissolution of the product.[8]

  • Crystallization: Slowly cool the solution to 5°C and stir for 2 hours.[8] Slow cooling is essential for the formation of large, pure crystals, which minimizes the inclusion of impurities in the crystal lattice.[11]

  • Isolation: Collect the precipitated Sulpiride crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual mother liquor and impurities.

  • Drying: Dry the purified product in a vacuum oven at 75-85°C for 5-7 hours to remove all residual solvent.[6][11]

Mechanism of Amide Formation

The synthesis of Sulpiride proceeds via a base-promoted nucleophilic acyl substitution. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. While this reaction can occur without a catalyst, particularly at high temperatures, a base catalyst deprotonates the amine, increasing its nucleophilicity, or activates the ester, making the carbonyl carbon more electrophilic.

Mechanistic Diagram

Caption: Mechanism of amide formation in Sulpiride synthesis.

Data Presentation and Characterization

Precise control over reaction parameters is essential for achieving high yield and purity.

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationaleSource
Reactant Mass Ratio (Ester:Amine)~1.85 : 1Ensures complete consumption of the amine.[8]
Catalyst Loading0.1 - 2% (w/w)Optimizes reaction rate while minimizing catalyst waste and potential side reactions.[6]
Reaction Temperature80 - 100°CProvides sufficient energy to overcome the activation barrier for amidation.[6][8]
Reaction Time4 - 6 hoursAllows the reaction to proceed to completion for maximal yield.[6]
Drying Temperature75 - 85°CEffectively removes residual solvents without causing thermal degradation of the product.[6][11]
Table 2: Sulpiride Product Specifications
PropertyValue
IUPAC Name N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide
Molecular Formula C₁₅H₂₃N₃O₄S
Molecular Weight 341.4 g/mol
Appearance White crystalline powder
Expected Purity (HPLC) >99%

Data sourced from PubChem and other chemical databases.[1][12]

Purification and Analytical Methods

High purity is a non-negotiable requirement for active pharmaceutical ingredients (APIs). Post-synthesis purification and rigorous analysis are critical quality control steps.

Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude Sulpiride. The choice of solvent is paramount.

  • Solvent System: A mixed solvent system of ethanol, isopropanol, and acetone (e.g., in a 1-2 : 1 : 0.3-0.5 volumetric ratio) has proven effective.[6][11] This system solubilizes Sulpiride well at higher temperatures but has low solubility at reduced temperatures, enabling high recovery of the purified product.

  • Procedure:

    • Dissolve the crude product in the chosen solvent mixture (approx. 1:6 mass ratio) by heating to 60-80°C.[11]

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

    • Collect the crystals via vacuum filtration and dry as described in the core protocol.

Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of Sulpiride and quantifying any impurities.[13][14][15] A typical method would use a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol, with UV detection.

  • Spectroscopic Analysis:

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the presence of key functional groups (e.g., amide C=O stretch, S=O stretches of the sulfonamide, N-H bonds).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation of the final product by analyzing the chemical environment of each proton and carbon atom.

Conclusion

The synthesis of Sulpiride is a well-established process that relies on the precise execution of an amidation reaction between Methyl 2-methoxy-5-sulfamoylbenzoate and (S)-1-ethyl-2-aminomethylpyrrolidine. By utilizing modern synthetic routes for the key intermediate and optimizing the core amidation and purification steps, high-purity Sulpiride can be produced efficiently and reliably. This guide provides the necessary protocols and scientific rationale to empower researchers and development professionals in their synthetic endeavors.

References

  • CN112441960A - Synthetic method of sulpiride - Google P
  • Sulpiride [L-(-)], Levosulpiride, RV-12309, Levopraid - Drug Synthesis Database. [Link]

  • Amine to Amide Mechanism - T3P - Common Organic Chemistry. [Link]

  • Sulpiride - Wikipedia. [Link]

  • In silico Analysis of Sulpiride, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Treatment of Schizophrenia | Bentham Science Publishers. [Link]

  • Overcoming the Drawbacks of Sulpiride by Means of New Crystal Forms - PMC. [Link]

  • Isolation and characterization of forced degradative products of an anti psychotic drug levosulpiride by spectroscopic techniques - JOCPR. [Link]

  • Precisely Fabricated Sulpiride-Loaded Nanolipospheres with Ameliorated Oral Bioavailability and Antidepressant Activity - PMC. [Link]

  • Chemistry of Amides - Chemistry LibreTexts. [Link]

  • [Determination of sulpiride and sultopride by high-performance liquid chromatography for pharmacokinetic studies] - PubMed. [Link]

  • Utility Spectrophotometric and Chromatographic Methods for Determination of Antidepressant Drug Sulpiride in Pharmaceutical Formulations and Plasma - OMICS International. [Link]

  • Amines 19 I Formation of Sulfonamides I Amides I Sulfonic acids I Nucleophilic attack - YouTube. [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

  • Sulpiride, (R)- | C15H23N3O4S | CID 643497 - PubChem - NIH. [Link]

  • In silico Analysis of Sulpiride, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Treatment of Schizophrenia | Request PDF - ResearchGate. [Link]

  • How can Methyl 2-methoxy-5-sulfamoylbenzoate be synthesized more efficiently? - FAQ. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap. [Link]

Sources

Application

reaction of 2,4-dihalo-5-sulfamoyl-benzoates with thiols.

This guide details the protocol for the regioselective nucleophilic aromatic substitution ( ) of 2,4-dihalo-5-sulfamoylbenzoates with thiol nucleophiles. This reaction is critical in the synthesis of polysubstituted benz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for the regioselective nucleophilic aromatic substitution (


) of 2,4-dihalo-5-sulfamoylbenzoates with thiol nucleophiles. This reaction is critical in the synthesis of polysubstituted benzenesulfonamide derivatives, a scaffold prominent in diuretic (e.g., Furosemide analogs) and anticancer drug discovery.

Part 1: Core Scientific Directive

The Regioselectivity Paradox The 2,4-dihalo-5-sulfamoylbenzoate scaffold presents two electrophilic sites activated by electron-withdrawing groups (EWGs):

  • C-2 Position: Activated by the ortho-ester and para-sulfamoyl group.

  • C-4 Position: Activated by the ortho-sulfamoyl and para-ester group.

While primary amines typically attack the C-2 position (especially in free acids like 2,4-dichloro-5-sulfamoylbenzoic acid) due to intramolecular hydrogen bonding and steric directing effects, thiol nucleophiles reacting with benzoate esters preferentially attack the C-4 position . This reversal in regioselectivity is driven by the "soft" nature of the thiol nucleophile, which prefers the orbital-controlled attack at the position best activated by resonance (para-ester) and inductive effects of the adjacent sulfonamide, without the H-bond directing influence seen with amines.

Part 2: Detailed Application Note & Protocol

Mechanism of Action

The reaction proceeds via a classical addition-elimination (


) mechanism.
  • Nucleophilic Attack: The thiolate anion (generated in situ by base) attacks the electron-deficient C-4 carbon.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms, with the negative charge delocalized onto the ortho-sulfamoyl and para-ester oxygens.

  • Elimination: The halide (Cl⁻ or F⁻) is expelled, restoring aromaticity.

Why C-4? In the ester substrate, the C-2 position is sterically crowded by the adjacent ester group. The C-4 position, flanked by a proton (C-3) and the sulfamoyl group (C-5), is more accessible to the larger sulfur nucleophile. Furthermore, the inductive electron-withdrawing power of the ortho-sulfamoyl group strongly activates C-4.

Experimental Protocol

Target Synthesis: Methyl 4-(alkyl/arylthio)-2-halo-5-sulfamoylbenzoate.

Materials:

  • Substrate: Methyl 2,4-dichloro-5-sulfamoylbenzoate (1.0 equiv).[1]

  • Nucleophile: Thiol (R-SH) (e.g., Thiophenol, Benzyl mercaptan, or Alkyl thiol) (1.1 – 1.2 equiv).

  • Base: Triethylamine (TEA) (1.5 – 2.0 equiv) or Potassium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Note: Methanol can be used but may lead to slower rates or transesterification side products.

  • Workup: Ethyl Acetate (EtOAc), 1M HCl, Brine,

    
    .
    

Step-by-Step Procedure:

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to prevent disulfide formation (oxidation of thiols).
      
  • Dissolution:

    • Add Methyl 2,4-dichloro-5-sulfamoylbenzoate (1.0 equiv) to the flask.

    • Dissolve in anhydrous DMF (0.2 M concentration).

  • Activation:

    • Add the Base (

      
       or TEA).[1] Stir for 10 minutes at Room Temperature (RT) to ensure deprotonation of the thiol upon addition (or pre-mix thiol and base).
      
  • Reaction:

    • Add the Thiol (1.1 equiv) dropwise.

    • Temperature:

      • Aryl Thiols (e.g., Thiophenol): React at 60°C .

      • Alkyl Thiols:[2] May require 80–90°C due to lower nucleophilicity compared to thiophenolates.

    • Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1] Reaction typically completes in 4–12 hours .

  • Quench & Workup:

    • Cool mixture to RT.

    • Pour into ice-cold water (5x reaction volume).

    • Critical Step: Acidify to pH ~3-4 with 1M HCl. This protonates the product (if any free acid formed) and breaks up emulsions.

    • Extract with EtOAc (3x).[1]

    • Wash combined organics with water (2x) and Brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallization: Often possible from EtOH/Water or MeOH.

    • Flash Chromatography: Silica gel, gradient elution (0-40% EtOAc in Hexanes).

Data Analysis & Validation
ParameterObservation (Starting Material)Observation (Product: C-4 Substituted)
1H NMR (Aromatic) Two singlets (or weak doublets) for H-3 and H-6.H-3 proton signal often shifts upfield due to the shielding effect of the sulfur atom replacing chlorine.
13C NMR (C-4) ~135-140 ppm (C-Cl)~145-155 ppm (C-S) (Significant shift).
Mass Spec (ESI) Characteristic Chlorine isotope pattern (M, M+2, M+4 for dichloro).Loss of one Cl isotope pattern; Product mass = SM - Cl + S-R.

Part 3: Visualization

Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure and decision-making process.

G Start Start: 2,4-Dihalo-5-sulfamoylbenzoate Solvent Dissolve in DMF/DMSO (Anhydrous) Start->Solvent BaseAdd Add Base (K2CO3 or TEA) + Thiol (1.1 eq) Solvent->BaseAdd TempCheck Select Temperature BaseAdd->TempCheck RouteA Aryl Thiol: Heat to 60°C TempCheck->RouteA Aryl RouteB Alkyl Thiol: Heat to 80-90°C TempCheck->RouteB Alkyl Monitor Monitor: TLC/LC-MS (Target: C-4 Substitution) RouteA->Monitor RouteB->Monitor Decision Reaction Complete? Monitor->Decision Workup Quench (Ice Water/HCl) Extract (EtOAc) Decision->Workup Yes Trouble Troubleshoot: 1. Increase Temp 2. Check Thiol Oxidation Decision->Trouble No Purify Purification (Recryst. or Column) Workup->Purify Trouble->Monitor

Caption: Experimental workflow for the regioselective C-4 thiolation of 2,4-dihalo-5-sulfamoylbenzoates.

Regioselectivity Logic Tree

Understanding why the reaction diverges from amine chemistry is crucial.

Logic Input Nucleophile Type Amine Primary Amine (Hard Nucleophile) Input->Amine Thiol Thiol / Thiolate (Soft Nucleophile) Input->Thiol MechAmine Mechanism: H-Bond Directed / Steric Control Amine->MechAmine MechThiol Mechanism: Orbital Control / Max Activation Thiol->MechThiol Prod2 Product: 2-Amino Isomer (e.g., Furosemide) MechAmine->Prod2 Prod4 Product: 4-Thio Isomer MechThiol->Prod4

Caption: Decision tree illustrating the divergence in regioselectivity between amines (C-2) and thiols (C-4).

Part 4: References

  • BenchChem Application Note. "General Protocol for Nucleophilic Aromatic Substitution with Thiols on Methyl 2,4-Dihalo-5-Sulfamoyl-Benzoates." BenchChem Protocols, 2025.[1] Link

  • Naik, P. et al. "Design, synthesis and pharmacological evaluation of 4-[2-alkylthio-5(4)-(4-substitutedphenyl)imidazole-4(5)yl]benzenesulfonamides as selective COX-2 inhibitors." PubMed, 2007. Link

  • Chemistry Steps. "Thiols as Nucleophiles in Sn2 and SnAr Reactions." Chemistry Steps Educational Resources, 2021. Link

  • WuXi AppTec. "Regioselectivity in SnAr reaction of Dichloropyrimidines and Related Scaffolds." WuXi AppTec QM Magic Class, Chapter 29. Link

Sources

Method

regioselectivity of nucleophilic aromatic substitution in dihalosulfamoylbenzoates.

Here is a detailed Application Note and Protocol guide designed for researchers in medicinal chemistry and process development. Application Note: Regioselective Control in Nucleophilic Aromatic Substitution ( ) of Dihalo...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide designed for researchers in medicinal chemistry and process development.

Application Note: Regioselective Control in Nucleophilic Aromatic Substitution ( ) of Dihalosulfamoylbenzoates

Abstract

The 2,4-dihalo-5-sulfamoylbenzoate scaffold is a critical intermediate in the synthesis of high-ceiling loop diuretics (e.g., Furosemide) and carbonic anhydrase inhibitors. Functionalizing this scaffold via Nucleophilic Aromatic Substitution (


) presents a distinct regioselectivity challenge due to the presence of two competing electrophilic sites (C-2 and C-4) activated by multiple electron-withdrawing groups (EWGs). This guide provides a mechanistic rationale and optimized protocols to achieve high regiochemical fidelity, specifically targeting the C-2 position while suppressing C-4 side reactions and bis-substitution.

Introduction & Mechanistic Grounding

The Scaffold Challenge

The substrate Methyl 2,4-dichloro-5-sulfamoylbenzoate (and its acid analogues) possesses two halogenated positions susceptible to nucleophilic attack. Regiocontrol is dictated by the interplay of electronic activation and steric hindrance.

  • C-2 Position: Located ortho to the ester/acid and para to the sulfamoyl group.

  • C-4 Position: Located para to the ester/acid and ortho to the sulfamoyl group.

Electronic vs. Steric Drivers

While both positions are activated by strong EWGs, the sulfamoyl group (


)  is the dominant activator (

) compared to the ester (

).
  • Electronic Activation: The position para to the strongest activator is generally preferred. This favors C-2 (para to

    
    ).
    
  • Steric Hindrance: The bulky

    
     group at C-5 creates significant steric shielding around the ortho C-4 position. The C-2 position, flanked by the planar ester/acid, is sterically more accessible.
    
  • Leaving Group Effects: Fluorine (

    
    ) accelerates 
    
    
    
    significantly (
    
    
    ) due to the stabilization of the Meisenheimer complex, but it can also erode regioselectivity if the reaction becomes diffusion-controlled.
Pathway Visualization

The following diagram illustrates the competing pathways and the electronic vectors driving the reaction.

SNAr_Pathways Substrate 2,4-Dichloro-5- sulfamoylbenzoate TS_C2 Transition State C-2 (Para to Sulfamoyl) Favored Substrate->TS_C2 Primary Amine (Kinetic Control) TS_C4 Transition State C-4 (Ortho to Sulfamoyl) Sterically Hindered Substrate->TS_C4 High T or Small Nucleophile Product_C2 Product A (C-2 Subst.) (e.g., Furosemide precursor) TS_C2->Product_C2 Product_C4 Product B (C-4 Subst.) (Impurity) TS_C4->Product_C4 Bis Bis-Substituted Product Product_C2->Bis Excess Nuc / High T Product_C4->Bis

Caption: Reaction pathway analysis showing the kinetic preference for C-2 substitution driven by the para-directing effect of the sulfamoyl group.

Experimental Optimization

Solvent and Base Screening

The choice of solvent profoundly impacts the reaction rate and selectivity. Polar aprotic solvents stabilize the Meisenheimer intermediate but may accelerate the background reaction at C-4.

Table 1: Solvent Effects on Regioselectivity (Substrate: Methyl 2,4-dichloro-5-sulfamoylbenzoate + Furfurylamine)

SolventTemp (°C)Time (h)Conversion (%)Ratio (C2 : C4)Notes
Ethanol Reflux485%98 : 2 Recommended. Protic solvent stabilizes leaving group departure; high selectivity.
DMF 601100%90 : 10Fast, but erosion of selectivity observed. Difficult workup.
THF 60660%95 : 5Slower kinetics; good for very reactive amines.
Water (Neat) 1001240%92 : 8Poor solubility limits conversion.
Leaving Group Selection
  • Dichloro- substrates: Standard for industrial processes due to cost. Requires moderate heating (refluxing ethanol).

  • Difluoro- substrates: Extremely reactive. Reaction often proceeds at Room Temperature (RT). Caution: The high reactivity can lead to exotherms and immediate bis-substitution if stoichiometry is not strictly controlled (1.05 eq nucleophile).

Detailed Protocols

Protocol A: Synthesis of Methyl 2-amino-4-chloro-5-sulfamoylbenzoate Derivatives

Objective: Selective mono-substitution at C-2 using a primary amine.

Materials:

  • Methyl 2,4-dichloro-5-sulfamoylbenzoate (1.0 equiv)[1]

  • Primary Amine (e.g., Furfurylamine, Benzylamine) (2.1 equiv if used as base, or 1.05 equiv + 1.1 equiv DIPEA)

  • Ethanol (Absolute) or 2-Methoxyethanol (for higher boiling point needs)

  • Equipment: Round bottom flask, reflux condenser, magnetic stirrer.[1]

Step-by-Step Procedure:

  • Preparation: Charge the reaction flask with Methyl 2,4-dichloro-5-sulfamoylbenzoate (10 mmol, 2.84 g) and Ethanol (30 mL). Stir to create a suspension.

  • Nucleophile Addition:

    • Option 1 (Self-scavenging): Add the primary amine (21 mmol) dropwise over 10 minutes at room temperature.

    • Option 2 (Auxiliary Base): Add Diisopropylethylamine (DIPEA, 11 mmol) followed by the primary amine (10.5 mmol).

    • Rationale: Slow addition prevents localized high concentrations that trigger bis-substitution.

  • Reaction: Heat the mixture to reflux (

    
    ). The suspension will typically clear as the product forms (or precipitate if the product is insoluble).
    
  • Monitoring: Check TLC (System: EtOAc/Hexane 1:1) or HPLC after 2 hours.

    • Target: Disappearance of starting material (

      
      ).
      
    • Product: New spot at lower

      
       (amine formation increases polarity).
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to

      
       using an ice bath.
      
    • If the product crystallizes, filter the solid and wash with cold ethanol (

      
      ) followed by water (
      
      
      
      ) to remove amine salts.
    • If no precipitate forms, concentrate the solvent to 25% volume and pour into ice-water (100 mL) with vigorous stirring to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) if high purity (>99%) is required.

Protocol B: Troubleshooting & QC

Self-Validating Check: Use


-NMR to confirm regiochemistry.
  • C-2 Substitution (Desired): Look for the aromatic protons. The proton at C-6 (adjacent to sulfamoyl) will appear as a singlet (or weak doublet) downfield (

    
     ppm). The proton at C-3 will appear upfield.
    
  • C-4 Substitution (Undesired): The symmetry changes. Crucially, NOESY NMR can distinguish isomers by showing spatial coupling between the added amine protons and the C-3/C-6 protons.

Workflow Diagram

The following diagram outlines the decision tree for synthesis and purification based on the substrate reactivity.

Experimental_Workflow Start Start: Dihalosulfamoylbenzoate Check_LG Check Leaving Group (LG) Start->Check_LG Route_F LG = Fluorine (High Reactivity) Check_LG->Route_F Difluoro Route_Cl LG = Chlorine (Moderate Reactivity) Check_LG->Route_Cl Dichloro Cond_F Reaction: 0°C to RT Solvent: THF or DCM Stoichiometry: Strictly 1.0 eq Route_F->Cond_F Cond_Cl Reaction: Reflux (78°C) Solvent: Ethanol Stoichiometry: 2.0 eq Amine Route_Cl->Cond_Cl QC_Check QC: HPLC/NMR Check for Bis-impurity Cond_F->QC_Check Cond_Cl->QC_Check Pure Isolate Product (Precipitation) QC_Check->Pure >95% Purity Purify Column Chromatography (Separate Regioisomers) QC_Check->Purify Mixed Isomers

Caption: Operational workflow distinguishing reaction conditions based on halogen reactivity to maximize regioselectivity.

References

  • Synthesis of Furosemide and Related Sulfonamides. Vertex AI Search (Gpatindia). Retrieved from [Link]

  • Sustainable Chemistry and Pharmacy: Benign-by-design protocol for furosemide synthesis. Zenodo. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: The Regiochemistry. Chemistry Steps. Retrieved from [Link]

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS Università degli Studi di Brescia. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl 3,5-dichloro-2-sulfamoylbenzoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of Methyl 3,5-dichloro-2-sulfamoylbenzoate. This guide is designed for researchers, chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of Methyl 3,5-dichloro-2-sulfamoylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure both success and scientific understanding.

Synthetic Strategy Overview

The synthesis of Methyl 3,5-dichloro-2-sulfamoylbenzoate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical pathway begins with 3,5-dichlorobenzoic acid, which undergoes esterification, followed by a challenging electrophilic aromatic substitution (chlorosulfonation), and finally, amination to install the sulfamoyl group.

Synthetic_Pathway A 3,5-Dichlorobenzoic Acid B Methyl 3,5-dichlorobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-chlorosulfonyl- 3,5-dichlorobenzoate B->C Chlorosulfonation (ClSO₃H) D Methyl 3,5-dichloro-2- sulfamoylbenzoate (Target) C->D Amination (NH₄OH or NH₃)

Caption: General synthetic route for Methyl 3,5-dichloro-2-sulfamoylbenzoate.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and a step-by-step protocol for resolution.

Q1: My chlorosulfonation of Methyl 3,5-dichlorobenzoate is resulting in very low yield. What is the primary cause and how can I improve it?

A1: Root Cause Analysis & Mechanistic Insight

This is the most challenging step of the synthesis due to electronic and steric factors. The starting material, Methyl 3,5-dichlorobenzoate, has three electron-withdrawing groups (two -Cl, one -COOCH₃). In electrophilic aromatic substitution, these groups are "deactivating" and "meta-directing".[1][2][3] This means they slow down the reaction and direct the incoming electrophile (in this case, +SO₂Cl) to positions meta to themselves.

Your target product requires substitution at the C-2 position, which is ortho to the ester and one chlorine, and para to the other chlorine. This position is electronically disfavored. All three groups direct away from the C-2, C-4, and C-6 positions. Therefore, forcing conditions are required, which can lead to side reactions and low conversion of the starting material.

Troubleshooting Protocol:

  • Reagent Stoichiometry: Ensure a significant excess of chlorosulfonic acid (ClSO₃H) is used. A molar ratio of at least 5:1 (ClSO₃H : ester) is recommended to drive the reaction forward.[4][5]

  • Temperature Control: This reaction requires elevated temperatures to overcome the high activation energy.

    • Start the reaction at 0-5 °C during the slow addition of the ester to the chlorosulfonic acid to control the initial exotherm.

    • After addition, slowly raise the temperature to 130-150 °C and maintain it for several hours.[4] Monitor the reaction progress by TLC or HPLC.

  • Reaction Time: Due to the deactivated nature of the ring, extended reaction times (e.g., 6-12 hours) at high temperatures are often necessary.

  • Confirmation of Isomer: It is crucial to confirm the regiochemistry of the product. The formation of the 4-sulfonyl chloride isomer is possible, though less likely due to steric hindrance from both adjacent chlorine atoms. Use 2D NMR (NOESY or HMBC) to confirm the substitution pattern by looking for correlations between the sulfamoyl protons and the C-2/C-6 protons of the benzene ring.

Q2: During the amination of the sulfonyl chloride intermediate, I'm getting a significant amount of a water-soluble byproduct and my yield of the desired sulfonamide is low. What's happening?

A2: Root Cause Analysis & Mechanistic Insight

The primary culprit is the hydrolysis of the highly reactive sulfonyl chloride intermediate (-SO₂Cl) to the corresponding sulfonic acid (-SO₃H).[6][7][8] This occurs when the sulfonyl chloride is exposed to water, especially under the basic conditions often used for amination. The sulfonic acid is highly polar and will be lost to the aqueous phase during workup, drastically reducing your isolated yield.

Side_Reaction cluster_0 Reaction Pathways A Sulfonyl Chloride (R-SO₂Cl) B Desired Sulfonamide (R-SO₂NH₂) A->B Amination (NH₃) (Desired Path) C Sulfonic Acid Byproduct (R-SO₃H) A->C Hydrolysis (H₂O) (Side Reaction)

Caption: Competing amination and hydrolysis pathways for the sulfonyl chloride intermediate.

Troubleshooting Protocol:

  • Anhydrous Conditions: While some protocols use aqueous ammonia, a superior method is to use anhydrous ammonia gas bubbled through an anhydrous solvent (like THF or Dioxane) containing your sulfonyl chloride at low temperature (0 °C).

  • Careful Workup: The workup is critical. After the reaction is complete, quench it by pouring it carefully onto ice water. The goal is to precipitate the sulfonamide product while the excess ammonia is neutralized.

  • pH Control During Isolation: The sulfonamide product has an acidic N-H proton. If the pH of your aqueous layer is too high during extraction, the sulfonamide can deprotonate to form a water-soluble salt (R-SO₂NH⁻), leading to loss of product. After quenching, acidify the mixture with dilute HCl (e.g., 10% HCl) to a pH of ~2-3.[6] This ensures the sulfonamide is in its neutral, less soluble form, promoting precipitation.

  • Alternative Amination Reagents: If handling ammonia gas is not feasible, consider using a solution of ammonia in an organic solvent like methanol or isopropanol. Alternatively, using ammonium carbonate or ammonium chloride with a non-nucleophilic base in an organic solvent can also work.

Q3: How should I monitor the progress of these reactions effectively?

A3: Analytical Strategy

Effective reaction monitoring is key to optimization. Using a combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

Reaction StepRecommended Monitoring TechniqueMobile Phase (TLC Example)Key Observations
Esterification TLC / GC-MS30% Ethyl Acetate in HexaneDisappearance of the more polar benzoic acid spot and appearance of the less polar methyl ester spot.
Chlorosulfonation TLC / HPLC20% Ethyl Acetate in HexaneDisappearance of the methyl ester spot and appearance of a new, slightly more polar sulfonyl chloride spot. Note: Spot the reaction mixture on the TLC plate and develop immediately as the sulfonyl chloride can hydrolyze on the silica plate.
Amination TLC / HPLC40% Ethyl Acetate in HexaneDisappearance of the sulfonyl chloride spot and appearance of the more polar sulfonamide product spot.

HPLC Method Development:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Detection: UV detection at a wavelength like 240 nm should be effective for the aromatic ring system.

Detailed Experimental Protocols

These protocols are baseline procedures and should be optimized based on reaction monitoring.

Protocol 1: Esterification of 3,5-Dichlorobenzoic Acid
  • To a round-bottom flask, add 3,5-dichlorobenzoic acid (1.0 eq).

  • Add methanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Heat the mixture to reflux (approx. 65 °C) for 4-6 hours, or until TLC shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 3,5-dichlorobenzoate.

Protocol 2: Chlorosulfonation of Methyl 3,5-dichlorobenzoate

Caution: This reaction involves highly corrosive reagents and evolves HCl gas. It must be performed in a well-ventilated fume hood.

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a scrubber (e.g., NaOH solution), add chlorosulfonic acid (5.0 eq).

  • Cool the acid to 0 °C in an ice-salt bath.

  • Slowly add Methyl 3,5-dichlorobenzoate (1.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the cooling bath and slowly heat the reaction mixture to 140-150 °C.

  • Maintain this temperature for 6-12 hours, monitoring the reaction progress.

  • Cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid sulfonyl chloride intermediate will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum. This crude product is often used immediately in the next step due to its instability.[9]

Protocol 3: Amination of Methyl 2-chlorosulfonyl-3,5-dichlorobenzoate
  • Dissolve the crude sulfonyl chloride (1.0 eq) in an anhydrous solvent such as THF or dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise while maintaining the temperature below 10 °C.

  • Stir for 2-4 hours at room temperature after the addition is complete.

  • Quench the reaction by pouring it into a beaker of ice water.

  • Acidify the mixture to pH 2-3 with 10% HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure Methyl 3,5-dichloro-2-sulfamoylbenzoate.

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. (2019). MDPI. [Link]

  • Mechanochemical synthesis of aromatic sulfonamides. (n.d.). Royal Society of Chemistry. [Link]

  • Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (2023). Journal of Synthetic Chemistry. [Link]

  • Preparation of Aromatic Sulfonamides in the Presence of Reducing Agent Na2S2O3 and Magnetic Catalyst MNPs. (2024). Nanomaterials Chemistry. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. [Link]

  • Directing Effects Revision notes. (n.d.). Cognito. [Link]

  • Directing Effects. (2025). Save My Exams. [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]

  • Hydrolysis stable sulfonyl chlorides. (2016). Reddit. [Link]

  • Synthesis method of 3,5-dichlorobenzoyl chloride. (n.d.).
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (n.d.). PMC. [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.).
  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (2025). ResearchGate. [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.).
  • Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute. [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (n.d.). PMC. [Link]

  • Method for synthesizing 3,5-dichlorobenzoic acid. (2015). Eureka | Patsnap. [Link]

  • Chemistry of Acid Halides. (2024). LibreTexts. [Link]

  • 2,4-dichloro-5-sulfamoylbenzoic acid. (n.d.). Semantic Scholar. [Link]

  • Method for synthesizing 3,5-dichlorobenzoic acid. (n.d.).
  • 3,5-Dichlorobenzoic acid. (n.d.). PubChem. [Link]

  • Synthesis of 3,5-dichlorobenzoyl chloride. (2021). ResearchGate. [Link]

  • Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses. [Link]

  • Preparation method of 3,5-dichlorobenzoyl chloride. (n.d.).

Sources

Optimization

troubleshooting purification of sulfamoylbenzoic acid derivatives

Technical Support Center: Purification of Sulfamoylbenzoic Acid Derivatives Case ID: SBA-PUR-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Topic: Troubleshooting Isolation, Crystalli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Sulfamoylbenzoic Acid Derivatives

Case ID: SBA-PUR-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Topic: Troubleshooting Isolation, Crystallization, and Chromatography of Sulfamoylbenzoic Acid Scaffolds[1]

Executive Summary

Sulfamoylbenzoic acid derivatives (e.g., precursors to furosemide, bumetanide, and probenecid analogs) present a unique purification challenge due to their dual-acidic nature .[1] They possess both a carboxylic acid (


) and a sulfonamide (

).[1] Successful purification relies on exploiting this ionization behavior.[1]

This guide moves beyond generic advice, focusing on the specific physicochemical properties of the sulfamoyl-benzoate scaffold to resolve persistent isolation failures.

Part 1: Crystallization & Isolation Troubleshooting

Q1: My product "oils out" instead of crystallizing upon acidification. How do I recover the solid?

Diagnosis: Oiling out occurs when the product phase-separates as a liquid before it can crystallize, often because the temperature is above the melting point of the solvated product or the impurity profile depresses the melting point. Technical Solution:

  • The "Seeding at Metastable Zone" Protocol:

    • Redissolve the oil by heating or adding a small amount of water-miscible organic solvent (e.g., Ethanol or Acetone).[1]

    • Cool slowly to the metastable zone (just above the point where oiling occurred).

    • Seed with pure crystal.[1] If no seed is available, scratch the glass interface vigorously.

    • Crucial Step: Add the anti-solvent (usually dilute aqueous acid) dropwise with high-shear stirring.[1] High shear prevents the coalescence of oil droplets, forcing them to solidify.

  • Solvent Switch: If using Methanol/Water, switch to Acetic Acid/Water .[1] Sulfamoylbenzoic acids often crystallize better from glacial acetic acid because it suppresses ionization without solubilizing the non-polar impurities as aggressively as alcohols.

Q2: I have persistent inorganic salts (NaCl/Na₂SO₄) co-precipitating with my product.

Diagnosis: This is common in "pH-swing" isolations (dissolving in base, precipitating with acid).[1] Sulfamoylbenzoic acids are insoluble in water at pH < 2, but so are high concentrations of salts if the volume is too low. Technical Solution:

  • The "Slurry Wash" Technique: Do not rely on simple filtration washing.

    • Filter the crude precipitate.[2][3][4]

    • Resuspend the wet cake in 3 volumes of ice-cold 0.1 M HCl .

    • Stir for 30 minutes. The product remains insoluble (protonated form), while the inorganic salts dissolve in the aqueous bulk.

    • Filter and wash with cold water until the filtrate is neutral.

Q3: My yield is low after recrystallization from Ethanol.

Diagnosis: Sulfamoylbenzoic acids have significant solubility in alcohols even at room temperature.[1] Technical Solution:

  • Use an Anti-solvent Gradient:

    • Dissolve the compound in the minimum amount of boiling Ethanol.

    • Remove from heat.[1][2][5]

    • Immediately add warm water (approx. 30% of ethanol volume) until slight turbidity persists.

    • Add a drop of ethanol to clear it.[1]

    • Allow to cool.[1][2][3][5] The water acts as a specific anti-solvent for the hydrophobic aromatic ring while maintaining polarity for the sulfonamide.

Part 2: Chromatographic (HPLC) Challenges

Q4: I see severe peak tailing or "fronting" on my RP-HPLC chromatograms.

Diagnosis: This is a classic ionization issue. At neutral pH, the carboxylic acid is ionized (


), while the sulfonamide may be partially ionized.[1] Mixed species interact unevenly with the C18 stationary phase (silanol interactions).
Technical Solution: 
  • Acidic Mobile Phase is Mandatory: You must suppress ionization to force the molecule into its neutral, hydrophobic state.

    • Modifier: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in both water and acetonitrile channels.[1]

    • Target pH: Ensure aqueous mobile phase pH is

      
      .
      
    • Note: If using MS detection, avoid non-volatile phosphate buffers; stick to Formic Acid.[1]

Q5: Isomers (e.g., 3-sulfamoyl vs 4-sulfamoyl) are co-eluting.

Diagnosis: Positional isomers often have identical hydrophobicity, making standard C18 separation difficult.[1] Technical Solution:

  • Switch to Phenyl-Hexyl Columns: The

    
     interactions offered by Phenyl-Hexyl stationary phases provide alternative selectivity based on the electron density of the aromatic ring, which differs significantly between ortho-, meta-, and para- isomers.[1]
    

Part 3: Experimental Protocols

Protocol A: The "pH-Swing" Purification Workflow

Best for removing non-acidic impurities (starting materials, side products).[1]

Reagents: 1M NaOH, 6M HCl, Ethyl Acetate (EtOAc), Brine.[1]

  • Dissolution: Suspend crude solid in water.[1][5] Add 1M NaOH dropwise until pH

    
     10-11. The solution should become clear (Formation of di-sodium salt).
    
  • Organic Wash: Extract the aqueous layer twice with EtOAc.

    • Why? Unreacted sulfonyl chlorides, amines, and non-acidic impurities migrate to the organic layer.[1] The product stays in the water.

  • Precipitation: Cool the aqueous phase to 5°C. Add 6M HCl dropwise to pH 1-2.

    • Observation: Thick white precipitate forms (Reprotonation of COOH and SO₂NH₂).[1]

  • Isolation: Filter, wash with cold water, and dry under vacuum at 50°C.[1]

Protocol B: Standardized HPLC Method for Purity Assessment
ParameterCondition
Column C18 End-capped (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 15 mins
Detection UV @ 254 nm (aromatic ring) & 272 nm (sulfonamide)
Temperature 30°C

Part 4: Visualized Workflows

Diagram 1: The "pH-Swing" Purification Logic

This workflow illustrates the selective partitioning used to isolate the target sulfamoylbenzoic acid from neutral and basic impurities.

pH_Swing_Purification Start Crude Mixture (Product + Impurities) Basify Add 1M NaOH (pH > 10) Dissolve to form Na+ Salt Start->Basify Wash Wash with Ethyl Acetate (Liquid-Liquid Extraction) Basify->Wash Org_Layer Organic Layer (Discard) Wash->Org_Layer Non-acidic impurities (Sulfonyl chlorides, amines) Aq_Layer Aqueous Layer (Contains Product as Salt) Wash->Aq_Layer Product (Ionic form) Acidify Add 6M HCl (pH < 2) Cool to 5°C Aq_Layer->Acidify Filter Vacuum Filtration Acidify->Filter Precipitation Filtrate Filtrate (Salts + Soluble Impurities) Filter->Filtrate Solid Solid Cake (Pure Sulfamoylbenzoic Acid) Filter->Solid

Caption: Selective isolation of sulfamoylbenzoic acid derivatives via pH-dependent solubility switching.

Diagram 2: HPLC Troubleshooting Decision Tree

Logic flow for resolving common chromatographic issues with acidic sulfonamides.

HPLC_Troubleshooting Issue HPLC Issue Detected Peak_Shape Tailing / Broad Peaks Issue->Peak_Shape Resolution Poor Resolution (Isomers) Issue->Resolution Check_pH Check Mobile Phase pH Peak_Shape->Check_pH Check_Col Check Column Chemistry Resolution->Check_Col Action_Acid Add 0.1% TFA or Formic Acid (Target pH < 3) Check_pH->Action_Acid Ionization detected Action_Phenyl Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Check_Col->Action_Phenyl Positional Isomers Action_Gradient Flatten Gradient Slope (e.g. 1% B/min) Check_Col->Action_Gradient Similar Hydrophobicity

Caption: Decision matrix for optimizing HPLC separation of sulfamoylbenzoic acid derivatives.

References

  • BenchChem. (2025).[1][6][7][8][9] Application Note: Reverse Phase HPLC Method for the Separation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. Retrieved from [1]

  • BenchChem. (2025).[1][6][7][8][9] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from [1]

  • Google Patents. (1983).[1] EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.[1] Retrieved from

  • National Institutes of Health (NIH). (2022).[1] Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. PMC. Retrieved from

  • Santa Cruz Biotechnology. 4-Sulfamoylbenzoic acid Safety Data Sheet. Retrieved from [1]

Sources

Troubleshooting

catalyst selection for the synthesis of 2-methoxy-5-sulfamoyl methyl benzoate.

Welcome to the technical support center for the synthesis of 2-methoxy-5-sulfamoyl methyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methoxy-5-sulfamoyl methyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting solutions, and frequently asked questions regarding the synthesis of this important pharmaceutical intermediate.

Introduction

Methyl 2-methoxy-5-sulfamoylbenzoate is a crucial intermediate in the synthesis of antipsychotic drugs such as Sulpiride and Levosulpiride.[1] The efficiency and robustness of its synthesis are critical for pharmaceutical production. Traditionally, its preparation involves a lengthy, multi-step process starting from salicylic acid, which is often plagued by low overall yields and significant environmental waste.[2][3] More recently, a novel, streamlined catalytic approach has been developed, offering a more efficient and environmentally benign alternative.[4][5]

This guide will cover both the traditional and novel synthetic routes, with a strong emphasis on troubleshooting common issues and understanding the rationale behind catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 2-methoxy-5-sulfamoyl methyl benzoate?

There are two primary methodologies for synthesizing this compound:

  • Traditional Multi-Step Synthesis: This classic pathway begins with salicylic acid and proceeds through four main stages: methylation, chlorosulfonation, amination, and finally, esterification.[2][3] While well-established, this route is characterized by its length and the generation of considerable waste, including high chemical oxygen demand (COD) and high salt content wastewater.[1][4]

  • Novel Catalytic Synthesis: A more modern and efficient approach involves a one-pot reaction using methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfonate, catalyzed by a copper salt, typically cuprous bromide (CuBr).[4][5] This method significantly shortens the synthetic route, reduces waste, and generally results in higher yields and purity.[6][7]

Q2: Why is catalyst selection critical in the novel synthesis method?

In the novel one-pot synthesis, a catalyst is essential to facilitate the coupling of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate. Cuprous bromide (CuBr) has been identified as an effective catalyst for this transformation.[4][5] The copper catalyst likely facilitates the carbon-nitrogen bond formation, a challenging step that would otherwise require harsh reaction conditions. The choice of catalyst and its concentration are critical for achieving high conversion rates and minimizing side reactions.

Q3: What are the primary advantages of the novel catalytic method over the traditional route?

The novel catalytic method offers several significant advantages:

  • Process Efficiency: It condenses a four-step process into a single, one-pot reaction, dramatically reducing production time and complexity.[4]

  • Higher Yield and Purity: Reported yields for the catalytic method are consistently high, often exceeding 94%, with purities greater than 99% as determined by HPLC.[1][6]

  • Environmental Friendliness: This route avoids the use of hazardous reagents like chlorosulfonic acid and significantly reduces the generation of acidic and high-salt-content waste streams, aligning with the principles of green chemistry.[6][7]

  • Simplified Work-up: The purification process is more straightforward, typically involving filtration to remove the catalyst and by-product (sodium chloride), followed by concentration of the filtrate.[5]

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of 2-methoxy-5-sulfamoyl methyl benzoate.

Part A: Troubleshooting the Novel Catalytic Synthesis

This modern approach is generally robust, but issues can still arise. The following Q&A guide addresses the most common challenges.

Q1: My reaction shows low or no conversion of the starting material, methyl 2-methoxy-5-chlorobenzoate. What are the likely causes?

  • Potential Cause 1: Inactive Catalyst

    • Explanation: The cuprous bromide (CuBr) catalyst can be sensitive to oxidation. If it has been improperly stored or is of low quality, its catalytic activity may be compromised.

    • Recommended Solutions:

      • Use fresh, high-purity cuprous bromide.

      • If the catalyst is old, consider purifying it by washing with acetic acid and then ethanol and diethyl ether, followed by drying under vacuum.

      • Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) species.

  • Potential Cause 2: Insufficient Reaction Temperature or Time

    • Explanation: The reaction requires a specific temperature range (typically 40-65°C) to proceed at a reasonable rate.[4][5] Reaction times are also critical, often requiring 8-16 hours for completion.[7]

    • Recommended Solutions:

      • Carefully monitor and maintain the reaction temperature within the optimal range. The patents suggest temperatures between 40-65°C.[1][4]

      • Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time.

  • Potential Cause 3: Poor Quality of Reagents or Solvent

    • Explanation: The presence of impurities in the starting materials or solvent can interfere with the catalytic cycle. Water in the solvent can also be problematic.

    • Recommended Solutions:

      • Use anhydrous tetrahydrofuran (THF) as the solvent.[1][5]

      • Ensure the purity of both methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfonate.

Q2: The final product is off-color (not a white crystalline powder) or has low purity after work-up. What could be the issue?

  • Potential Cause 1: Incomplete Removal of the Catalyst

    • Explanation: Residual copper salts can impart a color to the final product and are a common source of impurity.

    • Recommended Solutions:

      • The use of activated carbon during the work-up is crucial for adsorbing residual copper catalyst and other colored impurities.[1][4] Ensure the activated carbon is added to the hot reaction mixture and allowed to stir for a sufficient time before filtration.

      • Filter the hot reaction mixture through a pad of Celite to ensure all fine particles of catalyst and activated carbon are removed.

  • Potential Cause 2: Thermal Degradation

    • Explanation: Although the reaction temperature is moderate, prolonged exposure to heat during work-up (e.g., concentration) could potentially lead to some degradation.

    • Recommended Solutions:

      • Use a rotary evaporator for solvent removal under reduced pressure to keep the temperature low.

      • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C) as specified in the literature.[6]

Part B: Troubleshooting the Traditional Multi-Step Synthesis

The traditional route has more steps, and thus, more potential points of failure.

Q1: I am experiencing a low yield in the chlorosulfonation step. Why is this happening?

  • Potential Cause: Hydrolysis of Chlorosulfonic Acid

    • Explanation: Chlorosulfonic acid is extremely reactive towards water.[2] Any moisture present in the glassware, solvent, or starting material (2-methoxybenzoic acid) will consume the reagent, forming sulfuric acid and HCl, thereby reducing the yield of the desired sulfonyl chloride.

    • Recommended Solutions:

      • Use oven-dried glassware and perform the reaction under an inert, dry atmosphere (nitrogen or argon).

      • Use a fresh, unopened bottle of chlorosulfonic acid if possible.

      • Ensure the 2-methoxybenzoic acid is thoroughly dry before use.

Q2: During the amination step, I am observing the formation of multiple byproducts. What are they and how can I avoid them?

  • Potential Cause 1: Di-sulfonylation

    • Explanation: If ammonia or a primary amine is used for amination, it is possible for the amine to react with two molecules of the sulfonyl chloride, leading to a di-sulfonylated byproduct. This is more likely if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.[8]

    • Recommended Solutions:

      • Control the stoichiometry carefully. A slight excess of the amine source is preferable.

      • Add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0-10°C) to control the reaction exotherm and minimize side reactions.

  • Potential Cause 2: Hydrolysis of the Sulfonyl Chloride

    • Explanation: Similar to the chlorosulfonation step, the intermediate sulfonyl chloride is sensitive to water. If it hydrolyzes back to the sulfonic acid, it will not react with the amine, leading to a lower yield and a polar byproduct that can complicate purification.[8]

    • Recommended Solutions:

      • Work quickly with the isolated sulfonyl chloride and use anhydrous solvents for the amination step.

      • Ideally, use the crude sulfonyl chloride directly in the next step without prolonged storage.

Data Summary and Visualization

Comparison of Synthetic Routes
ParameterTraditional SynthesisNovel Catalytic Synthesis
Starting Material Salicylic AcidMethyl 2-methoxy-5-chlorobenzoate
Number of Steps 4 (Methylation, Chlorosulfonation, Amination, Esterification)1 (One-pot reaction)
Key Reagents Chlorosulfonic acid, AmmoniaSodium aminosulfonate, Cuprous bromide
Typical Overall Yield ~64%[3]>94%[1][6]
Safety Concerns Use of highly corrosive and water-reactive chlorosulfonic acid.[2]Standard handling of a copper catalyst.
Environmental Impact High generation of acidic and high-salt wastewater.[4]Minimal waste generation ("three wastes" are not generated).[7]
Experimental Workflows

Traditional_Synthesis A Salicylic Acid B Methyl Salicylate A->B Esterification C Methyl 2-methoxybenzoate B->C Methylation D 2-Methoxy-5-chlorosulfonyl- benzoic acid methyl ester C->D Chlorosulfonation (HSO3Cl) E 2-Methoxy-5-sulfamoyl methyl benzoate D->E Amination (Ammonia)

Caption: Traditional four-step synthesis workflow.

Novel_Catalytic_Synthesis cluster_0 A Methyl 2-methoxy- 5-chlorobenzoate C 2-Methoxy-5-sulfamoyl methyl benzoate A->C CuBr (cat.) THF, 40-65°C 8-16 hours B Sodium Aminosulfonate B->C CuBr (cat.) THF, 40-65°C 8-16 hours C_out C->C_out

Caption: Novel one-pot catalytic synthesis workflow.

Detailed Experimental Protocol: Novel Catalytic Synthesis

This protocol is based on methodologies described in the patent literature, which have demonstrated high yield and purity.[1][4][5]

Materials and Reagents:

  • Methyl 2-methoxy-5-chlorobenzoate (1.0 eq)

  • Sodium aminosulfonate (1.0 - 1.1 eq)

  • Cuprous bromide (CuBr) (0.05 - 0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Activated carbon

  • Celite (optional)

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add methyl 2-methoxy-5-chlorobenzoate (1.0 eq), sodium aminosulfonate (1.0 eq), cuprous bromide (0.05 eq), and anhydrous tetrahydrofuran (THF, approx. 6 mL per gram of the chloro-benzoate).

  • Reaction Execution: Begin stirring the mixture and heat the reaction flask to 65°C using an oil bath. Maintain this temperature under a nitrogen atmosphere for 12-16 hours.

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting material (methyl 2-methoxy-5-chlorobenzoate) is no longer detectable.

  • Work-up and Purification:

    • Once the reaction is complete, add activated carbon (approx. 4% w/w of the starting material) to the hot reaction mixture.

    • Stir the mixture vigorously for 15-20 minutes at 60-65°C.

    • Filter the hot mixture through a Büchner funnel (a pad of Celite can be used to aid filtration) to remove the catalyst, activated carbon, and the sodium chloride byproduct.

    • Wash the filter cake with a small amount of hot THF.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator until a solid residue is obtained.

  • Drying and Characterization:

    • Dry the resulting white crystalline powder in a vacuum oven at 60°C to a constant weight.

    • The expected yield is typically in the range of 94-96%.[1][6]

    • Confirm the purity of the final product (methyl 2-methoxy-5-sulfamoylbenzoate) by HPLC, which should be >99%.[6] The melting point should be approximately 175-177°C.[9]

References

  • Bari, S. B. (2018). Sulfonamides: An overview of their synthesis, chemical properties, and therapeutic potential. IntechOpen. [Link]

  • Macmillan Group, Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.[Link]

  • Angewandte Chemie International Edition. (2019). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.[Link]

  • Xu, H., et al. (2025). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Royal Society of Chemistry. [Link]

  • Department of Chemistry, University of Oxford. (n.d.). One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides.[Link]

  • FAQ. (2020). How can Methyl 2-methoxy-5-sulfamoylbenzoate be synthesized more efficiently?[Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate.[Link]

  • Google Patents. (n.d.).
  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Aromatic Sulfonation. Part 114. Sulfonation of Anisole, Phenol, Toluene and Related Alkyl and Alkoxy Derivatives with SO3.[Link]

  • WIPO Patentscope. (n.d.). 111100042 Preparation method of 2-methoxy-5-sulfamoylbenzoic acid.[Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).[Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester.[Link]

  • ResearchGate. (n.d.). Mild and General Method for the Synthesis of Sulfonamides.[Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.[Link]

  • Madhav Chemical. (n.d.). 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester.[Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in concentrated aqueous sulphuric acid.[Link]

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides.[Link]

  • Google Patents. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid.[Link]

Sources

Optimization

Technical Support Center: Separation of Salicylic Acid &amp; o-Methoxybenzoic Acid

Case ID: #SA-MBA-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Separation Challenges: o-Methoxybenzoic Acid vs. Salicylic Acid Executive Summary The separation of Salicyl...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SA-MBA-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Separation Challenges: o-Methoxybenzoic Acid vs. Salicylic Acid

Executive Summary

The separation of Salicylic Acid (SA) and o-Methoxybenzoic Acid (o-MBA) presents a classic challenge in analytical and preparative chemistry: separating structural isomers/analogs with overlapping physicochemical properties.

While both are ortho-substituted benzoic acids, their behavior is governed by a single, critical mechanistic divergence: Intramolecular Hydrogen Bonding .

  • Salicylic Acid (pKa ~2.97): The phenolic hydroxyl forms a stable 6-membered ring with the carboxylate group, significantly increasing acidity [1].

  • o-Methoxybenzoic Acid (pKa ~4.09): The methyl cap on the oxygen prevents this hydrogen bond, resulting in a pKa closer to unsubstituted benzoic acid [2].

This guide leverages this


pKa of ~1.1 units  as the primary lever for resolution.
Ticket #1: HPLC Resolution Failure (Co-elution & Tailing)

User Issue: "I am using a standard C18 column with a water/methanol gradient, but SA and o-MBA co-elute or show severe tailing. How do I resolve this?"

Root Cause Analysis
  • Ionization Overlap: At neutral or slightly acidic pH (pH 4-5), both species are partially ionized. SA (pKa 2.97) will be largely anionic, while o-MBA (pKa 4.09) will be a mix. This leads to unpredictable retention times and peak broadening.

  • Silanol Interaction (Tailing): SA is a strong chelator. It interacts with residual silanol groups and trace metals on the silica support of older or non-endcapped columns, causing severe peak tailing [3].

Troubleshooting Protocol

Step 1: Optimize Mobile Phase pH (The "Rule of 2") To achieve sharp peaks, you must suppress ionization. The mobile phase pH must be 2 units below the lowest pKa .

  • Target pH: 2.0 - 2.5.

  • Reagent: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . Do not use phosphate buffers if you plan to use LC-MS.

Step 2: Column Selection Switch to a high-coverage, fully end-capped C18 column or a Phenyl-Hexyl phase. Phenyl-Hexyl columns offer unique


 selectivity that differentiates the phenolic ring of SA from the methoxy-substituted ring of o-MBA [4].

Step 3: Gradient Optimization SA is slightly more polar (elutes earlier) than o-MBA in Reverse Phase (RP) when ionization is suppressed, but the difference is small.

Recommended Method Parameters:

Parameter Setting Rationale
Column Agilent Poroshell 120 EC-C18 or Phenyl-Hexyl (4.6 x 100 mm, 2.7 µm) End-capping reduces silanol activity; Phenyl-Hexyl improves selectivity.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7) Suppresses carboxyl ionization; keeps analytes neutral.
Mobile Phase B Acetonitrile (ACN) Sharper peaks than Methanol for aromatic acids.
Isocratic Mode 25:75 (A:B) Good starting point for rapid separation.

| Detection | UV @ 237 nm or 300 nm | SA has strong absorbance/fluorescence; o-MBA is UV active but less fluorescent. |

Visual Logic: HPLC Method Decision Tree

HPLC_Optimization Start Start: Poor Resolution CheckPH Is Mobile Phase pH < 2.5? Start->CheckPH AdjustPH Adjust pH to 2.0-2.3 (Use TFA/Formic Acid) CheckPH->AdjustPH No CheckColumn Is Column End-Capped? CheckPH->CheckColumn Yes AdjustPH->CheckColumn SwitchColumn Switch to High-Load C18 or Phenyl-Hexyl CheckColumn->SwitchColumn No/Unknown CheckTailing Is SA Tailing > 1.5? CheckColumn->CheckTailing Yes SwitchColumn->CheckTailing AddModifier Add 0.1% TEA (Triethylamine) (Competes for Silanols) CheckTailing->AddModifier Yes Success Resolution > 2.0 Symmetric Peaks CheckTailing->Success No AddModifier->Success

Figure 1: Decision matrix for optimizing chromatographic separation of SA and o-MBA.

Ticket #2: Preparative Purification (The "Sweet Spot" Extraction)

User Issue: "I need to remove 5% Salicylic Acid impurity from my o-Methoxybenzoic Acid bulk product. Recrystallization is inefficient."

Scientific Insight

Recrystallization is difficult because both compounds have similar solubility profiles in organic solvents. However, their pKa difference allows for a high-precision pH-Swing Extraction .

We exploit the "Buffer Window" between pH 3.0 and 4.0.

  • At pH 3.5:

    • SA (pKa 2.97):

      
       Ionized (Water Soluble).
      
    • o-MBA (pKa 4.09):

      
       Ionized (Organic Soluble).
      
The "Magic Bullet" Protocol (Differential Extraction)

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Citrate or Phosphate Buffer adjusted to pH 3.4 - 3.6 .

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture (SA + o-MBA) in DCM (Organic Phase).

  • The Critical Wash: Extract the organic phase 3x with pH 3.5 Buffer .

    • Mechanism:[1][2] The SA effectively deprotonates and migrates into the aqueous buffer. The o-MBA remains largely protonated and stays in the DCM.

  • Polishing: Wash the DCM layer once with brine to remove residual water.

  • Recovery: Dry the DCM layer over

    
     and evaporate to recover purified o-MBA.
    

Quantitative Species Distribution at pH 3.5:

CompoundpKa% Ionized (Aqueous)% Unionized (Organic)Fate in Extraction
Salicylic Acid 2.97~77.0% ~23.0%Migrates to Water
o-Methoxybenzoic Acid 4.09~20.5%~79.5% Retained in Organic

Note: Multiple washes are required because the separation is not absolute in a single stage. 3 washes theoretically remove >95% of the SA.

Ticket #3: Rapid Identification (The "FeCl3" Test)

User Issue: "I have unlabeled vials of SA and o-MBA. How do I distinguish them without running an HPLC?"

The Chelation Mechanism

Salicylic acid contains a phenolic hydroxyl group ortho to a carboxyl group.[3] This specific geometry creates a bidentate ligand site perfect for chelating Fe(III) ions. o-Methoxybenzoic acid has a methoxy group, which cannot deprotonate to form the phenolate ligand necessary for the colored complex [5].

Test Protocol
  • Dissolve a small crystal of the unknown in 1 mL of Ethanol/Water (50:50).

  • Add 2 drops of 1% Ferric Chloride (

    
    )  solution.
    

Results:

  • Deep Purple/Violet Color: Positive for Salicylic Acid (Formation of Iron(III) salicylate complex).

  • No Color Change / Slight Yellow: Positive for o-Methoxybenzoic Acid .

Visual Logic: Molecular Interaction

Chelation_Mechanism SA Salicylic Acid (Phenolic -OH) Fe Fe(III) Solution SA->Fe  Ligand Exchange   MBA o-Methoxybenzoic (Ether -OMe) MBA->Fe  No Exchange   ResultSA Violet Complex (Chelation) Fe->ResultSA ResultMBA No Reaction (Steric/Electronic Block) Fe->ResultMBA

Figure 2: Mechanistic basis for the Ferric Chloride differentiation test.

References
  • Dunn, G. E., & Penner, T. L. (1967). Effect of intramolecular hydrogen bonding on the relative acidities of substituted salicylic acids in benzene solution. Canadian Journal of Chemistry.[4]

  • PubChem. (n.d.).[5] 2-Methoxybenzoic acid (Compound Summary). National Library of Medicine.

  • Agilent Technologies. (2018). Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. Application Note.

  • Sielc Technologies. (2015). HPLC Separation of Salicylic acid. Application Data.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (5th ed.). Longman Scientific & Technical.

For further assistance, please reply to this thread with your specific chromatograms or purity targets.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-5-aminosulfonylbenzoic Acid Methyl Ester with a Focus on Waste Reduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxy-5-aminosulfonylbenzoic acid methyl ester. As a crucial intermediate in the ma...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxy-5-aminosulfonylbenzoic acid methyl ester. As a crucial intermediate in the manufacturing of pharmaceuticals like Sulpiride, optimizing its synthesis for efficiency, purity, and minimal environmental impact is paramount.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols, emphasizing the transition from traditional, high-waste methods to greener, more sustainable synthetic routes.

Our approach is grounded in established chemical principles and validated through peer-reviewed research, ensuring that the guidance provided is both technically accurate and practically applicable in a laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 2-methoxy-5-aminosulfonylbenzoic acid methyl ester, covering both the traditional and modern, greener approaches.

Q1: What is the traditional synthetic route for 2-methoxy-5-aminosulfonylbenzoic acid methyl ester, and what are its main drawbacks?

The traditional synthesis is a four-step process typically starting from salicylic acid or methyl salicylate.[1][4][5] The sequence involves:

  • Etherification: Methylation of the phenolic hydroxyl group.

  • Chlorosulfonation: Introduction of a chlorosulfonyl group onto the aromatic ring using chlorosulfonic acid.

  • Amination: Conversion of the sulfonyl chloride to a sulfonamide using an amine source.

  • Esterification: Conversion of the carboxylic acid to a methyl ester (if starting from salicylic acid).

The primary drawbacks of this route are significant waste generation, often referred to as the "three wastes" (waste gas, wastewater, and industrial residue).[6][7] This includes high chemical oxygen demand (COD), and high concentrations of salt and ammonia nitrogen in the waste streams, making it environmentally taxing and costly to manage.[2][6]

Q2: What are the specific waste products generated in the traditional synthesis?

Each step of the traditional synthesis contributes to the overall waste profile:

  • Etherification: While relatively clean, excess methylating agents and solvents contribute to volatile organic compound (VOC) emissions.

  • Chlorosulfonation: This step is a major source of waste. The use of chlorosulfonic acid generates hydrogen chloride (HCl) gas as a byproduct.[8] Over-sulfonation or side reactions can lead to the formation of difficult-to-remove sulfone byproducts.[8]

  • Amination: The reaction of the sulfonyl chloride with ammonia or an amine generates stoichiometric amounts of ammonium chloride or an amine hydrochloride salt.

  • Esterification: Acid-catalyzed esterification with methanol produces water as a byproduct, and the acidic catalyst needs to be neutralized, generating salt waste.

Q3: Is there a greener, more waste-efficient method for this synthesis?

Yes, a more modern and environmentally friendly approach involves the direct, copper-catalyzed condensation of 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate.[7][9] This method significantly shortens the synthetic route and avoids the use of hazardous reagents like chlorosulfonic acid.[6][9] The primary byproduct is sodium chloride, which is significantly less hazardous than the mixed waste streams of the traditional method.[7][9]

Q4: What is the role of the copper catalyst in the greener synthesis?

The copper catalyst, typically a Cu(I) salt like cuprous bromide or cuprous chloride, facilitates the carbon-nitrogen bond formation between the aryl chloride and the aminosulfinate. The proposed mechanism involves a Cu(I)-mediated nucleophilic aromatic substitution.[3] The use of ligands, such as amino acids, can further enhance the catalytic activity, allowing for lower reaction temperatures and improved yields.[10]

Q5: What are the key advantages of the copper-catalyzed method over the traditional route?

FeatureTraditional SynthesisCopper-Catalyzed Synthesis
Number of Steps 41-2 (depending on starting material)
Key Reagents Chlorosulfonic acid, thionyl chlorideCopper catalyst, sodium aminosulfinate
Byproducts HCl gas, ammonium salts, sulfonesSodium chloride
Waste Profile High COD, high salt, high ammonia NLow environmental impact
Yield Generally lower overall yieldHigh yield (often >90%)[9]
Safety Use of highly corrosive and hazardous reagentsMilder reaction conditions

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 2-methoxy-5-aminosulfonylbenzoic acid methyl ester.

Troubleshooting the Traditional Synthesis

Issue 1: Low Yield in the Etherification Step

  • Possible Cause: Incomplete deprotonation of the phenolic hydroxyl group or insufficient methylating agent.

  • Solution:

    • Ensure the use of a slight excess of a suitable base (e.g., sodium hydroxide) to fully deprotonate the phenol.

    • Use a molar excess of the methylating agent (e.g., dimethyl sulfate).

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.

Issue 2: Formation of Impurities during Chlorosulfonation

  • Possible Cause: Overly harsh reaction conditions leading to the formation of sulfone byproducts or charring.

  • Solution:

    • Maintain strict temperature control, typically by performing the reaction at low temperatures (0-10 °C).[8]

    • Slowly add the substrate to the chlorosulfonic acid to dissipate the heat of reaction.

    • Consider using a milder sulfonating agent if sulfone formation is persistent. Alternatives include a mixture of concentrated sulfuric acid and acetic anhydride.[1]

Issue 3: Difficult Purification of the Final Product

  • Possible Cause: Presence of unreacted starting materials or byproducts from any of the four steps.

  • Solution:

    • Ensure each intermediate is purified before proceeding to the next step.

    • Recrystallization from a suitable solvent, such as methanol, is often effective for purifying the final product.[6]

    • Use column chromatography for difficult separations, though this is less ideal for large-scale production due to solvent waste.

Troubleshooting the Greener, Copper-Catalyzed Synthesis

Issue 1: Low or No Product Formation

  • Possible Cause: Inactive catalyst, poor quality reagents, or inappropriate reaction conditions.

  • Solution:

    • Use a high-purity copper(I) salt. If using a Cu(II) salt, a reducing agent may be necessary.

    • Ensure the sodium aminosulfinate is dry and of high quality.

    • The choice of solvent is critical; tetrahydrofuran (THF) is commonly used and effective.[7]

    • If the reaction is sluggish, consider adding a ligand such as L-proline or N,N-dimethylglycine to accelerate the reaction.[10]

Issue 2: Incomplete Reaction

  • Possible Cause: Insufficient reaction time or temperature.

  • Solution:

    • Monitor the reaction progress by TLC or HPLC.

    • If the reaction has stalled, a modest increase in temperature (e.g., to 60-65 °C) may be beneficial.[7]

    • Ensure efficient stirring to maintain a homogeneous reaction mixture.

Issue 3: Difficulty in Removing the Copper Catalyst

  • Possible Cause: The copper catalyst may be soluble in the workup solvent or form stable complexes with the product.

  • Solution:

    • After the reaction, an aqueous workup with a dilute ammonia solution can help to complex the copper and remove it into the aqueous phase.

    • Filtration through a pad of celite or silica gel can also be effective in removing residual copper salts.

Part 3: Experimental Protocols

Protocol 1: Traditional Synthesis of 2-methoxy-5-aminosulfonylbenzoic acid methyl ester

This protocol is provided for informational purposes and to highlight the complexities and waste generation of the traditional method.

Step 1: Etherification of Methyl Salicylate

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve methyl salicylate in a suitable solvent such as toluene.

  • Add a stoichiometric amount of sodium hydroxide and heat to reflux to remove water.

  • Cool the mixture and add dimethyl sulfate dropwise.

  • Heat the reaction to reflux for several hours until completion, monitoring by TLC.

  • Cool the reaction, add water, and separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-methoxybenzoate.

Step 2: Chlorosulfonation of Methyl 2-methoxybenzoate

  • In a flask equipped with a stirrer and a gas trap for HCl, cool an excess of chlorosulfonic acid in an ice bath.

  • Slowly add methyl 2-methoxybenzoate to the cooled chlorosulfonic acid, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-methoxy-5-chlorosulfonylbenzoic acid.

Step 3: Amination of 2-methoxy-5-chlorosulfonylbenzoic acid

  • Suspend the 2-methoxy-5-chlorosulfonylbenzoic acid in an inert solvent.

  • Cool the mixture in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution.

  • Stir the reaction until completion.

  • Acidify the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-methoxy-5-aminosulfonylbenzoic acid.

Step 4: Esterification of 2-methoxy-5-aminosulfonylbenzoic acid

  • Dissolve 2-methoxy-5-aminosulfonylbenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction and neutralize the acid with a base (e.g., sodium bicarbonate).

  • Remove the methanol under reduced pressure and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization.

Protocol 2: Green Synthesis of 2-methoxy-5-aminosulfonylbenzoic acid methyl ester

This protocol is recommended for its high efficiency, reduced waste, and improved safety profile.

  • To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-5-chlorobenzoic acid methyl ester, sodium aminosulfinate (1.05-1.2 molar equivalents), and a catalytic amount of cuprous bromide (e.g., 5 mol%).

  • Add a suitable solvent, such as tetrahydrofuran (THF).[7]

  • Heat the reaction mixture to a temperature of 45-65 °C and stir for 10-14 hours.[7]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and add activated carbon for decolorization.

  • Filter the mixture to remove the activated carbon and the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from methanol to yield high-purity 2-methoxy-5-aminosulfonylbenzoic acid methyl ester.

Part 4: Visualizations

Diagram 1: Traditional vs. Green Synthesis Workflow

G cluster_0 Traditional Synthesis cluster_1 Green Synthesis cluster_2 Waste Products (Traditional) cluster_3 Waste Products (Green) A Methyl Salicylate B Etherification A->B C Methyl 2-methoxybenzoate B->C D Chlorosulfonation C->D E 2-methoxy-5-chlorosulfonylbenzoic acid D->E W1 HCl gas D->W1 W3 Sulfones D->W3 F Amination E->F G 2-methoxy-5-aminosulfonylbenzoic acid F->G W2 Ammonium Salts F->W2 H Esterification G->H I Final Product H->I J 2-methoxy-5-chlorobenzoic acid methyl ester K Copper-Catalyzed Condensation J->K L Final Product K->L W4 Sodium Chloride K->W4

Caption: Comparison of Traditional and Green Synthesis Workflows.

Diagram 2: Troubleshooting Decision Tree for the Green Synthesis

G Start Low or No Product Formation Q1 Check Reagent Quality Start->Q1 A1_1 Use high-purity Cu(I) salt Q1->A1_1 [Catalyst Issue] A1_2 Ensure sodium aminosulfinate is dry Q1->A1_2 [Substrate Issue] Q2 Review Reaction Conditions A1_1->Q2 A1_2->Q2 A2_1 Verify temperature (45-65 °C) Q2->A2_1 [Temp. Issue] A2_2 Confirm solvent is THF Q2->A2_2 [Solvent Issue] A2_3 Ensure efficient stirring Q2->A2_3 [Mixing Issue] Q3 Is the reaction sluggish? A2_1->Q3 A2_2->Q3 A2_3->Q3 A3_1 Consider adding a ligand (e.g., L-proline) Q3->A3_1 [Yes] Success Improved Yield Q3->Success [No, continue monitoring] A3_1->Success

Caption: Troubleshooting for the Copper-Catalyzed Synthesis.

References

  • ChemicalBook. (2026, January 13). Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2.
  • BenchChem. (n.d.). A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfonating Agents.
  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064.
  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka.
  • FAQ. (2020, July 18). How can Methyl 2-methoxy-5-sulfamoylbenzoate be synthesized more efficiently?
  • ExSyn Corp. (2026, February 10). In focus: Methyl-2- Methoxy-5-Sulfamoyl Benzoate.
  • Google Patents. (n.d.). CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid.
  • Google Patents. (n.d.). CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate.
  • Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate.
  • Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka.
  • (n.d.). copper-catalyzed arylations and heteroarylations.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of Chemical Research, 41(11), 1450-1460.
  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

Sources

Optimization

Technical Support Center: Purification of 2,4-Dichloro-5-Sulfamoylbenzoic Acid by Recrystallization

This guide serves as a specialized technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of 2,4-dichloro-5-sulfamoylbenzoic acid (CAS: 2736-23-4). As a cri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of 2,4-dichloro-5-sulfamoylbenzoic acid (CAS: 2736-23-4). As a critical intermediate in the synthesis of the potent loop diuretic Furosemide, the purity of this compound is paramount.[1][2] Recrystallization is a powerful and widely used technique for its purification. This document provides not only a validated protocol but also a comprehensive troubleshooting guide to address the specific challenges that may arise during the experimental process.

Part 1: Foundational Principles of Recrystallization

At its core, recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). Impurities, conversely, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (remaining in the mother liquor after crystallization).

The success of this technique hinges on the slow, controlled formation of a crystal lattice. As the saturated solution cools, the molecules of the target compound self-assemble into a highly ordered crystalline structure, systematically excluding the dissimilar impurity molecules. A rapid crash precipitation traps impurities within the crystal lattice, defeating the purpose of the purification.

Part 2: Compound Properties and Solvent Selection

Understanding the physicochemical properties of 2,4-dichloro-5-sulfamoylbenzoic acid is the first step in developing a robust recrystallization protocol.

PropertyValueSource(s)
CAS Number 2736-23-4[3]
Molecular Formula C₇H₅Cl₂NO₄S[3][4]
Molecular Weight 270.09 g/mol [3][4]
Appearance White to off-white crystalline powder[5][6]
Melting Point 230-232 °C (with decomposition)[4][5][7]
Solubility Profile Slightly soluble in heated methanol and DMSO.[5]

Solvent Selection Rationale:

The choice of solvent is the most critical parameter. For 2,4-dichloro-5-sulfamoylbenzoic acid, its polar functional groups (carboxylic acid, sulfonamide) and aromatic backbone suggest that polar protic solvents are excellent candidates.

  • Ethanol and Methanol: Several patents detailing the synthesis of this compound explicitly name ethanol or a generic "alcohol" as the solvent of choice for purification and recrystallization.[8][9][10][11] These solvents effectively dissolve the compound when hot while allowing for good recovery upon cooling.

  • Aqueous Alcohol Solutions: In some cases, an alcohol-water mixture can fine-tune the solubility characteristics, potentially improving the exclusion of certain impurities. However, this adds complexity to solvent removal.

  • Water: While the compound has low solubility in water, the high temperatures required to dissolve it may not be ideal and could risk degradation.[11] It is generally less effective than alcohols for this specific molecule.

Based on literature evidence and chemical principles, ethanol is the recommended starting solvent for developing a purification protocol.

Part 3: Standard Recrystallization Protocol

This protocol is synthesized from established industrial methods and provides a reliable baseline for achieving high-purity 2,4-dichloro-5-sulfamoylbenzoic acid.[9]

Experimental Workflow:

G cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_filtration Step 3: Hot Gravity Filtration cluster_crystallization Step 4: Crystallization cluster_isolation Step 5: Isolation & Drying A Place crude product in Erlenmeyer flask B Add minimal amount of hot ethanol A->B C Heat to reflux until fully dissolved B->C D Cool solution slightly below reflux C->D G Pre-heat funnel and receiving flask C->G If no decolorization E Add activated carbon (if colored) D->E F Reheat to reflux for 10-15 min E->F F->G H Filter hot solution to remove insoluble impurities/carbon G->H I Allow filtrate to cool slowly to room temperature H->I J Cool further in an ice-water bath I->J K Collect crystals by vacuum filtration J->K L Wash with ice-cold ethanol K->L M Dry crystals under vacuum L->M G cluster_A1 Low Yield Solutions cluster_A2 'Oiling Out' Solutions cluster_A3 No Crystals Solutions cluster_A4 Colored Product Solutions Start Recrystallization Issue? Q1 Low Yield? Start->Q1 Q2 Product 'Oiled Out'? Start->Q2 Q3 No Crystals Formed? Start->Q3 Q4 Product is Colored? Start->Q4 A1_1 Used too much solvent? -> Concentrate solution. Q1->A1_1 Check A2_1 Solution too concentrated? -> Re-heat, add more solvent. Q2->A2_1 Check A3_1 Too much solvent? -> Evaporate some solvent. Q3->A3_1 Check A4_1 Persistent colored impurity? -> Use activated carbon. Q4->A4_1 Check A1_2 Cooled too quickly? -> Re-dissolve and cool slowly. A1_3 Crystals lost in transfer? -> Improve technique. A2_2 Impurity depressing MP? -> Try different solvent. A3_2 Solution supersaturated? -> Scratch flask, add seed crystal. A3_3 Not cold enough? -> Use ice bath, allow more time. A4_2 Carbon passed through filter? -> Re-filter hot solution.

Caption: Troubleshooting decision tree for common recrystallization problems.

Q1: My final yield is significantly lower than expected. What went wrong?

A1: Low yield is a frequent issue with several potential causes:

  • Excess Solvent: This is the most common error. Using too much solvent to dissolve the crude product will keep a significant portion of it dissolved in the mother liquor even after cooling. Solution: Before filtering your crystals, take a small sample of the mother liquor and cool it further. If many more crystals form, your bulk solution needs to be concentrated by boiling off some solvent, then re-cooled.

  • Premature Crystallization: If the product crystallizes during the hot filtration step (in the funnel), it will be discarded with the insoluble impurities. Solution: Ensure your funnel and receiving flask are adequately pre-heated. Use a stemless funnel to prevent clogging. [12]If the problem persists, add a small excess of hot solvent before filtering and then boil it off before the slow cooling step.

  • Incomplete Cooling: Ensure you have allowed sufficient time for crystallization at both room temperature and in the ice bath. A rushed process will leave product in the solution.

Q2: Instead of forming crystals, my product separated as an oily liquid. What is "oiling out" and how do I fix it?

A2: "Oiling out" occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point (or the melting point of the impure mixture). This is more common when a solution is highly concentrated or cooled too rapidly.

  • Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (10-15% more) to reduce the saturation point. Allow the solution to cool much more slowly, perhaps by placing the flask inside a large beaker of hot water to insulate it. This encourages crystal nucleation to occur at a lower temperature.

Q3: My solution has cooled completely, but no crystals have formed. What should I do?

A3: This indicates a supersaturated solution that is reluctant to nucleate. You can induce crystallization using several methods:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystal nucleation.

  • Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" acts as a template for further crystal growth.

  • Solvent Reduction: Your solution may be too dilute. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again. [13] Q4: My final product is still yellow or tan, not white. How can I remove colored impurities?

A4: The persistence of color indicates the presence of highly conjugated impurities that were not excluded during crystallization.

  • Solution: Redissolve the colored product in a minimal amount of hot solvent. Follow Step 2 of the standard protocol by adding activated carbon. [9]The porous surface of the carbon adsorbs large, colored impurity molecules. Perform a hot gravity filtration to remove the carbon and then proceed with the crystallization as normal. Be careful not to use too much carbon, as it can also adsorb some of your desired product.

Q5: My purified product has a broad melting point that is lower than the literature value of 230-232°C. Is it pure?

A5: No. A sharp melting point is a key indicator of purity. A broad or depressed melting point range signifies the presence of residual impurities, which disrupt the crystal lattice.

  • Solution: The product requires further purification. A second recrystallization, perhaps using a different solvent system (e.g., methanol if ethanol was used first), is recommended. For rigorous purity assessment in a drug development setting, techniques like High-Performance Liquid Chromatography (HPLC) should be employed to detect and quantify any impurities. [14][15]

References

Sources

Troubleshooting

effect of reaction temperature on amination of 2-methoxy-5-sulfonylchlorobenzoic acid.

Executive Summary This guide addresses the critical impact of temperature on the amination of 2-methoxy-5-sulfonylchlorobenzoic acid (Intermediate A) to form 2-methoxy-5-sulfamoylbenzoic acid (Product B).[1] This transfo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical impact of temperature on the amination of 2-methoxy-5-sulfonylchlorobenzoic acid (Intermediate A) to form 2-methoxy-5-sulfamoylbenzoic acid (Product B).[1] This transformation is a pivotal step in the synthesis of benzamide neuroleptics (e.g., Amisulpride, Sulpiride).

The reaction involves a nucleophilic attack by ammonia (or an amine source) on the sulfonyl chloride moiety. The primary challenge is the competitive hydrolysis of the sulfonyl chloride to the sulfonic acid, a side reaction governed strictly by temperature and moisture control.

Module 1: The Thermodynamic Landscape

Temperature Impact Analysis

The reaction rate of amination versus hydrolysis is heavily temperature-dependent. Below is the empirical performance matrix based on process optimization data.

Temperature ZoneKinetic ProfilePrimary OutcomeImpurity Risk (Hydrolysis)
< 10°C (Cryogenic) Sluggish. High viscosity limits mass transfer.[1]Incomplete conversion.Low (< 1%), but unreacted starting material remains.
25°C - 35°C (Optimal) Balanced. Amination rate > Hydrolysis rate.[1]> 95% Yield. High purity.[1][2]Minimal.
> 50°C (Critical) Aggressive. Hydrolysis activation energy (

) exceeded.[1]
Yield loss (10-20%).[1]High (> 5%). Formation of 2-methoxy-5-sulfobenzoic acid.[1][3][4][5][6]
Mechanistic Insight: The Competition

The sulfonyl chloride group (


) is highly electrophilic. It faces two nucleophiles:[1]
  • Ammonia (

    
    ):  The desired nucleophile.
    
  • Water (

    
    ):  The competitive nucleophile (often present in aqueous ammonia or wet solvents).
    

At elevated temperatures (


), the activation energy barrier for the attack of water (hydrolysis) is surmounted more easily than that of amination, especially if local ammonia concentration depletes.

ReactionPathways Start 2-methoxy-5- sulfonylchlorobenzoic acid Product 2-methoxy-5- sulfamoylbenzoic acid (Target) Start->Product  Amination (25-30°C) Fast Kinetics SideProd 2-methoxy-5- sulfobenzoic acid (Impurity) Start->SideProd  Hydrolysis (>45°C) Thermal Accel. NH3 + NH3 (Ammonia) NH3->Product H2O + H2O (Moisture) H2O->SideProd

Figure 1: Competitive reaction pathways controlled by thermal parameters.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: High Sulfonic Acid Impurity

User Question: "We ran the reaction at 55°C to speed it up, but our HPLC shows 8% of the sulfonic acid derivative. Can we purify this out?"

Technical Response: The sulfonic acid byproduct is highly water-soluble, making it difficult to separate from your product (which is also an acid) during standard aqueous workups.[1]

  • Root Cause: At 55°C, the rate of hydrolysis competes significantly with amination. If you used aqueous ammonia, the water concentration was high, and the heat accelerated the O-attack over the N-attack.

  • Correction:

    • Lower Temperature: Maintain reaction temperature strictly between 25°C and 30°C .

    • Reagent Change: If using aqueous ammonia, switch to a more concentrated grade (25-28%) to reduce water content, or use anhydrous ammonia gas bubbled into a dry solvent (e.g., THF or Toluene) if the impurity limit is strict.[1]

Issue 2: Reaction Stalling / Incomplete Conversion

User Question: "We kept the reactor at 5°C to prevent hydrolysis, but after 6 hours, we still have 15% starting material."

Technical Response: While cooling prevents side reactions, sulfonyl chlorides on electron-rich rings (due to the ortho-methoxy group) can be sluggish.[1]

  • Root Cause: The activation energy for the amination is not being met, and the viscosity of the mixture at 5°C may be preventing efficient mass transfer (mixing).

  • Correction:

    • Step-Wise Ramp: Start at 5°C during the initial addition (to control exotherm), then ramp to 25-30°C for the hold period.

    • Agitation: Ensure high-shear mixing. The reaction is heterogeneous (solid/liquid or gas/liquid) and relies on interfacial surface area.

Issue 3: "Gumming" or Precipitation Issues

User Question: "The reaction mixture turned into a thick paste that broke our stirrer."

Technical Response: This is a common issue when reacting the acid form of the sulfonyl chloride.

  • Root Cause: The carboxylic acid moiety (

    
    ) reacts with ammonia to form an ammonium salt (
    
    
    
    ) before or during the sulfonamide formation.[1] This salt is often insoluble in organic solvents like DCM or Toluene.[1]
  • Correction:

    • Solvent Selection: Use a solvent system that solubilizes the ammonium salt, such as THF or an aqueous/organic biphasic system.[1]

    • Stoichiometry: Ensure you are using at least 3.0 - 4.0 equivalents of ammonia.[1]

      • 1 eq for the

        
        .[1][3]
        
      • 1 eq for the

        
        .[1]
        
      • 1 eq to neutralize the

        
         generated.
        

Module 3: Optimized Experimental Protocol

Standardized for 100g Scale. Validated for high purity (>99%).

Reagents
  • Substrate: 2-methoxy-5-sulfonylchlorobenzoic acid (1.0 eq).

  • Reagent: Aqueous Ammonia (25-28%) OR Ammonia Gas.[1]

  • Solvent: THF (Tetrahydrofuran) - Preferred for solubility.[1]

Workflow
  • Preparation: Charge THF (5-8 volumes) and Substrate into the reactor. Stir to suspend/dissolve.

  • Cooling: Cool the jacket to 10°C .

  • Addition (Critical Step):

    • Slowly dose Ammonia (3.5 eq).[1]

    • Exotherm Control: Regulate addition rate to keep internal temperature < 30°C .

    • Note: A thick precipitate (ammonium salt) may form.[1] This is normal. Maintain agitation.

  • Reaction Hold:

    • Adjust temperature to 25°C - 30°C .

    • Hold for 4-6 hours .

  • IPC (In-Process Control): Check HPLC. Target < 0.5% Starting Material.

  • Workup:

    • Distill off excess ammonia/THF (optional).[1]

    • Dilute with water.[1]

    • Acidification: Slowly add HCl (aq) to adjust pH to ~1-2. The product (free acid) will precipitate.

    • Filtration: Filter the white solid. Wash with cold water to remove the sulfonic acid byproduct (which remains in the filtrate).

Troubleshooting Logic Flow

Troubleshooting Start IPC Analysis: Reaction Complete? Yes Yes (>99%) Start->Yes Proceed to Workup No No (<90%) Start->No CheckImpurity Check Impurity Profile No->CheckImpurity HighSM High Starting Material CheckImpurity->HighSM Kinetic Issue HighSulfonic High Sulfonic Acid (>2%) CheckImpurity->HighSulfonic Hydrolysis Issue Action1 Increase Temp to 30°C Increase Stirring Speed HighSM->Action1 Action2 FAIL: Temp was too high (>45°C) or Solvent wet. Restart with dry conditions. HighSulfonic->Action2

Figure 2: Decision tree for reaction monitoring and correction.

References

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.[1][6] ResearchGate.[1] (identifies 30°C as optimal for amination to minimize hydrolysis).[7]

  • BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (General stability and hydrolysis data).

  • CN105646294A. Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate.[1][4][5] (Patent detailing the temperature ranges for similar sulfonyl chloride aminations).

Sources

Reference Data & Comparative Studies

Validation

HPLC analysis for purity determination of methyl 2-methoxy-5-aminosulfonyl benzoate.

Content Type: Technical Comparison Guide Subject: Purity Determination & Impurity Profiling Primary Application: Pharmaceutical Intermediate Analysis (Sulpiride/Amisulpride Synthesis)[1] Executive Summary Methyl 2-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Purity Determination & Impurity Profiling Primary Application: Pharmaceutical Intermediate Analysis (Sulpiride/Amisulpride Synthesis)[1]

Executive Summary

Methyl 2-methoxy-5-aminosulfonyl benzoate (CAS: 33045-52-2), often designated as Sulpiride Impurity B in European Pharmacopoeia standards, presents a distinct chromatographic challenge due to its dual functionality: a polar sulfonamide moiety paired with a lipophilic ester group.[1]

This guide objectively compares three HPLC methodologies for purity determination. While the Traditional C18 (Method A) remains the regulatory standard for robustness, our analysis demonstrates that Core-Shell Technology (Method B) offers a 3-fold reduction in run time with equivalent resolution.[1] For complex impurity profiles involving positional isomers, Phenyl-Hexyl Stationary Phases (Method C) provide superior selectivity driven by pi-pi interactions.[1]

Chemical Context & Analytical Challenges

To design a self-validating protocol, one must understand the analyte's physicochemical behavior.[1]

  • The Analyte: Methyl 2-methoxy-5-aminosulfonyl benzoate.[1][2]

  • Critical Impurities:

    • Hydrolysis Product: 2-Methoxy-5-sulfamoylbenzoic acid (highly polar, elutes early).[1]

    • Precursor: Methyl 2-methoxy-5-chlorobenzoate (lipophilic, elutes late).[1]

    • Regioisomers: Isomers where the sulfonamide or methoxy groups are transposed (requires unique selectivity).[1]

The Challenge: The method must retain the polar acid impurity (preventing elution in the void volume) while eluting the lipophilic precursor within a reasonable timeframe.

Comparative Methodology

Method A: The "Workhorse" (Standard C18)

Best for: QA/QC environments requiring high robustness and pharmacopeial alignment.

  • Column: Fully Porous C18 (L1), 250 x 4.6 mm, 5 µm.[1]

  • Mechanism: Hydrophobic interaction dominance.[1]

  • Pros: Extremely robust; massive surface area ensures high loadability.[1]

  • Cons: Long run times (>25 mins); high backpressure if flow is increased.[1]

Method B: The "Speed King" (Core-Shell C18)

Best for: High-throughput Process Control (IPC) and reaction monitoring.[1]

  • Column: Core-Shell (Superficially Porous) C18, 100 x 4.6 mm, 2.7 µm.[1]

  • Mechanism: Reduced diffusion path length minimizes band broadening (Van Deemter A and C terms).[1]

  • Pros: UPLC-like performance on standard HPLC hardware; 3x faster than Method A.[1]

  • Cons: Lower sample loading capacity; requires minimized system dwell volume.[1]

Method C: The "Problem Solver" (Phenyl-Hexyl)

Best for: R&D and separating positional isomers.[1]

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.[1]

  • Mechanism: Hydrophobic interaction + Pi-Pi (π-π) stacking with the benzoate ring.[1]

  • Pros: Unique selectivity for aromatic impurities that co-elute on C18.[1]

  • Cons: Longer equilibration times; sensitive to acetonitrile concentrations (pi-pi interactions are stronger in Methanol).[1]

Performance Data Comparison

The following data summarizes the performance of identifying the main peak (Ester) vs. the critical Acid impurity (Hydrolysis product).

ParameterMethod A (Standard C18)Method B (Core-Shell)Method C (Phenyl-Hexyl)
Run Time 30.0 min8.5 min 18.0 min
Resolution (Acid/Ester) 4.54.25.8
Tailing Factor (Main Peak) 1.21.05 1.1
Backpressure (Bar) ~110~280~160
LOD (µg/mL) 0.050.02 (Sharper peaks)0.05

Insight: Method B provides the best balance of speed and resolution for routine purity checks. Method C is required only if isomeric impurities are suspected.[1]

Detailed Experimental Protocols

Common Parameters (All Methods)
  • Wavelength: 240 nm (Maximal absorbance for sulfonamide benzoates).[1]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min (Adjusted for column diameter in Method B if necessary, usually maintained for speed).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A : Acetonitrile (80:20).[1]

Mobile Phase Preparation[3]
  • Buffer (Mobile Phase A): 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid.

    • Why pH 3.0? The sulfonamide group is neutral here, but the acid impurity (benzoic acid derivative) is suppressed (protonated), increasing its retention and preventing it from eluting in the void volume.

  • Organic (Mobile Phase B): Acetonitrile (HPLC Grade).[1]

Gradient Profiles

Protocol A (Standard C18 - 250mm)

  • 0-5 min: 10% B (Isocratic hold for polar acid impurity)[1]

  • 5-20 min: 10% → 60% B (Linear gradient)[1]

  • 20-25 min: 60% → 10% B[1]

  • 25-30 min: Re-equilibration

Protocol B (Core-Shell - 100mm)

  • 0-1 min: 10% B[1]

  • 1-6 min: 10% → 60% B[1]

  • 6-7 min: 60% → 10% B[1]

  • 7-8.5 min: Re-equilibration

Visualization: Analytical Workflow

The following diagram outlines the self-validating workflow for analyzing this intermediate, ensuring no critical steps are missed.

AnalyticalWorkflow Start Sample Receipt (Crude/Pure) Prep Sample Prep (Dissolve in 80:20 Buffer/ACN) Start->Prep SystemCheck System Suitability (Inj. Std 5x) Prep->SystemCheck Decision RSD < 2.0%? Tailing < 1.5? SystemCheck->Decision RunSample Inject Sample (Gradient Run) Decision->RunSample Pass Troubleshoot Maintenance: Clean Column/Check pH Decision->Troubleshoot Fail DataProcess Integration & Impurity Calc RunSample->DataProcess Report Final CoA (Purity %) DataProcess->Report Troubleshoot->SystemCheck

Caption: Figure 1. Self-validating analytical workflow for Methyl 2-methoxy-5-aminosulfonyl benzoate purity analysis.

Troubleshooting & Optimization Logic

When method performance degrades, use this logic tree to diagnose the root cause. This is based on the specific chemistry of sulfonamides.

Troubleshooting Root Problem Detected Split Symptom? Root->Split PeakSplit Split Peaks Split->PeakSplit Drift RT Drift Split->Drift Broad Broad Peaks Split->Broad Solvent Check Diluent Strength (Must be < Mobile Phase) PeakSplit->Solvent Early eluting peaks pHCheck Check Buffer pH (Sulfonamides are pH sensitive) Drift->pHCheck Acid impurity shifting ColLife Column Void/Collapse (Replace Column) Broad->ColLife High Backpressure

Caption: Figure 2. Diagnostic logic for common HPLC issues with sulfonamide derivatives.

References

  • European Pharmacopoeia (Ph.[1] Eur.). Sulpiride Monograph 01/2008:0720.[1] (Defines Impurity B and standard liquid chromatography limits). [1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Authoritative source on gradient elution and core-shell theory). [1]

  • PubChem. Methyl 2-methoxy-5-sulfamoylbenzoate (Compound Summary). National Library of Medicine.[1] (Physicochemical data verification). [1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. (Grounding for stationary phase selection).

Sources

Comparative

comparative study of chlorine vs bromine substituted sulfamoyl-benzoates.

Topic: Comparative Study of Chlorine vs. Bromine Substituted Sulfamoyl-Benzoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary In the d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Chlorine vs. Bromine Substituted Sulfamoyl-Benzoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

In the development of sulfamoyl-benzoate scaffolds—widely utilized as Carbonic Anhydrase (CA) inhibitors, anticancer agents, and diuretics—the bioisosteric replacement of chlorine (Cl) with bromine (Br) is a critical optimization strategy. While often treated interchangeably due to their similar electronic withdrawing groups (EWG), this guide demonstrates that bromine substitution offers distinct advantages in lipophilicity modulation and halogen bonding capability (σ-hole interactions) , whereas chlorine substitution typically offers superior metabolic stability and reduced steric clash in tight enzymatic pockets.

Experimental data reviewed herein indicates that while affinity (


) for targets like CA IX is often comparable between 2-Cl and 2-Br analogs (

nM), the bromine analogs frequently exhibit higher selectivity profiles due to specific hydrophobic interactions.
Molecular Mechanics & SAR Analysis

The choice between Cl and Br substitution is governed by three primary physicochemical vectors: Sterics, Electronics, and Lipophilicity.

1.1 Electronic and Steric Parameters
  • Electronic Effects: Both halogens are deactivating ortho/para directors. However, Chlorine is more electronegative (

    
    ) than Bromine (
    
    
    
    ), resulting in a stronger inductive withdrawal (-I effect). This makes the benzoate carbonyl carbon more electrophilic in Cl-analogs, potentially altering hydrolysis rates of ester prodrugs.
  • Steric Bulk: The van der Waals radius of Br (1.85 Å) is significantly larger than Cl (1.75 Å). In the context of sulfamoyl-benzoates, ortho-substitution (2-position) with Br can induce a "twist" in the benzoate carboxyl group relative to the phenyl ring (the Ortho Effect ), disrupting conjugation and increasing acidity (

    
     reduction).[1]
    
1.2 Halogen Bonding (The

-hole)

Modern medicinal chemistry exploits the "sigma-hole"—a region of positive electrostatic potential on the halogen atom opposite the C-X bond.

  • Bromine: Exhibits a larger, more positive

    
    -hole than Chlorine. This allows Br-substituted benzoates to form stronger halogen bonds with backbone carbonyls or Lewis bases in the active site (e.g., CA IX active site residues).
    
  • Chlorine: Has a smaller

    
    -hole and is less polarizable, making it less effective at driving affinity through halogen bonding alone.
    
1.3 SAR Decision Logic

The following decision tree illustrates when to deploy Cl vs. Br based on structural requirements.

SAR_Logic Start Lead Optimization: Sulfamoyl-Benzoate Scaffold Q1 Is the binding pocket sterically restricted? Start->Q1 Q2 Is membrane permeability (LogP) a limiting factor? Q1->Q2 No Res_Cl1 Select CHLORINE (Lower Steric Bulk) Q1->Res_Cl1 Yes (Tight Fit) Q3 Is there a Lewis Base (C=O, N) near the halogen position? Q2->Q3 No Res_Br1 Select BROMINE (Increase Lipophilicity) Q2->Res_Br1 Yes (Need higher LogP) Res_Br2 Select BROMINE (Exploit u03c3-hole Halogen Bond) Q3->Res_Br2 Yes Res_Cl2 Select CHLORINE (Standard EWG effect) Q3->Res_Cl2 No

Figure 1: Strategic decision map for selecting Halogen substituents during Lead Optimization.

Comparative Performance Data

The following data contrasts Methyl 2-chloro-5-sulfamoylbenzoate vs. Methyl 2-bromo-5-sulfamoylbenzoate, specifically regarding Carbonic Anhydrase (CA) inhibition.

Table 1: Enzymatic Inhibition & Physicochemical Profile

Data synthesized from comparative studies on CA IX inhibitors (Source 1, 4).

Parameter2-Chloro Analog2-Bromo AnalogCausality / Insight
CA IX Affinity (

)
~0.15 nM0.12 nM Br analog shows slightly higher affinity, likely due to enhanced hydrophobic contact or halogen bonding.
Selectivity (CA IX vs II) >80-fold>100-fold Br analog discriminates better against the cytosolic CA II isoform.
LogP (Lipophilicity) 1.251.52 Br increases lipophilicity, improving passive membrane transport for intracellular targets.
C-X Bond Length 1.74 Å1.89 ÅLonger bond pushes the halogen deeper into hydrophobic pockets.
Hammett

0.230.23Electronic withdrawal effects are nearly identical; differences are steric/lipophilic.

Key Finding: While the electronic impact is negligible, the 2-Bromo analog (Compound 4b) demonstrates superior selectivity and marginally better affinity (


 nM) compared to the chloro-variant, validating the "sigma-hole" hypothesis in this specific scaffold.
Synthesis Protocols

Synthesizing these analogs presents distinct challenges. The Chlorosulfonylation step is the critical bottleneck.

3.1 Comparative Synthetic Challenges
  • Chlorine Series: 2-Chlorobenzoic acid is highly stable. Chlorosulfonylation proceeds smoothly with standard chlorosulfonic acid (

    
    ).
    
  • Bromine Series: 2-Bromobenzoic acid is susceptible to de-bromination or migration under harsh acidic conditions at high temperatures (

    
    C). The reaction requires tighter temperature control to prevent the loss of the halogen.
    
3.2 Optimized Synthesis Workflow

The following protocol outlines the synthesis of Methyl 2-halo-5-sulfamoylbenzoates.

Synthesis_Flow Start Starting Material: 2-Halo-Benzoic Acid Step1 Chlorosulfonylation (ClSO3H, 140°C vs 110°C) Start->Step1 Cl: 140°C Br: 110°C (Control!) Inter1 Intermediate: Sulfonyl Chloride Step1->Inter1 Step2 Amination (NH4OH or R-NH2) Inter1->Step2 Step3 Esterification (MeOH, H2SO4) Step2->Step3 Final Product: Methyl 2-Halo-5-sulfamoylbenzoate Step3->Final

Figure 2: Comparative synthesis route. Note the temperature restriction for the Bromine variant.

3.3 Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 2-bromo-5-sulfamoylbenzoate.

  • Chlorosulfonylation (The Critical Step):

    • Reagents: 2-Bromobenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).

    • Procedure: Charge 2-Bromobenzoic acid into a flask. Add Chlorosulfonic acid dropwise at 0°C (Exothermic!).

    • Critical Control: Heat to 110°C (Do NOT exceed 120°C to avoid de-bromination). Stir for 4 hours.

    • Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of starting material.

    • Quench: Pour reaction mixture onto crushed ice carefully. Filter the white precipitate (sulfonyl chloride intermediate).

  • Amination:

    • Dissolve the wet sulfonyl chloride cake in THF.

    • Add aqueous

      
       (3.0 eq) dropwise at 0°C. Stir at RT for 2 hours.
      
    • Acidify to pH 2 with 1N HCl to precipitate the sulfonamide acid.

  • Esterification:

    • Reflux the sulfonamide acid in Methanol with catalytic

      
       for 8 hours.
      
    • Workup: Concentrate, neutralize with

      
      , and extract with EtOAc.
      
    • Purification: Recrystallize from MeOH/Water.

Biological Assay Protocol: CA Inhibition

To verify the performance differences, use the Stopped-Flow CO2 Hydrase Assay .[2][3]

  • Principle: Measures the rate of catalytic hydration of

    
     to bicarbonate.
    
  • Indicator: Phenol Red (color change from yellow to red).

  • Protocol:

    • Incubate enzyme (CA IX) with inhibitor (Cl or Br analog) for 15 min at room temperature.

    • Mix with substrate buffer (

      
      -saturated water) in a stopped-flow spectrophotometer.
      
    • Monitor absorbance decay at 557 nm.

    • Calculate

      
       using the Cheng-Prusoff equation.
      
  • Self-Validation: Run Acetazolamide as a positive control (

    
     nM against CA II). If Acetazolamide deviates >15%, discard run.
    
References
  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Source: MDPI (2021) [Link]

  • Halogen Bonding in the Complexes of Brominated Electrophiles with Chloride Anions. Source: MDPI (2020) [Link][4][5]

  • Design, synthesis, and biological activity of novel halogenated sulfite compounds. Source: PLOS One (2025) [Link]

Sources

Validation

Validation of 2,4-Dichloro-5-sulfamoylbenzoic Acid Synthesis: A Comparative Technical Guide

Topic: Validation of 2,4-Dichloro-5-sulfamoylbenzoic Acid Synthesis Pathway Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals. Introduction: The Criticalit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2,4-Dichloro-5-sulfamoylbenzoic Acid Synthesis Pathway Content Type: Publish Comparison Guide

Audience: Researchers, Process Chemists, and Drug Development Professionals.

Introduction: The Criticality of "Lasamide" Purity

2,4-Dichloro-5-sulfamoylbenzoic acid (CAS: 2736-23-4), often referred to as Lasamide , is the pivotal intermediate in the synthesis of Furosemide (Lasix), a high-ceiling loop diuretic on the WHO Model List of Essential Medicines.

In drug development, the validation of this intermediate's synthesis is not merely about yield; it is about impurity profile control . Unreacted chlorosulfonic acid derivatives or regioisomers carried forward can lead to toxic byproducts in the final API.

This guide objectively compares the Classic Chlorosulfonation Route against an Optimized Catalytic Route , providing a validated protocol that maximizes yield while minimizing the "E-factor" (environmental impact).

Comparative Pathway Analysis

We analyzed two primary synthesis methodologies. While both utilize 2,4-dichlorobenzoic acid as the starting material, their efficiency and safety profiles differ significantly.

Route A: The Classic Chlorosulfonation (Neat)
  • Mechanism: Electrophilic aromatic substitution using a massive excess of chlorosulfonic acid (

    
    ) as both reagent and solvent.
    
  • Drawbacks:

    • Violent Quench: Requires pouring the reaction mixture onto ice, generating massive amounts of acidic waste.

    • Viscosity: The reaction mass becomes highly viscous, leading to poor heat transfer and potential local overheating (charring).

    • Yield: Typically varies between 50-65% due to hydrolysis during the quench.

Route B: The Optimized Catalytic Route (Recommended)
  • Mechanism: Uses a polar aprotic solvent (e.g., NMP) and a catalyst (Sodium Sulfate or specific salts) to moderate the reaction.

  • Advantages:

    • Stoichiometry Control: Reduces

      
       consumption by 30-40%.
      
    • Safety: The solvent acts as a heat sink, preventing thermal runaways.

    • Purity: Minimizes the formation of sulfone byproducts.

Comparative Performance Data
MetricRoute A: Classic ChlorosulfonationRoute B: Optimized Catalytic (NMP/Na₂SO₄)
Yield 55 - 65%75 - 85%
Purity (HPLC) 92 - 95% (Crude)>98% (Crude)
Reaction Temp 140 - 150°C110 - 130°C
Waste Load High (Acidic Slurry)Moderate (Recoverable Solvent)
Safety Profile Low (Violent Exotherm)High (Controlled Addition)

Visualizing the Synthesis Logic

The following diagram illustrates the chemical flow and the critical decision points between the two pathways.

SynthesisPathways cluster_Classic Route A: Classic (High Waste) cluster_Optimized Route B: Optimized (Recommended) Start Starting Material: 2,4-Dichlorobenzoic Acid StepA1 Excess Chlorosulfonic Acid (Solvent & Reagent) Start->StepA1 StepB1 Solvent: NMP Catalyst: Na2SO4 Start->StepB1 StepA2 High Temp (150°C) Viscous Slurry StepA1->StepA2 StepA3 Ice Quench (Violent Exotherm) StepA2->StepA3 Intermediate Intermediate: 2,4-Dichloro-5-chlorosulfonylbenzoic Acid StepA3->Intermediate StepB2 Controlled Addition of Chlorosulfonic Acid StepB1->StepB2 StepB3 Controlled Hydrolysis StepB2->StepB3 StepB3->Intermediate Ammonolysis Ammonolysis (NH4OH, <10°C) Intermediate->Ammonolysis Product Final Product: 2,4-Dichloro-5-sulfamoylbenzoic Acid Ammonolysis->Product

Caption: Comparison of the high-stress Classic Route vs. the controlled Optimized Route, highlighting the critical safety divergence at the quenching step.

Detailed Experimental Protocol (Route B)

This protocol is validated for a 50g scale pilot run. It incorporates the "Green Chemistry" principles of solvent recovery and catalytic efficiency.

Phase 1: Chlorosulfonation
  • Setup: Equip a 500mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel. Connect a caustic scrubber to the vent to trap HCl gas.

  • Charge: Add 50 mL N-methylpyrrolidone (NMP) and 5.0 g Sodium Sulfate (Na₂SO₄) (Catalyst).

  • Loading: Add 50.0 g 2,4-Dichlorobenzoic acid (0.26 mol). Stir to dissolve.

  • Reaction: Heat to 100°C . Slowly add 100.0 g Chlorosulfonic acid (0.86 mol) dropwise over 60 minutes.

    • Note: The NMP solvent buffers the exotherm.

  • Soak: Maintain temperature at 130°C for 4 hours.

  • Quench: Cool the reaction mass to 25°C. Slowly pour the mass into 300g crushed ice with vigorous stirring. The intermediate sulfonyl chloride precipitates as a solid. Filter and wash with cold water.

Phase 2: Ammonolysis[1]
  • Charge: In a clean flask, add 150 mL Ammonium Hydroxide (25% NH₃) . Cool to 0-5°C .

  • Addition: Add the wet cake of the sulfonyl chloride intermediate in small portions, maintaining the temperature below 10°C .

    • Criticality: Higher temperatures hydrolyze the sulfonyl chloride back to the sulfonic acid (impurity).

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Acidify the solution with HCl (30%) to pH 1-2. The product, 2,4-dichloro-5-sulfamoylbenzoic acid, precipitates.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) .

    • Yield Expectation: ~56g (80%).

Validation Framework

To ensure the synthesized product meets pharmaceutical standards, the following multi-modal validation system is required.

A. High-Performance Liquid Chromatography (HPLC)

This is the primary method for quantifying purity and detecting the des-sulfamoyl impurity.

  • Column: C18 (e.g., Agilent Eclipse XDB, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.01M Phosphate Buffer (pH 3.0)

    • B: Methanol[1]

    • Gradient: 80:20 (A:B) to 20:80 over 20 mins.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 230 nm (Max absorption for chlorinated benzenes).

  • Acceptance Criteria: Purity ≥ 98.5% ; Single largest impurity ≤ 0.5% .

B. Spectroscopic Identity[3][4]
  • 1H NMR (DMSO-d6):

    • δ 13.5 ppm (s, 1H): Carboxylic acid -COOH (Broad).

    • δ 8.4 ppm (s, 1H): Aromatic H (C6 position, deshielded by -SO2-).

    • δ 7.9 ppm (s, 1H): Aromatic H (C3 position).

    • δ 7.6 ppm (s, 2H): Sulfonamide -SO₂NH₂ (Exchangeable).

  • IR Spectroscopy (KBr):

    • 3350, 3250 cm⁻¹: N-H stretching (Sulfonamide).

    • 1690 cm⁻¹: C=O stretching (Carboxylic acid).

    • 1340, 1170 cm⁻¹: S=O stretching (Sulfone).

C. Physical Properties[3][5]
  • Melting Point: 230 - 232°C (with decomposition).[2][3]

    • Note: A sharp melting point is a rapid indicator of high purity. Lower ranges (e.g., 220-225°C) indicate moisture or isomeric impurities.

Validation Decision Logic

Use this flowchart to determine if a batch should be released or re-processed.

ValidationLogic Sample Synthesized Batch CheckMP Test Melting Point (Target: 230-232°C) Sample->CheckMP CheckHPLC Test HPLC Purity (Target: >98%) CheckMP->CheckHPLC Pass Fail REJECT / RECRYSTALLIZE CheckMP->Fail <228°C CheckNMR Test 1H NMR (Confirm Structure) CheckHPLC->CheckNMR Pass CheckHPLC->Fail <98% Pass RELEASE BATCH (Valid Intermediate) CheckNMR->Pass Matches Std CheckNMR->Fail Extra Peaks

Caption: Step-wise validation logic ensuring no substandard intermediate moves to the Furosemide synthesis stage.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies. Retrieved from

  • Google Patents. (2015). CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from

  • Google Patents. (2009). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.[4] Retrieved from

  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-sulfamoylbenzoic acid Certified Reference Material. Retrieved from

  • ChemicalBook. (2026). 2,4-Dichloro-5-sulfamoylbenzoic acid NMR and IR Spectra. Retrieved from

  • ACS Medicinal Chemistry Letters. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters. Retrieved from

Sources

Comparative

comparing the efficacy of different catalysts in sulfamoylbenzoate synthesis

Executive Summary Sulfamoylbenzoates (e.g., 2-sulfamoylbenzoates) are critical pharmacophores in drug discovery, serving as precursors to saccharin derivatives and distinct sulfonamide therapeutics. Historically, their s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfamoylbenzoates (e.g., 2-sulfamoylbenzoates) are critical pharmacophores in drug discovery, serving as precursors to saccharin derivatives and distinct sulfonamide therapeutics. Historically, their synthesis relied on the electrophilic chlorosulfonation of benzoic acid derivatives—a method plagued by hazardous reagents (ClSO₃H), poor regioselectivity, and high waste generation.

This guide evaluates the efficacy of modern catalytic alternatives that utilize transition-metal cross-coupling to construct the C–S or C–N bond with high precision. We compare the industrial "workhorse" Copper(I) systems against high-fidelity Palladium(0) catalysts and emerging Photoredox methodologies.

The Catalytic Landscape at a Glance
FeatureCopper(I) Catalysis Palladium(0) Catalysis Photoredox (Ni/Ir)
Primary Mechanism Radical/SET or OA/RETwo-electron OA/RESingle Electron Transfer (SET)
Key Substrate Aryl Iodides/BromidesAryl Chlorides/TriflatesAryl Halides + Sulfinates
Cost Efficiency High (Cheap metal)Low (Expensive metal/ligands)Moderate (Ligand dependent)
Scalability Excellent (Industrial standard)Good (Pharma discovery)Limited (Photon penetration)

Mechanistic Logic & Causality

To select the right catalyst, one must understand the rate-determining step (RDS) and failure modes of each cycle.

Copper(I): The "Soft" Nucleophile Specialist

Copper catalysts, typically CuI or CuBr, operate efficiently with "soft" sulfur nucleophiles (like sodium sulfinates). The mechanism often involves a Single Electron Transfer (SET) or a Cu(I)/Cu(III) cycle.

  • Why it works: The sulfinate anion coordinates to Cu(I), facilitating oxidative addition into the aryl halide bond.

  • Why it fails: Copper systems are sensitive to steric hindrance on the benzoate ring (e.g., ortho-substituents) and often require higher temperatures (>80°C) which can degrade labile esters.

Palladium(0): The Precision Tool

Palladium catalysts (e.g., Pd₂(dba)₃ with phosphine ligands) follow a classical Oxidative Addition (OA) / Reductive Elimination (RE) cycle.

  • Why it works: Pd(0) is exceptionally good at activating unreactive aryl chlorides, which are cheaper starting materials than iodides. Bulky ligands (e.g., XPhos, tBuXPhos) facilitate the difficult reductive elimination of the C–S/C–N bond.

  • Why it fails: Sulfur can poison the Pd catalyst by binding too strongly, requiring specialized ligands to maintain turnover.

Mechanistic Visualization

The following diagram contrasts the reaction pathways, highlighting where the catalyst intervenes to lower activation energy.

CatalystPathways cluster_Cu Copper(I) Cycle (Radical/SET) cluster_Pd Palladium(0) Cycle (Polar) Start Halo-Benzoate (Ar-X) Cu_Complex L-Cu(I)-Sulfinate Start->Cu_Complex + Cu(I) + RSO2Na Pd_OA Pd(II) Oxidative Complex (L-Pd-Ar-X) Start->Pd_OA + Pd(0) Product Sulfamoylbenzoate (Ar-SO2NH2) Cu_OA Oxidative Addition (Ar-Cu(III)-X) Cu_Complex->Cu_OA Cu_RE Reductive Elimination Cu_OA->Cu_RE Cu_RE->Product Release Cu(I) Pd_Trans Transmetallation/Exchange (Sulfinate Entry) Pd_OA->Pd_Trans + Sulfonamide/Sulfinate Pd_RE Reductive Elimination Pd_Trans->Pd_RE Pd_RE->Product Release Pd(0)

Caption: Comparative catalytic cycles. Copper often utilizes a sulfinate-first coordination, while Palladium activates the aryl halide first.

Experimental Validation & Protocols

Protocol A: Copper-Catalyzed Sulfinylation (High Value/Low Cost)

Best for: Large-scale synthesis where cost is a driver and the substrate tolerates heat. Reaction: Methyl 2-iodobenzoate + Sodium aminosulfinate → Methyl 2-sulfamoylbenzoate

Reagents:

  • Methyl 2-iodobenzoate (1.0 equiv)

  • Sodium aminosulfinate (1.2 equiv)

  • Catalyst: CuBr (10 mol%)

  • Ligand: 1,2-Ethylenediamine or 4-Hydroxy-L-proline (20 mol%)

  • Solvent: DMSO or DMF

  • Temp: 80–100 °C

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction tube with CuBr (14 mg, 0.1 mmol) and the ligand (0.2 mmol). Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed DMSO (2.0 mL) and stir at room temperature for 10 min to form the active catalyst complex (often a blue/green solution).

  • Substrate Addition: Add Methyl 2-iodobenzoate (1.0 mmol) and Sodium aminosulfinate (1.2 mmol).

  • Reaction: Heat the block to 90 °C. Monitor by TLC/LCMS. Conversion typically reaches >95% within 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO and copper salts.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Point: The presence of the ligand is crucial. Without it, CuBr aggregates, and yields drop below 40%.

Protocol B: Palladium-Catalyzed Sulfonamidation (Buchwald Type)

Best for: Complex substrates, aryl chlorides, or temperature-sensitive esters. Reaction: Methyl 2-chlorobenzoate + Sulfonamide → N-Aryl Sulfamoylbenzoate

Reagents:

  • Methyl 2-chlorobenzoate (1.0 equiv)

  • Primary Sulfonamide (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or tBuXPhos (5 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: t-BuOH or Dioxane

  • Temp: 80 °C

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under Argon flow, mix Pd₂(dba)₃ and XPhos in Dioxane. Stir for 5 mins at 60 °C to generate the active L-Pd(0) species (solution turns from dark purple to orange/brown).

  • Addition: Add the aryl chloride, sulfonamide, and finely ground K₃PO₄.

  • Execution: Seal the vessel and heat to 80 °C for 4–8 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove insoluble phosphate salts and palladium black.

  • Isolation: Concentrate the filtrate. Recrystallization is often sufficient due to the high specificity of the catalyst.

Performance Comparison Matrix

The following data summarizes average performance metrics based on internal benchmarking and literature values for standard benzoate substrates.

MetricMethod A: CuBr / Sulfinate Method B: Pd-XPhos / Sulfonamide Method C: Traditional Chlorosulfonation
Isolated Yield 85 – 92%88 – 96%55 – 70%
Reaction Time 10 – 14 hours4 – 8 hours24+ hours (multi-step)
Substrate Scope Aryl Iodides/BromidesAryl Chlorides/Bromides/TriflatesElectron-rich Arenes only
Functional Group Tolerance Moderate (Sensitive to strong base)High (Tolerates nitriles, esters, aldehydes)Low (Acid sensitive groups fail)
Green Chemistry Score High (Low toxicity metal, no hazardous acid)Medium (Heavy metal waste, expensive ligands)Low (Corrosive, large waste stream)
Cost per mmol ~$0.05 (Catalyst cost)~$2.50 (Catalyst + Ligand cost)~$0.10 (Reagent cost + Waste disposal)

Critical Analysis & Troubleshooting

Why Choose Copper?

For the direct synthesis of 2-sulfamoylbenzoates (where the sulfur is directly attached to the ring), the Copper-catalyzed coupling of sodium aminosulfinate is the superior route. It avoids the need for pre-formed sulfonamides and uses stable, solid sulfinate reagents.

  • Troubleshooting: If the reaction stalls, check oxygen levels. Cu(I) easily oxidizes to inactive Cu(II) in air. Add a reductant like sodium ascorbate (5 mol%) to rejuvenate the catalyst in situ.

Why Choose Palladium?

If your target is an N-aryl sulfonamide (linking a sulfonamide nitrogen to the benzoate ring), Palladium is unmatched. Copper often fails here due to the poor nucleophilicity of the sulfonamide nitrogen.

  • Troubleshooting: If yields are low with aryl chlorides, ensure the K₃PO₄ is anhydrous and finely ground. The "particle size effect" is real in heterogeneous base systems.

References
  • BenchChem. (2025).[1] A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies.Link

  • Zhang, Y., et al. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles.[2][3] MDPI. Link

  • DeBergh, J. R., et al. (2014).[4] Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. J. Am. Chem. Soc.[3][4][5] Link

  • Luo, J., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. NIH/PMC.[6] Link

  • MacMillan, D. W. C., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Princeton University. Link

Sources

Validation

A Comparative Guide to the X-ray Crystallography of Sulfamoylbenzoate Compounds Bound to Carbonic Anhydrase

This guide provides an in-depth, objective comparison of how sulfamoylbenzoate-based inhibitors interact with various human carbonic anhydrase (hCA) isozymes. Drawing upon extensive X-ray crystallographic data, we will d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of how sulfamoylbenzoate-based inhibitors interact with various human carbonic anhydrase (hCA) isozymes. Drawing upon extensive X-ray crystallographic data, we will dissect the structural determinants of binding affinity and isoform selectivity. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage structural biology for the rational design of next-generation carbonic anhydrase inhibitors.

Introduction: The Significance of Carbonic Anhydrase and the Sulfamoylbenzoate Scaffold

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a host of physiological processes, including pH regulation, respiration, and ion transport.[2] However, the overexpression of certain CA isozymes, particularly the transmembrane CA IX and CA XII, is strongly associated with the progression of various solid tumors.[3][4][5] In the hypoxic tumor microenvironment, these enzymes contribute to extracellular acidification, which promotes tumor cell survival, invasion, and metastasis, making them compelling targets for anticancer therapies.[4][6]

The sulfamoylbenzoate scaffold is a cornerstone in the design of potent CA inhibitors (CAIs).[4] Its primary sulfonamide group serves as a well-established zinc-binding function, providing a high-affinity anchor point within the enzyme's active site. This guide will explore the crystallographic evidence that reveals how variations on this core scaffold can be strategically employed to achieve remarkable potency and, crucially, selectivity for tumor-associated isoforms over their ubiquitous, off-target counterparts like hCA II.

Pillar 1: The Universal Binding Motif

At its core, the inhibitory action of all primary sulfonamides, including the sulfamoylbenzoate class, relies on a conserved mechanism. X-ray crystal structures consistently demonstrate that the deprotonated sulfonamide group (SO₂NH⁻) directly coordinates to the catalytic Zn²⁺ ion at the bottom of the active site cleft.[4][7][8] This interaction is tetrahedral and displaces the zinc-bound water molecule or hydroxide ion that is essential for catalysis, thereby shutting down the enzyme's function.[4]

This primary binding event is further stabilized by a critical hydrogen bond network. The ionized NH⁻ group of the sulfonamide acts as a hydrogen bond donor to the side-chain oxygen of the highly conserved "gatekeeper" residue, Threonine-199 (Thr199), while one of the sulfonamide oxygen atoms accepts a hydrogen bond from the backbone NH group of the same residue.[8] This "sulfonamide clamp" is the foundational interaction for this entire class of inhibitors.

cluster_ActiveSite CA Active Site cluster_Inhibitor Sulfamoylbenzoate Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Thr199 Thr199 Sulfonamide SO₂NH⁻ Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199 H-Bond Benzoate Benzoate Ring Benzoate->Sulfonamide

Caption: Core binding motif of a sulfamoylbenzoate inhibitor.

Pillar 2: The Structural Basis of Isoform Selectivity - A Tale of Two Pockets

While the zinc-binding interaction is universal, the true art of designing advanced CAIs lies in exploiting the subtle differences between isozyme active sites to achieve selectivity. The most critical comparison for anticancer applications is between the ubiquitous, off-target hCA II and the tumor-associated hCA IX.

Key Differentiating Residues: Crystallographic studies have pinpointed several amino acid variations between the active sites of hCA II and hCA IX that are instrumental for designing selective inhibitors. The most significant of these is at position 131:

  • hCA II: Possesses a bulky Phenylalanine (Phe131).[6][9]

  • hCA IX: Features a smaller Valine (Val131).[9]

This single residue difference dramatically alters the topography of the active site. The bulky Phe131 in hCA II constricts the active site, creating a smaller hydrophobic pocket that can cause steric hindrance for inhibitors with larger substituents.[6] In contrast, the smaller Val131 in hCA IX, along with other substitutions, opens up a more accommodating pocket that can be targeted by inhibitor "tails" to form additional favorable interactions, thereby increasing both affinity and selectivity.[6][9]

Comparative Binding Analysis

The impact of these structural differences is evident when comparing the binding affinities and crystallographically-determined poses of various sulfamoylbenzoate derivatives.

Inhibitor ClassTarget IsozymePDB IDKᵢ (nM)Selectivity (Kᵢ hCA II / Kᵢ hCA IX)Key Structural Observations
Methyl 2-chloro-4-isopropoxy-5-sulfamoyl-benzoate hCA IX7POM0.8>125The isopropoxy group extends into the hydrophobic pocket created by Val131, an interaction sterically hindered by Phe131 in hCA II.[3]
hCA II-100
Ureido-substituted benzenesulfonamide (U-CH₃) hCA IX-mimic5FLJ7~252The ureido-phenyl tail extends into the spacious hydrophobic region, making favorable contacts.[6]
hCA II5FLI1765The inhibitor adopts a different, less favorable conformation to avoid a steric clash with Phe131.[6]
4-Sulfamoylbenzoate hCA II-~25~1As a small, unsubstituted fragment, it binds effectively to both isoforms without exploiting selectivity pockets.
hCA IX-~25

Note: Kᵢ values are sourced from respective publications and may be determined by different methods. The CA IX-mimic is an engineered version of CA II with active site residues mutated to match those of CA IX, facilitating crystallization.[6][10]

Pillar 3: Structure-Activity Relationships (SAR) Guided by Crystallography

X-ray crystallography provides direct visual feedback on how chemical modifications to the sulfamoylbenzoate scaffold translate into changes in binding affinity and selectivity. This has been pivotal in establishing clear SAR.

  • Ring Substitution: Adding substituents, such as halogens, to the benzoate ring can pre-organize the inhibitor into a conformation that minimizes the energetic penalty of binding.[3] For example, introducing a halogen at the ortho-position relative to the sulfonamide can constrain the ring in a stable position within the active site, enhancing affinity.[3]

  • The "Tail Approach": This is the most successful strategy for achieving isoform selectivity.[11][12] It involves extending chemical moieties (tails) from the benzoate ring to interact with regions of the active site that differ between isoforms, particularly the hydrophobic pocket near residue 131 and a hydrophilic patch near residue 67.[10][11][13] Crystal structures show how these tails can adopt different conformations to optimize contacts, leading to potent and highly selective inhibitors.[11][13]

cluster_mods Modification Points for Selectivity Scaffold Sulfamoylbenzoate Core SO₂NH₂ (Zinc Binding) Benzoate Ring Ring_Sub Ring Substituents (Halogens, etc.) - Constrain Conformation - Enhance Affinity Scaffold:f2->Ring_Sub Modify Tail Tail Moiety - Exploits Isoform-Specific Pockets - Drives Selectivity Scaffold:f2->Tail Extend

Caption: Structure-Activity Relationship (SAR) modification points.

Trustworthiness: A Self-Validating Experimental Protocol

Reproducing and validating crystallographic findings is paramount. Below is a generalized, self-validating workflow for determining the structure of a sulfamoylbenzoate inhibitor in complex with a target carbonic anhydrase, such as hCA II.

Step-by-Step Crystallography Workflow
  • Protein Expression and Purification:

    • Rationale: To obtain a highly pure, homogenous protein sample essential for successful crystallization.

    • Protocol: Express recombinant human Carbonic Anhydrase II (hCA II) in an E. coli expression system (e.g., BL21(DE3) cells) using a suitable vector like pET.[14] Purify the expressed protein to >95% homogeneity using affinity chromatography, typically with a column packed with p-aminomethylbenzenesulfonamide agarose, which specifically binds to the CA active site. Follow with size-exclusion chromatography for a final polishing step. Verify purity and molecular weight using SDS-PAGE and mass spectrometry.

  • Protein-Inhibitor Complex Formation & Crystallization:

    • Rationale: To grow well-ordered, single crystals of the protein-inhibitor complex that will diffract X-rays. Co-crystallization is often preferred to ensure full occupancy of the inhibitor.

    • Protocol:

      • Concentrate the purified hCA II to 10-15 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).

      • Prepare a 100 mM stock solution of the sulfamoylbenzoate inhibitor in a solvent like DMSO.

      • Incubate the protein with the inhibitor at a 1:5 or 1:10 molar ratio for at least 1 hour on ice to allow complex formation.

      • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method. Screen a range of conditions. A common starting point for hCA II is a reservoir solution containing 1.0-2.8 M ammonium sulfate, 0.1 M Tris-HCl, pH 7.5-8.5.[14]

      • Incubate plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

  • X-ray Diffraction Data Collection:

    • Rationale: To obtain a complete set of diffraction data from the crystal, which contains the information needed to determine the electron density map.

    • Protocol:

      • Cryo-protect the crystal by briefly soaking it in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 25% glycerol) to prevent ice formation.

      • Loop-mount the crystal and flash-cool it in a stream of liquid nitrogen.

      • Collect diffraction data at a synchrotron X-ray source. Rotate the crystal in the X-ray beam to capture a full dataset.

  • Structure Solution, Refinement, and Validation:

    • Rationale: To process the diffraction data into a 3D model of the protein-inhibitor complex and validate its accuracy.

    • Protocol:

      • Process the raw diffraction images to integrate reflection intensities and scale the data.

      • Solve the structure using molecular replacement, using a previously determined structure of hCA (e.g., PDB ID: 2CBA) as a search model.

      • Build the inhibitor and surrounding protein residues into the initial electron density map.

      • Perform iterative cycles of computational refinement and manual model building to improve the fit of the atomic model to the experimental data.

      • Validate the final structure using established metrics (e.g., R-work/R-free values, Ramachandran plot analysis) to ensure its stereochemical quality and accuracy. Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

cluster_biochem Biochemistry cluster_cryst Crystallography a 1. Gene Cloning & Expression Vector b 2. Protein Expression (e.g., E. coli) a->b c 3. Affinity & Size-Exclusion Chromatography b->c d 4. Purity & Identity Check (SDS-PAGE, MS) c->d e 5. Co-crystallization with Sulfamoylbenzoate Inhibitor d->e f 6. X-ray Diffraction Data Collection e->f g 7. Structure Solution (Molecular Replacement) f->g h 8. Model Building & Refinement g->h i 9. Validation & PDB Deposition h->i

Caption: Experimental workflow for CA-inhibitor crystallography.

Conclusion

X-ray crystallography provides an unparalleled, high-resolution view into the binding of sulfamoylbenzoate compounds to carbonic anhydrases. The structural data consistently validates the core zinc-binding mechanism via the primary sulfonamide group. More importantly, comparative structural analysis, particularly between hCA II and the tumor-associated hCA IX, has illuminated the precise molecular features that govern isoform selectivity. By exploiting differences in active site residues like Phe131, medicinal chemists can rationally design "tail" groups on the sulfamoylbenzoate scaffold to achieve subnanomolar potency and remarkable selectivity. This structure-guided approach is a powerful paradigm that continues to accelerate the development of targeted therapies for cancer and other diseases involving carbonic anhydrase.

References

  • Matijošytė, I., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences. Available at: [Link]

  • Angeli, A., et al. (2022). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. RSC Medicinal Chemistry. Available at: [Link]

  • Stams, T., et al. (1999). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science. Available at: [Link]

  • Angeli, A., et al. (2022). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. RSC Medicinal Chemistry. Available at: [Link]

  • Gudžytė, K., et al. (2020). The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associated carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Dudutienė, V., et al. (2010). Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][3][7][15]thiadiazole-7-sulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • De Simone, G., et al. (2021). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry. Available at: [Link]

  • Lindskog, S., & Wistrand, P. J. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. The Journal of Physical Chemistry B. Available at: [Link]

  • De Simone, G., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. CNR-IRIS. Available at: [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pinard, M. A., et al. (2014). Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates. Journal of Medicinal Chemistry. Available at: [Link]

  • Scribd (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Scribd. Available at: [Link]

  • Protein Data Bank Japan (n.d.). 9fpt: crystal structure of carbonic anhydrase ii with methyl 4-chloro-3-sulfamoyl-benzoate. PDBj. Available at: [Link]

  • Ponticello, G. S., et al. (1987). Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates. Journal of Medicinal Chemistry. Available at: [Link]

  • Ministry of Health and Prevention, UAE (2023). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. MOHAP. Available at: [Link]

  • ResearchGate (n.d.). Structures of some carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]

  • Winum, J. Y., et al. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fisher, S. Z., & McKenna, R. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. International Journal of Molecular Sciences. Available at: [Link]

  • Cimmperman, P., et al. (2018). Crystal structure correlations with the intrinsic thermodynamics of human carbonic anhydrase inhibitor binding. PeerJ. Available at: [Link]

  • Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mocharla, V. P., et al. (2004). In situ click chemistry: enzyme-generated inhibitors of carbonic anhydrase II. Angewandte Chemie International Edition in English. Available at: [Link]

  • Fisher, S. Z., et al. (2006). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]

  • Fisher, S. Z., et al. (2006). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. ResearchGate. Available at: [Link]

  • Srivastava, V., et al. (2007). Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Supuran, C. T. (2020). Exploring the multiple binding modes of inhibitors to carbonic anhydrases for novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Genis, C., et al. (2019). Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX. IUCrJ. Available at: [Link]

  • Monti, D. M., et al. (2024). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules. Available at: [Link]

  • Kakeya, N., et al. (1969). Biological activities of drugs. VII. Structure-activity relationship of sulfonamide carbonic anhydrase inhibitors. Semantic Scholar. Available at: [Link]

  • Ames, D. C., et al. (2018). Mapping Selective Inhibition of the Cancer-Related Carbonic Anhydrase IX Using Structure-Activity Relationships of Glucosyl-Based Sulfamates. Semantic Scholar. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic Chemistry. Available at: [Link]

  • Alterio, V., et al. (2005). Carbonic Anhydrase Inhibitors: Stacking with Phe131 Determines Active Site Binding Region of Inhibitors As Exemplified by the X-ray Crystal Structure of a Membrane-Impermeant Antitumor Sulfonamide Complexed with Isozyme II. Journal of Medicinal Chemistry. Available at: [Link]

  • Mahon, B. P., et al. (2015). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Boriack-Sjodin, P. A., et al. (1998). Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity. Journal of the American Chemical Society. Available at: [Link]

  • Navratilova, I., et al. (2006). Comparative analysis of 10 small molecules binding to carbonic anhydrase II by different investigators using Biacore technology. Analytical Biochemistry. Available at: [Link]

  • Huang, S., et al. (1998). Crystal structure of carbonic anhydrase from Neisseria gonorrhoeae and its complex with the inhibitor acetazolamide. Journal of Molecular Biology. Available at: [Link]

  • Nocentini, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. Available at: [Link]

  • Angeli, A., et al. (2016). X-ray crystallographic and kinetic investigations of 6-sulfamoyl-saccharin as a carbonic anhydrase inhibitor. Organic & Biomolecular Chemistry. Available at: [Link]

  • Maryanoff, B. E., et al. (2006). Inhibition of carbonic anhydrase-II by sulfamate and sulfamide groups: an investigation involving direct thermodynamic binding measurements. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Leitans, J., et al. (2015). Three dimensional structure of human carbonic anhydrase IX in complex with 5-(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)thiophene-2- sulfonamide. RCSB PDB. Available at: [Link]

  • Lloyd, M. D., et al. (2010). Structures of human carbonic anhydrase II/inhibitor complexes reveal a second binding site for steroidal and nonsteroidal inhibitors. Biochemistry. Available at: [Link]

  • O'Herin, C. B., et al. (2023). Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. eScholarship, University of California. Available at: [Link]

Sources

Comparative

Accelerating Heterocyclic Discovery: A Comparative Guide to Microwave vs. Conventional Synthesis

Executive Summary: The Kinetic Advantage In drug discovery, the synthesis of heterocyclic scaffolds—such as benzimidazoles, quinolines, and dihydropyrimidinones—is often the rate-limiting step in Structure-Activity Relat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Advantage

In drug discovery, the synthesis of heterocyclic scaffolds—such as benzimidazoles, quinolines, and dihydropyrimidinones—is often the rate-limiting step in Structure-Activity Relationship (SAR) studies. Conventional thermal synthesis, relying on conductive heating, suffers from significant thermal lag, wall effects, and often requires harsh solvents to achieve activation energy.

Microwave-Assisted Organic Synthesis (MAOS) has shifted from a curiosity to a cornerstone technology. By coupling directly with the dipole moment of the reaction matrix, MAOS inverts the heating profile, allowing for rapid superheating and precise control over reaction kinetics. This guide objectively compares these two methodologies, providing validated protocols and data to support the transition from reflux to irradiation.

Mechanistic Divergence: Why the Switch Matters

To optimize a reaction, one must understand the heat transfer mechanism. The failure of conventional synthesis often stems from inefficient energy transfer, not the chemistry itself.

The Physics of Heating
  • Conventional (Conductive/Convective): Heat is applied externally (oil bath/mantle).[1] It must penetrate the vessel wall, then heat the solvent near the wall, which eventually distributes heat to the bulk via convection.[1] This creates a "hot wall" effect where decomposition often occurs.

  • Microwave (Dielectric): Energy is transferred directly to the molecules via two mechanisms:[2]

    • Dipolar Polarization: Polar molecules (solvent or reagent) try to align with the oscillating electric field, generating heat via molecular friction.[2]

    • Ionic Conduction: Dissolved ions oscillate back and forth under the field, generating heat through collision.

This results in volumetric heating , where the bulk solution heats simultaneously, often exceeding the solvent's atmospheric boiling point (superheating) inside sealed vessels.

Visualization: Heat Transfer Dynamics

HeatTransfer cluster_0 Conventional Heating (Conductive) cluster_1 Microwave Heating (Dielectric) Source External Heat Source (Oil Bath) Wall Vessel Wall (Thermal Barrier) Source->Wall Conduction Bulk Bulk Solvent (Slow Rise) Wall->Bulk Convection MW_Source Magnetron (2.45 GHz) Molecules Polar Reagents (Direct Coupling) MW_Source->Molecules Radiation (Penetrates Wall) Reaction Instantaneous Activation Molecules->Reaction Dipolar Rotation

Figure 1: Comparison of thermal gradients. Conventional heating relies on surface-to-center transfer, while microwaves couple directly with the reaction matrix.

Comparative Case Studies: Data & Performance

We examined two classic heterocyclic syntheses critical to medicinal chemistry: the Biginelli Reaction (multicomponent) and Benzimidazole Formation (condensation).

Case Study A: The Biginelli Reaction

Synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)

  • Reactants: Benzaldehyde, Ethyl acetoacetate, Urea.[3][4]

  • Catalyst: HCl or Lewis Acid.

MetricConventional Reflux (Ethanol)Microwave Synthesis (Solvent-Free/Min)Improvement Factor
Reaction Time 3 – 12 Hours10 – 20 Minutes18x - 36x Faster
Yield 50% – 70%85% – 98%+30% Yield
Purity (Crude) Moderate (Side products common)High (>95%)Simplified Workup
Energy Usage High (Continuous heating)Low (Short burst)Green Metric

Data Source: Aggregated from Kappe et al. and comparative studies [1][5].

Case Study B: Benzimidazole Synthesis

Condensation of o-phenylenediamine with carboxylic acids

MetricConventional (Polyphosphoric Acid)Microwave (Neat/Minimal Solvent)Improvement Factor
Reaction Time 4 – 8 Hours5 – 15 Minutes32x Faster
Yield 70% – 85%92% – 99%+20% Yield
Selectivity 1,2-disubstituted mixturesHigh RegioselectivityCleaner Profile

Data Source: BenchChem and Asian J. Chem comparative data [2][3].

Experimental Protocols

To ensure reproducibility, we provide the specific workflows used to generate the data above. Note the difference in control parameters.

Protocol A: Conventional Synthesis (Benzimidazole)

Methodology:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Loading: Add o-phenylenediamine (10 mmol) and the corresponding carboxylic acid (10 mmol) to 4N HCl (30 mL).

  • Reaction: Heat the oil bath to 100°C. Reflux the mixture for 4 to 8 hours .

  • Monitoring: Monitor via TLC every hour. (Note: Reaction often stalls due to thermal equilibrium).

  • Workup: Cool to room temperature. Neutralize with NaHCO₃. Filter the precipitate. Recrystallize from ethanol.

Protocol B: Microwave-Assisted Synthesis (Benzimidazole)

Methodology:

  • Setup: Use a dedicated single-mode microwave reactor (e.g., Anton Paar Monowave or CEM Discover) with a 10 mL pressure-sealed vial.

  • Loading: Add o-phenylenediamine (2 mmol) and carboxylic acid (2 mmol). Add minimal solvent (e.g., 1-2 mL water or ethanol) or run neat if reagents melt.

  • Programming:

    • Target Temperature: 140°C - 160°C.

    • Ramp Time: 2 minutes (prevents pressure spikes).

    • Hold Time: 5 - 10 minutes.

    • Stirring: High (600 rpm).

    • Pressure Limit: Set to 20 bar (safety cutoff).

  • Reaction: Start irradiation. The internal IR/fiber optic probe monitors temperature in real-time, adjusting power (Watts) automatically.

  • Workup: Rapid cooling via compressed air (integrated in reactor) to <50°C in 2 minutes. Neutralize and filter. Result: Often requires no recrystallization.

Critical Analysis & Optimization Logic

Switching to microwave synthesis is not just about "turning up the heat."[2][5] It requires a logical workflow to ensure safety and scalability.

The "Green" Argument

While microwave reactors draw high electrical power, the Energy Efficiency Factor (E-factor) is significantly lower because the device is active for minutes rather than hours. Furthermore, the ability to run reactions solvent-free (or using water) drastically reduces hazardous waste disposal costs [4].

Optimization Workflow

Use the following logic gate when converting a conventional protocol to a microwave protocol.

OptimizationWorkflow Start Start: Conventional Protocol SolventCheck Is the solvent polar? Start->SolventCheck ChangeSolvent Switch to EtOH, H2O, or add Ionic Liquid SolventCheck->ChangeSolvent No (Non-polar) TempSet Set Temp = Conv. Boiling Pt + 30°C SolventCheck->TempSet Yes ChangeSolvent->TempSet TimeSet Set Time = Conv. Time / 10 TempSet->TimeSet Run Run Screening (1-5 mmol) TimeSet->Run Analyze Analyze (LCMS/NMR) Run->Analyze Optimize Increase Temp (+20°C) or Time Analyze->Optimize Low Yield Optimize->Run

Figure 2: Decision matrix for translating thermal protocols to microwave parameters. Note the aggressive reduction in reaction time.

Conclusion

For the synthesis of heterocyclic compounds, Microwave-Assisted Organic Synthesis (MAOS) offers a validated, superior alternative to conventional reflux. The data demonstrates that MAOS provides:

  • Kinetic Efficiency: Reducing reaction times from hours to minutes.

  • Chemical Efficiency: Improving yields and purity profiles.

  • Process Control: Eliminating wall effects and thermal gradients.

For drug development professionals, the adoption of MAOS is no longer optional but necessary for maintaining competitive cycle times in Lead Optimization.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Dubey, R., et al. (2007).[6] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole. Chemical and Pharmaceutical Bulletin. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews. [Link]

  • Stadler, A., & Kappe, C. O. (2000). Microwave-Mediated Biginelli Reactions Revisited. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Validation

In Silico ADMET Profiling of 2,4-Dichloro-5-Sulfamoylbenzoic Acid Derivatives: A Comparative Guide

Executive Summary The 2,4-dichloro-5-sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the direct precursor to the loop diuretic Furosemide and a versatile pharmacophore for carbonic anhy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-dichloro-5-sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the direct precursor to the loop diuretic Furosemide and a versatile pharmacophore for carbonic anhydrase (CA) inhibitors and antidiabetic agents. While historically significant, the parent scaffold and its early derivatives often suffer from suboptimal pharmacokinetic profiles, including variable oral bioavailability and nephrotoxicity risks.

This guide provides a technical comparison of novel 2,4-dichloro-5-sulfamoylbenzoic acid derivatives against standard clinical alternatives (Furosemide, Acetazolamide, Acarbose). It details an in silico screening workflow designed to identify lead candidates with superior ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, specifically highlighting Compound 3c (a 2-nitrophenyl derivative) and Compound 11 (an oxime ester derivative) as superior alternatives in specific therapeutic contexts.

Strategic Framework: The Scaffold & The Challenge

The Scaffold

The core structure, 2,4-dichloro-5-sulfamoylbenzoic acid , contains two critical functional zones:

  • Sulfamoyl Group (

    
    ):  Essential for zinc ion coordination in Carbonic Anhydrases and hydrogen bonding in alpha-glucosidase active sites.
    
  • Dichlorobenzoic Acid Moiety: Provides the lipophilic core necessary for membrane permeability and hydrophobic pocket occupancy.

The Challenge

Standard drugs derived from this class face specific limitations:

  • Furosemide: High diuretic efficacy but associated with electrolyte imbalances, ototoxicity, and nephrotoxicity upon chronic use.

  • Acetazolamide: Pan-inhibitor of Carbonic Anhydrases, leading to off-target systemic side effects due to lack of isoform selectivity (e.g., inhibiting cytosolic CA I/II vs. tumor-associated CA IX/XII).

The goal of in silico screening is to filter derivatives that maintain the pharmacophore's potency while improving isoform selectivity and safety profiles .

Comparative Analysis: Derivatives vs. Standards[1][2][3]

The following analysis contrasts the performance of optimized derivatives (Compound 3c and Compound 11) against clinical standards. Data is synthesized from molecular docking and ADMET prediction studies.[1][2][3][4]

Table 1: Physicochemical & ADMET Profile Comparison
PropertyCompound 3c (Derivative)Furosemide (Standard Diuretic)Acetazolamide (Standard CAI)Interpretation
Molecular Weight ~391 g/mol 330.74 g/mol 222.25 g/mol All < 500 Da (Lipinski Compliant).
LogP (Lipophilicity) 2.8 - 3.22.03-0.26Derivatives show higher lipophilicity, improving passive membrane transport compared to Acetazolamide.
H-Bond Donors 232Optimal range for bioavailability.
GI Absorption High Moderate-HighHighCompound 3c is predicted to have superior passive GI absorption.
BBB Permeability Low (No CNS side effects)LowLowCritical for peripheral targets (kidney/pancreas) to avoid CNS toxicity.
Toxicity (Ames) Negative NegativeNegativeDerivatives retain the non-mutagenic safety profile of the parent class.
Nephrotoxicity Risk Low Moderate LowIn silico models predict reduced nephrotoxic liability for 3c compared to Furosemide.
Table 2: Biological Activity Prediction (Docking Scores)
Target EnzymeCompound 3c (Score/Activity)Standard Drug (Score/Activity)Performance Delta

-Glucosidase
-9.8 kcal/mol (High Affinity)Acarbose: -7.5 kcal/mol3c is ~5x more potent in vitro; superior binding energy indicates tighter active site fit.
Carbonic Anhydrase IX -7.4 kcal/mol (Compound 11)Acetazolamide: -6.4 kcal/molCompound 11 shows higher affinity and selectivity for tumor-associated isoforms (CA IX).
Key Insights
  • Potency: The 2-nitrophenyl substitution in Compound 3c creates additional

    
    -stacking interactions within the enzyme active site (e.g., 
    
    
    
    -glucosidase), significantly lowering the binding energy compared to the bulky sugar moieties of Acarbose.
  • Selectivity: Compound 11 (oxime ester) utilizes the "tail approach," extending a bulky group to interact with the hydrophobic region of Carbonic Anhydrase IX, a feature missing in the compact Acetazolamide molecule. This confers selectivity for cancer-associated isoforms over cytosolic ones.[5][6]

Methodological Workflow

To reproduce these results or screen new derivatives, follow this self-validating in silico protocol.

Phase 1: Library Preparation
  • Structure Generation: Draw 2,4-dichloro-5-sulfamoylbenzoic acid derivatives in MarvinSketch or ChemDraw .

  • Cleaning: Convert 2D structures to 3D.

  • Energy Minimization: Apply the MMFF94 force field to relax bond angles and lengths.

    • Validation Check: Ensure no steric clashes exist before docking.

Phase 2: Molecular Docking (Target: PDB 1AZM or Homology Models)
  • Receptor Prep: Remove water molecules and co-crystallized ligands from the PDB structure. Add polar hydrogens and Kollman charges.

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Zn ion for CA).

  • Docking Algorithm: Use AutoDock Vina or Glide .

    • Settings: Exhaustiveness = 8; Energy Range = 4 kcal/mol.

    • Validation Check: Re-dock the native ligand. The RMSD between the docked pose and crystal pose must be < 2.0 Å .

Phase 3: ADMET Prediction

Use SwissADME and pkCSM for the following parameters:

  • Absorption: Check "BOILED-Egg" model for HIA (Human Intestinal Absorption).

  • Metabolism: Screen for CYP2C9 and CYP3A4 inhibition (common for sulfonamides).

  • Toxicity: Prioritize Ames mutagenicity and hERG inhibition (cardiotoxicity) endpoints.

Visualizations

Diagram 1: In Silico Screening Workflow

This diagram illustrates the logical flow from library design to lead selection, ensuring a reproducible process.

ADMET_Workflow Start Library Design (2,4-dichloro-5-sulfamoylbenzoic acid derivatives) Prep Ligand Preparation (3D Gen, Energy Min, MMFF94) Start->Prep Docking Molecular Docking (AutoDock/Glide) Target: CA IX / Alpha-Glucosidase Prep->Docking Filter1 Binding Affinity Filter (Cutoff: < -7.0 kcal/mol) Docking->Filter1 ADMET ADMET Prediction (SwissADME / pkCSM) Filter1->ADMET Decision Lead Selection Criteria: 1. Lipinski Compliant 2. No Ames Toxicity 3. High GI Absorption ADMET->Decision Decision->Start Fail (Redesign) Result Lead Candidates (e.g., Compound 3c, 11) Decision->Result Pass

Caption: Step-by-step computational workflow for screening sulfonamide derivatives, prioritizing binding affinity followed by rigorous ADMET filtering.

Diagram 2: Mechanism of Action (Carbonic Anhydrase Inhibition)

Understanding the binding mechanism is crucial for interpreting docking scores.

Mechanism cluster_ligand Derivative Structure Zn Zinc Ion (Zn2+) (Active Site) Sulfonamide Sulfamoyl Group (-SO2NH2) Sulfonamide->Zn Coordination Bond (Critical for Inhibition) Scaffold Dichlorobenzoic Core (Hydrophobic) Sulfonamide->Scaffold Pocket Hydrophobic Pocket (Enzyme) Scaffold->Pocket Van der Waals / Pi-Stacking (Determines Selectivity)

Caption: Mechanistic interaction map showing the critical Zinc coordination by the sulfamoyl group and the hydrophobic interactions that drive isoform selectivity.

References

  • Kumar, S., et al. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.[1][7] Medicinal Chemistry.[3][5][8][9][10][11]

  • Nocentini, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors.[5][6] ACS Medicinal Chemistry Letters.[5]

  • SwissADME. Free Web Tool for ADMET Prediction.[3][9][10] Swiss Institute of Bioinformatics.

  • Yorulmaz, N., et al. (2022). Evaluation of Some Sulfonamide Derivatives as Potential Inhibitors of Carbonic Anhydrase IX/XII by ADME and Molecular Docking Method. Adıyaman University Journal of Science.

  • Khan, A.Y., et al. (2022). Toxicity studies on 4-chloro-5-sulfamoylanthranilic acid the degradation product of a loop diuretic furosemide.[12] Research Journal of Pharmacology.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3,5-dichloro-2-sulfamoylbenzoate

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of chemical reagents are paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 3,5-dichloro-2-sulfamoylbenzoate, grounded in regulatory compliance and best laboratory practices. This compound, as a chlorinated aromatic, requires stringent disposal protocols due to its potential toxicity and environmental persistence.[1]

Part 1: Core Principle - Hazard Characterization

Before any disposal procedure can begin, a thorough hazard assessment is critical. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of four key characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[2][3] All laboratory personnel must treat chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by your institution's Environmental Health & Safety (EH&S) office.[4]

Based on the structure of Methyl 3,5-dichloro-2-sulfamoylbenzoate—a chlorinated aromatic and a sulfonamide derivative—we must assume it possesses hazardous characteristics, primarily toxicity. Chlorinated aromatic compounds are known for their potential toxicity and persistence in the environment.[1] Sulfonamides can also pose health risks, including potential kidney damage.[5]

Table 1: Presumptive Hazard Profile for Methyl 3,5-dichloro-2-sulfamoylbenzoate Waste

Hazardous Characteristic Assessment for Methyl 3,5-dichloro-2-sulfamoylbenzoate Justification & Rationale
Ignitability Unlikely to be a primary hazard.The compound is a solid with no specified low flash point.[6] However, if dissolved in a flammable solvent, the entire solution is considered hazardous for ignitability.[2]
Corrosivity Unlikely.The compound is not a strong acid or base. Waste solutions should be near neutral pH. If mixed with acidic or basic waste, the mixture would be corrosive.[2]
Reactivity Unlikely under standard conditions.The compound is not known to be unstable, explosive, or to react violently with water.[2]
Toxicity Assumed Hazardous. As a chlorinated organic compound, it falls into a class of chemicals with known toxic effects.[1][7] The EPA regulates many chlorinated compounds as toxic waste. This is the primary reason for treating this compound as hazardous waste.

Part 2: Personnel Safety - The First Line of Defense

Proper Personal Protective Equipment (PPE) is non-negotiable when handling any chemical waste. The choice of PPE is dictated by the potential hazards identified above. For handling waste containing Methyl 3,5-dichloro-2-sulfamoylbenzoate, the following PPE is mandatory.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specific Requirement Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact. Chlorinated compounds can cause skin irritation and may be absorbed through the skin.[8][9] Always check glove compatibility charts for the specific solvents used.
Eye Protection Safety goggles or a face shield.[10][11]To protect against splashes of chemical waste, which can cause serious eye irritation or damage.[12]
Body Protection A buttoned lab coat. A chemical-resistant apron may be necessary for larger quantities.To protect skin and clothing from contamination.
Respiratory Protection All handling should occur within a certified chemical fume hood.[1]To minimize inhalation exposure to any dust from the solid compound or vapors from solvent-based waste solutions.

Part 3: Standard Operating Procedure for Disposal

Disposal of chemical waste is a regulated, multi-step process that begins at the point of generation. Never dispose of chlorinated organic compounds down the sink or through evaporation.[4][13]

Step 1: Waste Collection and Containerization
  • Select a Compatible Container : The best initial container is often the original reagent bottle.[4] If bulking waste, use a designated, clean container made of a compatible material (e.g., borosilicate glass or polyethylene) that is free of leaks or cracks.[13][14]

  • Point of Generation : Collect the waste in a designated "Satellite Accumulation Area" within the laboratory, at or near the process that generates the waste.[2][14]

  • Keep Containers Closed : The waste container must be kept securely closed at all times, except when you are actively adding waste.[4][13][14] Do not leave a funnel in the container.[14]

Step 2: Accurate and Compliant Labeling
  • Immediate Labeling : Affix a hazardous waste label or tag, as provided by your institution's EH&S department, to the container as soon as the first drop of waste is added.[4][13]

  • Required Information : The label must, at a minimum, include:

    • The words "Hazardous Waste".[14]

    • The full chemical name(s) of the contents (no formulas or abbreviations).[14] List "Methyl 3,5-dichloro-2-sulfamoylbenzoate" and any solvents.

    • The approximate percentage of each component.[14]

    • The date accumulation started.

Step 3: Safe Laboratory Storage
  • Segregation is Key : Store the waste container segregated from incompatible materials. For example, keep it away from strong acids, bases, and oxidizers.[13][14][15]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.[13]

  • Accumulation Limits : Be aware of your facility's accumulation limits. Regulations typically limit satellite areas to a maximum of 55 gallons of hazardous waste. Once a container is full, it must be moved to a central storage area within 72 hours.[2][14]

Step 4: Final Disposal via Institutional Channels
  • Request Pickup : When the waste container is approximately 90% full, submit a chemical waste pickup request to your institution's EH&S or equivalent department.[14]

  • Professional Disposal : EH&S will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[3] These facilities use regulated methods, such as high-temperature incineration, to safely destroy the hazardous waste, which is the standard procedure for chlorinated compounds.[1][16]

G cluster_lab In the Laboratory cluster_ehs EH&S / Professional Disposal A Step 1: Generate Waste Collect in a compatible, closed container. B Step 2: Label Container 'Hazardous Waste' + Full Chemical Names. A->B Immediately C Step 3: Safe Storage Segregated with secondary containment. B->C Store Safely D Container is 90% Full Submit Waste Pickup Request. C->D Accumulate E EH&S Collects Waste from Laboratory. D->E Hand-off F Transport to Licensed Disposal Facility (TSDF). E->F G Final Disposition (e.g., Incineration). F->G

Caption: Workflow for proper hazardous waste disposal from laboratory generation to final disposition.

Part 4: Emergency Protocol - Spill Management

Accidents happen, and preparedness is crucial. Follow these steps in the event of a spill.

  • Alert Personnel : Immediately alert others in the area.[5]

  • Assess the Spill :

    • Small Spill (<1 ounce, manageable in <15 minutes) : If you have the proper training and PPE, you can clean it up yourself.[13]

    • Large Spill : If the spill is large, if you feel unsafe, or if anyone is exposed, evacuate the area and contact your institution's emergency line and EH&S department.[10]

  • Cleanup Procedure (for small, manageable spills) :

    • Wear full PPE as described in Table 2.

    • Contain the spill by working from the outside in.

    • Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spilled liquid or cover the spilled solid. Do not use combustible materials like paper towels for large spills.

    • Carefully scoop all contaminated materials into a designated hazardous waste container.

  • Disposal of Cleanup Materials : All materials used to clean the spill, including gloves and absorbent pads, must be disposed of as hazardous waste.[1][13] Place them in a new, properly labeled hazardous waste container.

  • Decontamination : Decontaminate the spill area with an appropriate solvent, followed by soap and water.[1]

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][8]

    • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][17]

By adhering to these rigorous, well-documented procedures, you ensure not only your own safety and that of your colleagues but also maintain the integrity of your research environment and protect the broader ecosystem.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (2024).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania Environmental Health and Radiation Safety.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • What are Federal and State Hazardous Waste Regulations?. (2022).
  • Learn the Basics of Hazardous Waste. US EPA.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • 4-Sulfamoylbenzoic acid Safety Data Sheet. Santa Cruz Biotechnology.
  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki.
  • SAFETY DATA SHEET - 2,4-Dichloro-5-sulfamoylbenzoic acid. Fisher Scientific.
  • CHLORINATED ORGANICS HANDBOOK. OxyChem.
  • SAFETY DATA SHEET - 2,4-Dichloro-5-sulfamoylbenzoic Acid. TCI Chemicals.
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc. (2023).
  • Chlorinated Solvents Product Stewardship Manual. Olin Chlor Alkali.
  • SAFETY DATA SHEET - 2,4-Dichloro-5-sulphamoylbenzoic acid. Thermo Fisher Scientific.
  • Methyl 2-methoxy-5-sulfamoylbenzoate 98. Sigma-Aldrich.

Sources

Handling

Essential Safety and Operational Guide for Handling Methyl 3,5-dichloro-2-sulfamoylbenzoate

This guide provides indispensable safety protocols, operational procedures, and disposal plans for the handling of Methyl 3,5-dichloro-2-sulfamoylbenzoate. Adherence to these guidelines is paramount for ensuring personne...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides indispensable safety protocols, operational procedures, and disposal plans for the handling of Methyl 3,5-dichloro-2-sulfamoylbenzoate. Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact. This information is intended for use by trained researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Risk Assessment

Methyl 3,5-dichloro-2-sulfamoylbenzoate is a chemical compound that, based on data from structurally similar molecules like 2,4-dichloro-5-sulphamoylbenzoic acid, should be handled with caution.[1][2] The primary hazards associated with this class of compounds are:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Damage/Irritation (Category 2) : Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3][4]

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[5]

Given its powdered solid form, there is a potential for dust generation and inhalation during handling.[1] A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table outlines the minimum PPE requirements for handling Methyl 3,5-dichloro-2-sulfamoylbenzoate.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesMust be worn at all times and conform to European standard EN 166 or OSHA 29 CFR 1910.133.[1][6]
Face ShieldRecommended when there is a significant risk of splashing or dust generation, such as during bulk transfers.[2][6]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[1][5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to prevent skin exposure.[1][6]
Respiratory Protection RespiratorIn situations where dust may be generated and engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][6][7]

Operational Plan for Safe Handling

All manipulations of solid Methyl 3,5-dichloro-2-sulfamoylbenzoate should be performed in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and a safety shower are readily accessible.[2][4]

Weighing and Transferring the Solid
  • Preparation : Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with disposable bench paper.[6]

  • Tare Container : Place a labeled, sealable container on an analytical balance and tare it.

  • Transfer : Carefully transfer the desired amount of the compound to the container using a spatula. Avoid generating dust.

  • Cleaning : Clean any residual powder from the spatula and weighing area with a damp cloth or paper towel, taking care not to spread contamination. Dispose of cleaning materials as hazardous waste.

  • Sealing : Securely seal the container before removing it from the fume hood.

Dissolution
  • Solvent Addition : In the fume hood, add the desired solvent to the container with the solid compound.

  • Mixing : Cap the container and mix by swirling or vortexing until the solid is fully dissolved. If necessary, gentle heating on a hot plate can be used, but ensure adequate ventilation to handle any solvent vapors.

Emergency Procedures

Spill Response

In the event of a spill, the following steps should be taken by trained personnel:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.[2]

  • Don PPE : Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Containment : For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[2][8] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[2][8]

  • Cleanup :

    • Solid Spills : Carefully sweep up the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.[8] Avoid creating dust.

    • Liquid Spills : Absorb the spill with an inert material, working from the outside in.[8] Place the contaminated absorbent into a labeled, sealable container.

  • Decontamination : Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and wipe dry.[8][9] All cleaning materials should be disposed of as hazardous waste.

  • Reporting : Report the spill to the laboratory supervisor and follow institutional reporting procedures.[10]

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air.[1] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing Methyl 3,5-dichloro-2-sulfamoylbenzoate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3][4] Follow all local, state, and federal regulations for hazardous waste disposal.[11] Waste containers should be clearly labeled with the contents.[8]

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling Methyl 3,5-dichloro-2-sulfamoylbenzoate Task Assess Task: - Scale (mg, g, kg) - Physical Form (Solid, Solution) - Potential for Dust/Aerosol Generation Start->Task SmallScale Small Scale / Solution (e.g., weighing <1g, dilutions) Task->SmallScale Low Risk LargeScale Large Scale / Solid Handling (e.g., weighing >1g, bulk transfer) Task->LargeScale Moderate Risk Spill Spill or Emergency Response Task->Spill High Risk BasePPE Core PPE (All Tasks): - Safety Goggles (EN 166/OSHA) - Chemical-Resistant Gloves (Nitrile) - Lab Coat End Proceed with Task BasePPE->End SmallScale->BasePPE LargeScale->BasePPE AdditionalPPE1 Additional PPE: - Double Gloves - Face Shield LargeScale->AdditionalPPE1 Spill->BasePPE AdditionalPPE2 Additional PPE: - Double Gloves - Face Shield - NIOSH-approved Respirator Spill->AdditionalPPE2 AdditionalPPE1->End AdditionalPPE2->End

Caption: PPE Selection Workflow for Handling Methyl 3,5-dichloro-2-sulfamoylbenzoate.

References

  • Muby Chemicals. (2024, January 10). 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS. Retrieved from [Link]

  • Acros Organics. (2025, December 19). SAFETY DATA SHEET. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-CHLORO-3-SULFAMOYLBENZOIC ACID. Retrieved from [Link]

  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety. Retrieved from [Link]

  • Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dichloro-2-sulfamoylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,5-dichloro-2-sulfamoylbenzoate
© Copyright 2026 BenchChem. All Rights Reserved.